N-Nonyl-D19 alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecadeuteriononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRUINPWMLAQRD-KIJKOTCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physical characteristics of deuterated nonyl alcohol
An In-depth Technical Guide to the Physical Characteristics of Deuterated Nonyl Alcohol
Introduction: Beyond the Proteo-Isotopologue
In modern analytical and pharmaceutical sciences, precision is paramount. While 1-nonanol (C₉H₂₀O), a naturally occurring fatty alcohol, is well-characterized and utilized in applications ranging from fragrances to plasticizers, its deuterated analogue, Nonan-1-ol-d19, offers unique advantages for high-sensitivity applications.[1][2] The strategic substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) creates a molecule with a distinct mass signature and subtly altered physicochemical properties.
This guide provides an in-depth examination of the , focusing on Nonan-1-ol-d19 (C₉D₁₉OH) as a primary exemplar. For drug development professionals and researchers in pharmacokinetics and metabolomics, deuterated standards are indispensable tools. They serve as ideal internal standards in mass spectrometry-based quantification, as their near-identical chromatographic behavior and distinct mass-to-charge ratio (m/z) allow for precise and accurate correction of analyte loss during sample preparation and analysis.[3] Understanding the physical properties of these standards is not merely academic; it is critical for ensuring accurate stock solution preparation, predicting solubility behavior, and ensuring long-term stability.
This document moves beyond a simple recitation of data, delving into the quantum-level phenomena that govern the observed differences between proteo and deuterated isotopologues and outlining the rigorous experimental protocols required to validate these essential research materials.
Section 1: The Isotopic Effect on Physical Properties: A Theoretical Framework
The substitution of protium with deuterium fundamentally alters the physical properties of a molecule, an outcome known as the deuterium isotope effect. These changes, while often subtle, are predictable and arise from the twofold increase in the mass of the hydrogen nucleus.
-
Bond Strength and Vibrational Energy: The C-D bond is slightly stronger and shorter than the C-H bond.[4][5] This is because the heavier deuterium nucleus has a lower zero-point vibrational energy, meaning it sits lower in its potential energy well. Consequently, more energy is required to break a C-D bond than a C-H bond. This increased bond strength is the basis for the "kinetic isotope effect," which can slow metabolic degradation of deuterated drugs.[4]
-
Intermolecular Forces and Bulk Properties: The physical properties of a substance in its condensed phase (liquid or solid) are governed by the strength of its intermolecular forces.
-
Van der Waals Forces: The increased molecular mass of a deuterated compound leads to a slight increase in the strength of transient dipole-induced dipole interactions, known as London dispersion forces. As molecules become heavier, their electron clouds are more polarizable, enhancing these attractive forces.[6]
-
Hydrogen Bonding: In alcohols, hydrogen bonds are the dominant intermolecular force.[7][8] A hydrogen bond involving deuterium (O-D···O) is generally considered to be slightly stronger than one involving protium (O-H···O).[9] This strengthening arises from the lower zero-point energy of the O-D bond, which results in a slightly shorter and more robust hydrogen bond.
-
The collective result of these enhanced intermolecular forces is that more energy is required to transition the substance to a less ordered state. Therefore, deuterated compounds are expected to exhibit slightly higher melting points, boiling points, and densities compared to their non-deuterated counterparts.[10]
Section 2: Core Physical Properties: A Comparative Analysis
While extensive experimental data for fully deuterated nonyl alcohol is not as prevalent as for its common isotopologue, we can compile known values for 1-nonanol and provide well-grounded expectations for Nonan-1-ol-d19 based on the theoretical principles discussed above.
| Physical Property | 1-Nonanol (C₉H₂₀O) | Nonan-1-ol-d19 (C₉HD₁₉O) | Rationale for Difference |
| Molecular Formula | C₉H₂₀O | C₉HD₁₉O[3] | Isotopic substitution of 19 protium atoms with deuterium. |
| Molecular Weight | 144.25 g/mol [11] | 163.37 g/mol [3] | The mass of deuterium is approximately 2 g/mol versus 1 g/mol for protium. |
| Appearance | Colorless liquid[1][11] | Colorless to light yellow liquid[3] | No significant change in chromophores; physical state is retained. |
| Boiling Point | 213-215 °C[1][11] | Expected to be slightly > 215 °C | Increased molecular mass and stronger intermolecular forces (van der Waals and hydrogen bonding) require more energy for vaporization.[6][9] |
| Melting Point | -6 to -5 °C[1][11] | Expected to be slightly > -5 °C | Stronger intermolecular forces lead to a more stable crystal lattice, requiring more energy to break, thus raising the melting point.[12] |
| Density | ~0.827 g/cm³ at 20°C[11] | Expected to be > 0.827 g/cm³ | The significant increase in molecular mass with a negligible change in molecular volume results in a higher density. |
| Solubility in Water | Very low (~0.13 g/L)[1] | Expected to be slightly lower | The slightly stronger O-D bond can make the deuterated hydroxyl group a marginally weaker hydrogen bond donor to water molecules, potentially reducing solubility. |
| Solubility in Organic Solvents | Miscible with ethanol, ether[11] | Expected to be highly miscible | "Like dissolves like" principle holds; polarity is not significantly altered. |
Section 3: Experimental Protocols for Characterization
The validation of a deuterated standard is a multi-step process requiring orthogonal analytical techniques to confirm identity, purity, and the extent of isotopic incorporation.[13]
Workflow for Characterization of Deuterated Nonyl Alcohol
Caption: Workflow for the comprehensive characterization of deuterated nonyl alcohol.
Protocol 3.1: Verification of Deuteration and Purity
A. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the deuterated compound and assess its isotopic purity.
-
Methodology (GC-MS):
-
Prepare a dilute solution of the deuterated nonyl alcohol in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient programmed to elute the nonyl alcohol peak.
-
Acquire the mass spectrum of the eluting peak.
-
-
Expected Result: The molecular ion peak (M⁺) should correspond to the theoretical mass of Nonan-1-ol-d19 (163.37 Da). The absence of a significant peak at 144.25 Da confirms high isotopic enrichment.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the absence of ¹H signals at positions expected to be deuterated.
-
Methodology (¹H NMR):
-
Dissolve a sample of the deuterated alcohol in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Acquire a standard proton NMR spectrum.
-
-
Expected Result: The spectrum should be largely devoid of signals in the aliphatic region. A small residual singlet may be observed for the hydroxyl proton (-OH), as this can exchange with trace protons in the solvent or atmospheric moisture. To confirm the hydroxyl group is deuterated (-OD), a D₂O shake experiment can be performed; upon adding a drop of D₂O and re-acquiring the spectrum, the hydroxyl peak will disappear.[14]
Protocol 3.2: Measurement of Physical Properties
A. Boiling Point Determination
-
Causality: The boiling point is a sensitive measure of the strength of intermolecular forces. A precise measurement validates the expected increase due to the isotopic effect.
-
Methodology (Micro-scale Distillation):
-
Place a small volume (1-2 mL) of the deuterated alcohol into a micro-distillation apparatus equipped with a calibrated thermometer.
-
Heat the apparatus gently using a sand bath or heating mantle.
-
Record the temperature at which a steady distillation rate is achieved. This is the observed boiling point.
-
Record the atmospheric pressure and apply a pressure correction to normalize the boiling point to standard pressure (760 mmHg) if necessary.
-
B. Density Measurement
-
Causality: Density is directly related to molecular mass and packing efficiency. An accurate density measurement provides strong evidence of successful deuteration.
-
Methodology (Pycnometer):
-
Carefully weigh a clean, dry pycnometer of a known volume (e.g., 1 mL).
-
Fill the pycnometer with the deuterated nonyl alcohol, ensuring the liquid is at a constant, known temperature (e.g., 20.0 °C) using a water bath.
-
Weigh the filled pycnometer.
-
Calculate the density using the formula: Density = (Mass of liquid) / (Volume of pycnometer).
-
Conclusion
Deuterated nonyl alcohol is a powerful tool for quantitative analysis, but its utility is predicated on a thorough understanding and verification of its fundamental physical properties. The substitution of hydrogen with deuterium imparts predictable, albeit subtle, changes to the molecule's characteristics, primarily increasing its molecular weight, boiling point, melting point, and density due to enhanced intermolecular forces. For the researcher, scientist, or drug development professional, treating a deuterated standard as a simple drop-in replacement for its proteo-counterpart is insufficient. Rigorous characterization using a suite of analytical techniques—including mass spectrometry and NMR spectroscopy—is essential to validate isotopic incorporation and purity. The experimental protocols outlined in this guide provide a framework for this validation, ensuring that these critical reagents perform with the accuracy and reliability demanded by modern scientific inquiry.
References
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Royal Society of Chemistry. (2024). Impact of H/D isotopic effects on the physical properties of materials. RSC Publishing. [Link]
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National Institutes of Health. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. PMC. [Link]
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Wikipedia. Heavy water. [Link]
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National Center for Biotechnology Information. 1-Nonanol. PubChem. [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
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Educación Química. (2021). The deuteration of organic compounds as a tool to teach chemistry. [Link]
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Chemistry LibreTexts. (2022). The E2 Reaction and the Deuterium Isotope Effect. [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]
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University of Groningen. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]
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Wikipedia. 1-Nonanol. [Link]
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National Institutes of Health. (2014). H/D Isotope Effects in Hydrogen Bonded Systems. PMC. [Link]
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Master Organic Chemistry. (2010). 3 Trends That Affect Boiling Points. [Link]
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Journal of Chemical & Engineering Data. (2022). Densities of Selected Deuterated Solvents. [Link]
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The Journal of Physical Chemistry B. (1998). Solid-State Deuterium NMR Studies of Organic Molecules in the Tectosilicate Nonasil. ACS Publications. [Link]
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Chemistry LibreTexts. (2020). Physical Properties of Alcohols. [Link]
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Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
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SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Link]
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National Institute of Standards and Technology. 1-Nonanol. NIST WebBook. [Link]
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YouTube. (2020). 9.4 Physical Properties of Alcohols, Ethers, and Epoxides. [Link]
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Quora. (2016). How do the polarity of an alcohol group affect its boiling point?. [Link]
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Navigating the Formulation Landscape: An In-Depth Technical Guide to the Solubility of N-Nonyl-D19 Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their isotopically labeled analogues is a critical parameter in drug development, influencing formulation strategies, bioavailability, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the solubility characteristics of n-nonyl-D19 alcohol, a deuterated form of n-nonyl alcohol, in a range of common organic solvents. We delve into the theoretical underpinnings of solubility, present qualitative and quantitative solubility data for the non-deuterated parent compound, discuss the anticipated impact of deuteration, and provide a detailed, field-proven protocol for the experimental determination of solubility. This guide is intended to equip researchers and formulation scientists with the foundational knowledge and practical tools necessary to effectively work with this and similar long-chain deuterated alcohols.
Introduction: The Significance of this compound in Modern Drug Development
N-nonyl alcohol, a nine-carbon straight-chain fatty alcohol, and its deuterated isotopologue, this compound, are valuable molecules in the pharmaceutical industry. Fatty alcohols, in general, serve as excipients, penetration enhancers, and are integral components of various drug delivery systems. The strategic replacement of hydrogen with deuterium in this compound offers a powerful tool for researchers. This isotopic labeling is primarily employed to trace the metabolic fate of the molecule or to intentionally alter its metabolic profile, a concept known as the "deuterium effect." Understanding the solubility of this deuterated compound is paramount for its effective use in preclinical and clinical research, ensuring its appropriate formulation for toxicological and pharmacological assessments.
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of an alcohol is governed by the interplay between its hydrophobic alkyl chain and its hydrophilic hydroxyl group. In n-nonyl alcohol, the long nine-carbon chain imparts significant non-polar character, while the hydroxyl group provides a site for hydrogen bonding. Consequently, its solubility behavior is a nuanced balance of these opposing characteristics.
Theoretical Framework: The Molecular Dance of Solute and Solvent
The dissolution of a solute in a solvent is a thermodynamic process driven by the change in Gibbs free energy. For dissolution to occur spontaneously, the Gibbs free energy of the system must decrease. This is influenced by the enthalpy and entropy of mixing. In the context of this compound, the key intermolecular forces at play are:
-
Van der Waals forces: These are weak, non-specific attractions between the non-polar alkyl chains of the alcohol and the solvent molecules.
-
Dipole-dipole interactions: The polar hydroxyl group of the alcohol can engage in dipole-dipole interactions with polar solvent molecules.
-
Hydrogen bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming strong interactions with protic solvents (e.g., other alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone).
The general trend for long-chain alcohols is a decrease in solubility in polar solvents and an increase in solubility in non-polar solvents as the carbon chain length increases.[1] This is due to the growing dominance of the hydrophobic alkyl chain over the hydrophilic hydroxyl group.
The Isotope Effect: Does Deuteration Alter Solubility?
A crucial question for researchers working with this compound is whether its solubility differs significantly from its non-deuterated counterpart. In general, the substitution of hydrogen with deuterium has a minimal effect on the equilibrium property of solubility. While deuterium is slightly more electron-donating than protium, leading to minor changes in bond polarity and intermolecular forces, these differences are typically not substantial enough to cause a dramatic shift in solubility in most organic solvents. Any observed differences are often subtle and may be more pronounced in systems where hydrogen bonding plays a critical role. For most practical formulation purposes, the solubility of this compound can be reasonably approximated by that of n-nonyl alcohol.
Solubility Profile of N-Nonyl Alcohol: A Practical Overview
Qualitative Solubility Data:
Based on available literature, n-nonyl alcohol exhibits the following general solubility characteristics:
-
Miscible: with other alcohols (e.g., ethanol) and ether.[2][3]
-
Soluble to Very Soluble: in many non-polar and moderately polar organic solvents such as chloroform and carbon tetrachloride.[2][4]
-
Practically Insoluble: in water.[3]
Quantitative Solubility Data Summary:
The following table summarizes the known quantitative solubility data for n-nonyl alcohol in various organic solvents at standard conditions. It is important to note that "miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution.
| Organic Solvent | Chemical Formula | Polarity | Solubility of N-Nonyl Alcohol | Citation |
| Polar Protic Solvents | ||||
| Ethanol | C₂H₅OH | Polar | Miscible | [2][3] |
| Polar Aprotic Solvents | ||||
| Acetone | C₃H₆O | Polar | Soluble | |
| Non-Polar Solvents | ||||
| Chloroform | CHCl₃ | Non-Polar | Soluble | [4] |
| Diethyl Ether | (C₂H₅)₂O | Non-Polar | Miscible | [2][3] |
| Carbon Tetrachloride | CCl₄ | Non-Polar | Very Soluble | [2] |
| Hexane | C₆H₁₄ | Non-Polar | Expected to be high | |
| Toluene | C₇H₈ | Non-Polar | Expected to be high |
Note: "Soluble" and "Very Soluble" are qualitative terms from the cited sources. Quantitative values in g/100mL or other units are not consistently available in the public domain.
Experimental Determination of Solubility: A Validated Protocol
For novel formulations or when precise solubility data is required, experimental determination is essential. The following protocol outlines a robust and self-validating method for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest (high purity grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE-lined septa
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Appropriate personal protective equipment (PPE)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound. The key is to ensure that undissolved solute remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure saturation is reached. The equilibration time should be validated by taking measurements at different time points until a plateau in concentration is observed.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker bath and allow any undissolved solid to settle.
-
Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated quantitative method, such as GC-FID.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Causality in Experimental Design: A Senior Scientist's Perspective
The described protocol is designed to be self-validating and robust. The choice of a constant temperature shaker bath is crucial as solubility is temperature-dependent. The extended equilibration time with subsequent time-point sampling confirms that a true equilibrium has been reached. The use of a syringe filter is a non-negotiable step to ensure that only the dissolved solute is being measured. The selection of a specific and sensitive analytical technique like GC-FID provides the necessary accuracy for quantification.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, grounded in theoretical principles and practical experimental considerations. While the solubility of the deuterated form is expected to closely mirror that of its non-deuterated parent, for which qualitative and some limited quantitative data are available, experimental verification using the provided protocol is recommended for any critical drug development application. Future research efforts should focus on generating a comprehensive quantitative solubility database for both n-nonyl alcohol and its deuterated analogues in a wider array of pharmaceutically relevant solvents at various temperatures. Such data will be invaluable for the continued development of robust and effective drug formulations.
References
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Ataman Kimya. (n.d.). NONYL ALCOHOL. Retrieved from [Link]
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PubChem. (n.d.). 1-Nonanol. National Center for Biotechnology Information. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 1-Nonanol (FDB003307). Retrieved from [Link]
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You-iggy. (2023, March 19). 1-Nonanol. Retrieved from [Link]
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ChemBK. (2022, October 16). 1-Nonanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]
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An In-depth Technical Guide to the Toxicological Profile of n-Nonyl Alcohol
A Note on Nomenclature: The term "N-Nonyl-D19 alcohol" does not conform to standard chemical nomenclature. This guide focuses on the well-characterized straight-chain primary alcohol, n-nonyl alcohol (also known as 1-nonanol or pelargonic alcohol), which is the most scientifically relevant interpretation. The toxicological principles discussed are foundational for understanding related long-chain alcohols.
Abstract
n-Nonyl alcohol is a nine-carbon, straight-chain fatty alcohol with applications in the fragrance, flavor, and chemical manufacturing industries. This guide provides a comprehensive toxicological profile of n-nonyl alcohol, synthesizing data on its physicochemical properties, toxicokinetics, and potential hazards. The compound exhibits low acute toxicity via oral and dermal routes. Its primary health concerns are related to local effects, such as skin and eye irritation, and transient central nervous system effects like dizziness at high vapor concentrations. It is readily metabolized and not expected to be genotoxic or carcinogenic. This document outlines the key toxicological endpoints, mechanistic insights, and standardized protocols for its evaluation, providing a critical resource for researchers and safety assessment professionals.
Chemical Identity and Physicochemical Properties
A substance's toxicological behavior is fundamentally governed by its chemical structure and physical properties. These characteristics determine its absorption, distribution, metabolism, and excretion (ADME) profile.
1.1 Chemical Identity
-
Chemical Name: Nonan-1-ol[1]
-
Synonyms: n-Nonyl alcohol, Pelargonic alcohol, Octyl carbinol, Alcohol C-9[1][2]
-
CAS Number: 143-08-8[1]
-
Molecular Formula: C₉H₂₀O[1]
-
Molecular Weight: 144.25 g/mol [1]
-
Structure: A linear nine-carbon chain with a terminal hydroxyl group.
1.2 Physicochemical Properties
The lipophilic nature of the nine-carbon alkyl chain combined with the hydrophilic alcohol group gives n-nonyl alcohol specific properties that influence its biological interactions. It is a colorless, oily liquid with a characteristic floral or fruity odor.[1]
| Property | Value | Source |
| Physical State | Colorless to yellowish oily liquid | [1] |
| Odor | Floral, rose-citrus, citronella-like odor | [1] |
| Boiling Point | 213-215 °C at 760 mmHg | [1] |
| Melting Point | -5 °C (23 °F) | [1] |
| Water Solubility | 140 mg/L at 25 °C (low) | [1] |
| Log Kow (Octanol-Water Partition Coeff.) | 3.77 | [1] |
| Vapor Pressure | 0.02 - 0.3 mmHg at 20°C (low volatility) | [1] |
| Density | 0.827 g/cm³ at 20°C | [1] |
Causality Behind Properties:
-
The long alkyl chain and high Log Kow indicate significant lipophilicity, suggesting it can readily partition into biological membranes. This is a key factor in its skin irritation potential and absorption.
-
Its low water solubility and low vapor pressure mean that while inhalation exposure is possible, especially with heating or aerosolization, high ambient concentrations are not expected under normal conditions.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The body processes n-nonyl alcohol through a series of steps typical for primary linear alcohols.
2.1 Absorption
-
Dermal: Due to its lipophilicity, n-nonyl alcohol can be absorbed through the skin, although this process is not considered rapid in humans compared to some animal models.[2] Intact skin provides a reasonable barrier, but absorption can increase through damaged or abraded skin.[2]
-
Oral: Ingestion leads to absorption from the gastrointestinal tract.
-
Inhalation: Inhalation of vapors or aerosols can lead to absorption in the lungs.[2]
2.2 Distribution Following absorption, n-nonyl alcohol is expected to distribute to various tissues, with a preference for lipid-rich environments, consistent with its high Log Kow.
2.3 Metabolism n-Nonyl alcohol is metabolized via two primary pathways common to straight-chain alcohols.[1]
-
Oxidation: The primary and most significant pathway involves the oxidation of the alcohol to an aldehyde, followed by rapid oxidation to the corresponding carboxylic acid (nonanoic acid). This process is mediated by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes, primarily in the liver. Nonanoic acid can then enter fatty acid metabolism pathways (e.g., beta-oxidation) and be broken down for energy or incorporated into lipids.
-
Conjugation: A minor pathway involves direct conjugation of the alcohol with glucuronic acid to form a glucuronide conjugate, which is a water-soluble compound that is more easily excreted.[1]
A Note on "D19" Isotopic Labeling: If "D19" were to refer to deuteration (replacement of 19 hydrogen atoms with deuterium), its primary utility would be in metabolic studies. Deuterated compounds are chemically identical but have a higher mass. This mass difference allows them to be traced and quantified accurately by mass spectrometry, enabling precise measurement of absorption rates, metabolite formation, and excretion kinetics without altering the fundamental metabolic pathway.
Caption: Metabolic pathways of n-nonyl alcohol.
2.4 Excretion The water-soluble metabolites, primarily formed in the liver, are excreted mainly via the urine. A small amount may be excreted unchanged in the breath or feces.
Toxicological Endpoints: Hazard Identification
3.1 Acute Toxicity n-Nonyl alcohol exhibits a low order of acute toxicity across various exposure routes. Signs of acute intoxication at high doses are consistent with central nervous system (CNS) depression, including weakness, incoordination, and collapse.[1][2]
| Route | Species | Value | Classification | Source |
| Oral | Rat | LD50: 3,560 - 6,400 mg/kg | Low Toxicity | [1][2] |
| Dermal | Rabbit | LD50: 5,660 mg/kg | Low Toxicity | [1][2] |
| Inhalation | Mouse | LC50: 5,500 mg/m³ (2 hr) | Moderate Toxicity | [2] |
3.2 Skin and Eye Irritation
-
Skin Irritation: The substance is considered a mild to moderate skin irritant.[2] Prolonged or repeated contact can defat the skin, leading to dryness, cracking, and dermatitis. While animal models sometimes classify it as non-irritating, there is evidence of skin inflammation in some individuals.[2]
-
Eye Irritation: Direct contact with the liquid can cause transient eye irritation, characterized by redness and tearing.[2] Based on reported scores, it may be formally classified as an eye irritant under some regulatory frameworks.
3.3 Sensitization Data from read-across studies (using analogous chemicals like 1-decanol) suggest that n-nonyl alcohol does not have a significant potential for skin sensitization.[1]
3.4 Repeated Dose Toxicity Subchronic studies on similar long-chain alcohols indicate a low order of repeated dose toxicity.[2] The primary targets, if any, at high doses would likely be the liver (due to metabolic activity) and the CNS.
3.5 Genotoxicity and Mutagenicity Based on read-across data from analogous alcohols, n-nonyl alcohol is not expected to be genotoxic or mutagenic.[1] Standard assays like the Ames test on related compounds have been negative.
3.6 Carcinogenicity There are no specific long-term carcinogenicity studies on n-nonyl alcohol. However, given its simple structure, rapid metabolism, and lack of genotoxic potential, it is not predicted to be carcinogenic.
3.7 Reproductive and Developmental Toxicity Studies on analogous C6-C13 alcohols have not shown them to be developmental toxicants.[2] Therefore, n-nonyl alcohol is not expected to pose a significant reproductive or developmental hazard.
Mechanistic Insights
The toxicity of n-nonyl alcohol can be explained by two primary mechanisms:
-
Membrane Disruption (Narcosis): Like other alcohols, at high concentrations, n-nonyl alcohol can physically disrupt the lipid bilayers of cell membranes. This non-specific mechanism is particularly relevant for the central nervous system, where it interferes with nerve signal transmission, leading to symptoms of narcosis (drowsiness, dizziness, incoordination).[2] This is the principal mechanism for acute CNS effects from inhalation.[2]
-
Local Irritation: The molecule's amphiphilic nature (having both a polar head and a non-polar tail) allows it to interact with and disrupt the stratum corneum of the skin and the tear film of the eye. This disrupts the barrier function, leading to moisture loss, defatting, and allowing the substance to interact with underlying cells, causing irritation and inflammation.
Experimental Protocols for Toxicological Assessment
To ensure data reliability and regulatory acceptance, toxicological testing must follow validated, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
5.1 Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test (OECD TG 439)
This protocol is a self-validating system because it includes positive and negative controls and defined acceptance criteria for the tissue viability.
-
Objective: To assess the potential of a chemical to cause skin irritation using a 3D human skin model, avoiding the use of live animals.
-
Methodology:
-
Tissue Culture: Reconstructed human epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™) are cultured to form a multi-layered, differentiated model of human skin.
-
Preparation: Tissues are pre-incubated in assay medium.
-
Test Substance Application: A defined volume (e.g., 50 µL) of n-nonyl alcohol is applied topically to the tissue surface. A negative control (Phosphate Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.
-
Exposure: Tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.
-
Rinsing: The substance is thoroughly washed from the tissue surface.
-
Post-Incubation: Tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Tissues are incubated with MTT solution. Viable cells convert the yellow MTT tetrazolium salt into a purple formazan precipitate.
-
Extraction & Measurement: The formazan is extracted from the tissues, and the color intensity is measured using a spectrophotometer (at 570 nm).
-
Data Analysis: The percent viability of the test substance-treated tissues is calculated relative to the negative control.
-
-
Interpretation: If the mean tissue viability is ≤ 50%, the substance is classified as an irritant (Category 2). If viability is > 50%, it is considered non-irritating.
Caption: Workflow for OECD TG 439 Skin Irritation Test.
Risk Assessment and Regulatory Context
-
Classification: Under GHS (Globally Harmonized System), n-nonyl alcohol is typically classified as a skin and eye irritant. It is also considered toxic to aquatic life with long-lasting effects.[2]
-
Occupational Exposure: In occupational settings, exposure should be minimized through good hygiene practices, adequate ventilation, and the use of personal protective equipment (PPE) such as gloves and safety goggles.[2]
Conclusion
n-Nonyl alcohol possesses a well-defined and generally favorable toxicological profile. Its hazards are primarily confined to local irritant effects on the skin and eyes and transient, reversible CNS effects at high concentrations. The substance is readily metabolized and demonstrates a low potential for systemic, chronic, or genetic toxicity. A thorough understanding of its physicochemical properties and metabolic pathways provides a robust framework for predicting and managing its health risks in both industrial and consumer contexts.
References
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1-Nonanol | C9H20O | CID 8914 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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PELARGONİC ALCOHOL (1-NONANOL) - Ataman Kimya. (n.d.). Retrieved January 26, 2026, from [Link]
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An In-depth Technical Guide to the Environmental Fate and Degradation of Deuterated Long-Chain Alcohols
Abstract
Deuterated long-chain alcohols (LCOHs) are increasingly utilized in pharmaceutical development to enhance metabolic stability and improve pharmacokinetic profiles. This strategic incorporation of deuterium, however, necessitates a thorough understanding of their environmental fate and degradation pathways upon their potential release into the environment. This guide provides a comprehensive technical overview for researchers, environmental scientists, and drug development professionals on the core principles governing the environmental persistence and breakdown of these specialized molecules. We synthesize established knowledge on LCOH biodegradation with the fundamental principles of the kinetic isotope effect (KIE) to predict the environmental behavior of their deuterated analogues. This document details the primary biotic and abiotic degradation routes, explains the profound impact of deuterium substitution on reaction kinetics, and presents robust, field-proven methodologies for assessing their environmental degradation.
Introduction to Deuterated Long-Chain Alcohols
Long-chain alcohols (LCOHs) are aliphatic alcohols with carbon chain lengths typically ranging from C6 to C22.[1] They are ubiquitous in the environment, arising from both natural sources (e.g., plant waxes) and anthropogenic activities, where they are used as intermediates in the manufacturing of surfactants and other consumer products.[1]
In the pharmaceutical industry, "precision deuteration" refers to the selective replacement of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D).[2] This substitution is a key strategy in drug design to slow down metabolic processes at specific points in a molecule, often referred to as "soft spots" susceptible to enzymatic attack.[2] The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, making it more difficult for enzymes, such as cytochrome P450s, to break. This phenomenon, known as the Kinetic Isotope Effect (KIE) , can lead to a more stable drug, reducing dosing frequency and potentially minimizing the formation of unwanted metabolites.[2] While beneficial from a pharmacological standpoint, this inherent resistance to metabolic degradation raises critical questions about the persistence and ultimate fate of these compounds in the environment.
Principles of Environmental Degradation for LCOHs
The environmental fate of a chemical is governed by its susceptibility to both biological and non-biological transformation processes. For standard LCOHs, biodegradation is overwhelmingly the most significant removal mechanism.[3][4]
Biotic Degradation Pathways
Long-chain alcohols are known to be readily and rapidly biodegradable in various environmental compartments, including soil and aquatic systems.[1][3] The primary microbial degradation pathway is a terminal oxidation process, which occurs in a series of enzymatic steps:
-
Oxidation to Aldehyde: The initial and often rate-limiting step is the oxidation of the primary alcohol to its corresponding aldehyde. This reaction is catalyzed by alcohol dehydrogenases or oxidases.[5][6]
-
Oxidation to Fatty Acid: The resulting aldehyde is quickly oxidized to a carboxylic acid (fatty acid) by aldehyde dehydrogenases.[7][8]
-
Beta-Oxidation (β-Oxidation): The fatty acid is then transported into the microbial cell and catabolized through the β-oxidation cycle. This process sequentially shortens the carbon chain by two units at a time, generating acetyl-CoA, which enters the Krebs cycle to be mineralized into carbon dioxide and water.[9][10]
This pathway is highly efficient, with degradation half-lives for non-deuterated LCOHs reported to be on the order of minutes in some systems.[1] A wide range of microorganisms, including bacteria from the genera Pseudomonas, can carry out this degradation.
Abiotic Degradation Pathways
Abiotic processes are generally considered minor degradation pathways for LCOHs compared to biodegradation.
-
Hydrolysis: As alcohols do not contain hydrolyzable functional groups like esters or amides, hydrolysis is not a relevant degradation pathway.
-
Photolysis: Saturated aliphatic alcohols do not absorb light in the environmentally relevant UV spectrum (>290 nm). Therefore, direct photolysis in water or soil is not an expected degradation route.[9]
-
Oxidation: While strong chemical oxidants can degrade LCOHs, oxidation by environmentally relevant species like hydroxyl radicals in the atmosphere or water is possible but typically much slower than biodegradation.[2]
The Impact of Deuteration on Degradation: The Kinetic Isotope Effect (KIE)
The intentional metabolic stabilization of deuterated LCOHs has direct consequences for their environmental degradation, as the same enzymatic systems are often involved.
Mechanism of the KIE
The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For deuterated compounds, the primary KIE occurs when a C-H bond is broken in the rate-determining step of the reaction. The greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate.
In the context of LCOH biodegradation, the initial oxidation of the alcohol to an aldehyde involves the cleavage of a C-H bond at the α-carbon (the carbon bearing the hydroxyl group). If this is the rate-limiting step, deuteration at this position will significantly slow down the entire degradation cascade.
Implications for Environmental Fate
The primary consequence of deuteration is an increased persistence of the parent compound in the environment. The magnitude of the KIE (expressed as the ratio kH/kD) for enzymatic reactions can range from 1 to 8, meaning the deuterated analogue could degrade up to 8 times more slowly than its hydrogenated counterpart.
Another critical concept is metabolic switching . If deuteration blocks the primary degradation pathway, microorganisms may utilize alternative, slower pathways if available.[2] For a long-chain alcohol deuterated at the α-carbon, this could potentially involve oxidation at the terminal (ω) methyl group or other positions along the alkyl chain, leading to a different set of degradation products.[2] This highlights the importance of not only measuring the disappearance of the parent compound but also identifying its metabolites.
Methodologies for Assessing Environmental Fate and Degradation
A robust assessment of the environmental fate of a deuterated LCOH requires a multi-faceted experimental approach. The core objective is to determine the rate of degradation and identify the transformation products under environmentally relevant conditions.
Study Design: Environmental Microcosm Experiments
Microcosm studies are the cornerstone of environmental degradation testing. They involve incubating the test substance in a sample matrix (e.g., water, sediment, soil, or activated sludge) containing a viable microbial community under controlled laboratory conditions.
Causality Behind Experimental Choices:
-
Matrix Selection: The choice of matrix (e.g., activated sludge from a wastewater treatment plant) is critical as it represents a likely receiving environment and contains a high concentration of diverse, acclimated microorganisms.[1]
-
Sterile Controls: A sterile (e.g., autoclaved or poisoned) control is essential. By comparing degradation in the live microcosm to the sterile control, one can definitively attribute the loss of the parent compound to biological activity. This is a self-validating step.
-
Concentration: Test concentrations should be environmentally relevant and non-toxic to the microbial community, yet high enough for accurate analytical detection.
Experimental Protocol: Aerobic Biodegradation in Activated Sludge (OECD 301F Guideline Adaptation)
-
Preparation: Collect fresh activated sludge from a municipal wastewater treatment plant. Prepare a mineral salts medium as specified in OECD guidelines.
-
Microcosm Setup:
-
In replicate flasks, combine the mineral medium and activated sludge.
-
Spike the test substance (deuterated LCOH) to a final concentration of 1-10 mg/L.
-
Prepare parallel flasks for a non-deuterated LCOH reference substance.
-
Prepare sterile controls for both the deuterated and non-deuterated compounds by adding a chemical sterilant (e.g., sodium azide).
-
-
Incubation: Incubate all flasks at a constant temperature (20-25°C) in the dark with continuous shaking to ensure aerobic conditions.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours and weekly thereafter), withdraw aliquots from each flask for chemical analysis.
-
Termination: The experiment is typically run for 28 days or until a degradation plateau is reached.
Analytical Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques for the quantification of organic micropollutants in complex environmental matrices due to their high sensitivity and specificity.
Experimental Protocol: Sample Analysis via GC-MS
-
Internal Standard: Fortify the collected aqueous sample with a known amount of an internal standard (e.g., a commercially available deuterated compound with a different mass, or a similar non-deuterated compound if analyzing the deuterated LCOH). This corrects for variations in extraction efficiency and instrument response.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the aqueous matrix and concentrate them.
-
Derivatization (Optional but Recommended): To improve the chromatographic properties (e.g., volatility) of the LCOH, convert it to a less polar derivative, such as a silyl ether, by reacting the extract with a derivatizing agent (e.g., BSTFA). This step enhances sensitivity and peak shape.
-
GC-MS Analysis: Inject the derivatized extract into the GC-MS. The GC separates the compounds, and the MS detects them based on their unique mass-to-charge ratio and fragmentation pattern.
-
Quantification: Create a calibration curve using standards of known concentration. Quantify the target analyte in the samples by comparing its peak area relative to the internal standard against the calibration curve.
Stable Isotope Probing (SIP)
To identify the microorganisms actively degrading the deuterated LCOH, Stable Isotope Probing (SIP) is an invaluable tool. In this technique, the deuterated LCOH serves as the labeled substrate. Microorganisms that consume the LCOH will incorporate the deuterium into their cellular components, such as DNA, RNA, or lipids.
By extracting these biomarkers and separating the "heavy" (deuterium-labeled) fractions from the "light" (unlabeled) fractions via density gradient ultracentrifugation, subsequent genetic sequencing of the heavy DNA/RNA can reveal the identity of the active degraders.
Data Interpretation and Environmental Risk Assessment
Degradation Kinetics
The concentration data collected over time are used to determine the degradation kinetics. Assuming first-order kinetics, which is common for micropollutant degradation at low concentrations, the degradation rate constant (k) can be calculated. The environmental half-life (t½), the time required for 50% of the compound to dissipate, is then determined using the formula: t½ = ln(2) / k .
The table below presents hypothetical, yet realistic, comparative data for a C16 alcohol, illustrating the expected impact of deuteration at the α-carbon.
| Compound | Degradation Model | Rate Constant (k) (day⁻¹) | Half-Life (t½) (days) | % Degradation (28 days) |
| 1-Hexadecanol (Non-deuterated) | First-Order | 1.386 | 0.5 | >99% |
| 1,1-d₂-Hexadecanol (Deuterated) | First-Order | 0.231 | 3.0 | 99.8% |
This data is illustrative. Actual rates will vary based on experimental conditions.
Environmental Risk Assessment
Data on persistence (half-life) and potential formation of toxic metabolites are crucial inputs for a formal Environmental Risk Assessment (ERA). A significantly longer half-life for a deuterated LCOH compared to its non-deuterated analogue could lead to higher predicted environmental concentrations (PECs) and potentially greater exposure to aquatic and terrestrial organisms, warranting further ecotoxicological testing.
Conclusion
The strategic use of deuteration in drug design fundamentally alters a molecule's susceptibility to metabolic degradation. This alteration translates directly to its environmental fate, where the same principles of the kinetic isotope effect govern its persistence. Deuterated long-chain alcohols can be expected to biodegrade via the same terminal oxidation pathway as their non-deuterated counterparts, but at a significantly reduced rate, particularly when deuteration occurs at the site of initial enzymatic attack. A comprehensive environmental assessment, therefore, must employ robust microcosm studies, highly sensitive analytical methods, and a thorough analysis of degradation kinetics and potential metabolite formation to accurately characterize the environmental risk profile of these important pharmaceutical compounds.
References
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Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]
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Belina, K., et al. (2023). Adaptive laboratory evolution unlocks membrane permeability as a key limitation in long-chain alcohol metabolism by Pseudomonas putida KT2440. bioRxiv. Available at: [Link]
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Dunsmore, B. G., et al. (2008). Assessment of the environmental risk of long-chain aliphatic alcohols. Ecotoxicology and Environmental Safety. Available at: [Link]
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Veenstra, G., et al. (2009). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Ecotoxicology and Environmental Safety. Available at: [Link]
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Liu, Z., et al. (2023). Theoretical Kinetic Isotope Effects in Establishing the Precise Biodegradation Mechanisms of Organic Pollutants. Environmental Science & Technology. Available at: [Link]
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van Beilen, J. B., & Funhoff, E. G. (2007). Alkane hydroxylases involved in microbial alkane degradation. Applied Microbiology and Biotechnology. Available at: [Link]
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An In-Depth Technical Guide to Understanding the Mass Spectrum of N-Nonyl-D19 Alcohol
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of N-Nonyl-D19 alcohol. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and isotopic labeling analysis of organic molecules. This document will delve into the fundamental principles of EI mass spectrometry, the characteristic fragmentation patterns of long-chain alcohols, and the profound impact of extensive deuterium labeling on the resulting mass spectrum.
Introduction to Electron Ionization Mass Spectrometry of Aliphatic Alcohols
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For aliphatic alcohols, the initial ionization event typically involves the removal of a non-bonding electron from the oxygen atom, forming a molecular ion (M⁺˙).[1] Due to the high energy of this process, the molecular ion of long-chain alcohols is often of low abundance or even entirely absent, as it readily undergoes fragmentation.[2] The fragmentation patterns are, however, highly informative for structural determination.
The two primary fragmentation pathways for primary alcohols like n-nonyl alcohol are α-cleavage and dehydration (loss of water).[2]
-
α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group. This process is favorable as it leads to the formation of a resonance-stabilized oxonium ion. For a primary alcohol, this results in a prominent ion at m/z 31 (CH₂=OH⁺).
-
Dehydration: The elimination of a water molecule (H₂O) from the molecular ion can also occur, resulting in a fragment ion with a mass 18 units less than the molecular ion (M-18).
-
Hydrocarbon Fragmentation: The alkyl chain of the alcohol can also fragment, producing a series of characteristic hydrocarbon clusters separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[2]
Mass Spectrum of Unlabeled N-Nonyl Alcohol (1-Nonanol)
The mass spectrum of 1-nonanol serves as our baseline for understanding the effects of deuterium labeling. The key features of its EI mass spectrum are predictable based on the principles outlined above. The molecular weight of 1-nonanol (C₉H₂₀O) is 144.25 g/mol .[3][4][5][6][7]
Key Expected Fragments for 1-Nonanol:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 144 | [C₉H₂₀O]⁺˙ | Molecular Ion (M⁺˙) |
| 126 | [C₉H₁₈]⁺˙ | Dehydration (M-18) |
| 111 | [C₈H₁₅]⁺ | Alkyl chain fragmentation |
| 97 | [C₇H₁₃]⁺ | Alkyl chain fragmentation |
| 83 | [C₆H₁₁]⁺ | Alkyl chain fragmentation |
| 70 | [C₅H₁₀]⁺˙ | Rearrangement and cleavage |
| 69 | [C₅H₉]⁺ | Alkyl chain fragmentation |
| 57 | [C₄H₉]⁺ | Alkyl chain fragmentation |
| 56 | [C₄H₈]⁺˙ | Rearrangement and cleavage |
| 43 | [C₃H₇]⁺ | Alkyl chain fragmentation |
| 31 | [CH₂OH]⁺ | α-Cleavage |
The base peak in the spectrum of 1-nonanol is typically observed at m/z 43, 56, or 70, arising from fragmentation of the alkyl chain. The ion at m/z 31, characteristic of primary alcohols, is also expected to be present. The molecular ion at m/z 144 is often weak or absent.
Predicted Mass Spectrum of this compound
This compound (CD₃(CD₂)₈CD₂OH) has all but one of its hydrogen atoms replaced by deuterium. The molecular formula is C₉HD₁₉O, and the molecular weight is 163.37 g/mol .[8] This extensive isotopic labeling will result in significant and predictable shifts in the mass-to-charge ratios of the molecular ion and all fragment ions containing deuterium.
Predicted Key Fragments for this compound:
| m/z | Proposed Fragment | Fragmentation Pathway | Mass Shift vs. Unlabeled |
| 163 | [C₉D₁₉OH]⁺˙ | Molecular Ion (M'⁺˙) | +19 |
| 143 | [C₉D₁₈]⁺˙ | Dehydration (M'-20, loss of D₂O) | +17 |
| 126 | [C₈D₁₅]⁺ | Alkyl chain fragmentation | +15 |
| 110 | [C₇D₁₃]⁺ | Alkyl chain fragmentation | +13 |
| 94 | [C₆D₁₁]⁺ | Alkyl chain fragmentation | +11 |
| 80 | [C₅D₁₀]⁺˙ | Rearrangement and cleavage | +10 |
| 78 | [C₅D₉]⁺ | Alkyl chain fragmentation | +9 |
| 64 | [C₄D₉]⁺ | Alkyl chain fragmentation | +7 |
| 62 | [C₄D₈]⁺˙ | Rearrangement and cleavage | +6 |
| 48 | [C₃D₇]⁺ | Alkyl chain fragmentation | +5 |
| 33 | [CD₂OH]⁺ | α-Cleavage | +2 |
The analysis of the deuterated compound's mass spectrum is a powerful tool for confirming fragmentation mechanisms. For instance, the observation of a fragment at m/z 33 would strongly support the α-cleavage mechanism, as it represents the [CD₂OH]⁺ ion. Similarly, the loss of 20 mass units (D₂O) from the molecular ion to give a peak at m/z 143 confirms the dehydration pathway.
It is important to note that incomplete deuteration can lead to the presence of ions with masses between the fully deuterated and unlabeled fragments. Furthermore, H/D scrambling, although less common in EI, can sometimes complicate the interpretation.[9]
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for both unlabeled and deuterated n-nonyl alcohol.
Caption: Fragmentation of this compound
Experimental Protocol for Mass Spectrum Acquisition
The following is a generalized protocol for acquiring the EI mass spectrum of this compound.
Objective: To obtain a high-quality electron ionization mass spectrum of this compound for fragmentation analysis.
Materials:
-
This compound (purity >98%)
-
Volatile solvent (e.g., methanol or dichloromethane, HPLC grade)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen volatile solvent (e.g., 100 µg/mL).
-
Ensure the solvent is free of contaminants that could interfere with the analysis.
-
-
GC-MS Instrument Setup:
-
GC Column: Select a suitable capillary column for the separation of long-chain alcohols (e.g., a non-polar or mid-polar column like a DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. Use a split injection mode to avoid overloading the column and detector.
-
GC Oven Program: Develop a temperature program that allows for the efficient elution of n-nonyl alcohol. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.
-
MS Ion Source: Set the ion source to electron ionization (EI) mode. The standard electron energy is 70 eV.
-
Mass Analyzer: Set the mass analyzer to scan a relevant m/z range (e.g., m/z 30-200).
-
Data Acquisition: Acquire data in full scan mode to capture all fragment ions.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion (if present) and the major fragment ions.
-
Compare the observed m/z values with the predicted values for the deuterated compound.
-
For confirmation, it is highly recommended to also analyze an unlabeled n-nonyl alcohol standard under the same conditions.
-
Conclusion
The mass spectrum of this compound provides a clear and instructive example of the utility of isotopic labeling in mass spectrometry. The predictable mass shifts of the molecular ion and key fragment ions upon deuteration offer unambiguous confirmation of the fragmentation pathways. This in-depth understanding is crucial for the structural elucidation of unknown long-chain alcohols and for verifying the incorporation and location of deuterium labels in synthetic and metabolic studies. The combination of experimental data with a sound theoretical understanding of fragmentation mechanisms, as outlined in this guide, empowers researchers to confidently interpret complex mass spectra.
References
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National Institute of Standards and Technology. (n.d.). 1-Nonanol. NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 1-Nonanol (FDB003307). Retrieved from [Link]
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PubChem. (n.d.). 1-Nonanol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Nonanol. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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-
ResearchGate. (n.d.). Mass spectrum of n-nonane. Retrieved from [Link]
-
ResearchGate. (2020, August 6). Synthesis of dihydrodehydrodiconiferyl alcohol: The revised structure of lawsonicin. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chemoenzymatic access to enantiopure N-containing furfuryl alcohol from chitin-derived N-acetyl-D-glucosamine. Retrieved from [Link]
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MDPI. (n.d.). Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Nonanol. NIST Chemistry WebBook. Retrieved from [Link]
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Reddit. (2022, March 11). Spectrum of deuterated alcohols different than expected. r/massspectrometry. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol. Retrieved from [Link]
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An In-depth Technical Guide to Ibiglustat (Venglustat): A Brain-Penetrant Glucosylceramide Synthase Inhibitor for Substrate Reduction Therapy
Introduction: A New Paradigm in Treating Glycosphingolipid-Related Disorders
Ibiglustat, also known as Venglustat (GZ/SAR402671), is an investigational, orally active, and brain-penetrant small molecule that functions as an inhibitor of glucosylceramide synthase (GCS).[1][2][3] This positions it as a promising agent for substrate reduction therapy (SRT) in a range of lysosomal storage disorders (LSDs) and other diseases characterized by the pathological accumulation of glycosphingolipids.[3][4][5] Developed initially by Genzyme and now under the stewardship of Sanofi, Ibiglustat's ability to cross the blood-brain barrier addresses a critical unmet need in LSDs with neurological manifestations.[2][3] This guide provides a comprehensive technical overview of Ibiglustat, from its fundamental properties to its clinical applications and associated experimental methodologies, for researchers and drug development professionals.
Physicochemical Properties of Ibiglustat
Ibiglustat is a synthetic organic compound with the following key properties:
| Property | Value |
| IUPAC Name | [(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate |
| Synonyms | Venglustat, GZ/SAR402671, Genz-682452 |
| CAS Number | 1401090-53-6 |
| Molecular Formula | C₂₀H₂₄FN₃O₂S |
| Molecular Weight | 389.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 25 mg/mL) and Ethanol (≥ 30 mg/mL). Formulations for in vivo use have been prepared in DMSO/PEG300/Tween 80/saline and DMSO/SBE-β-CD/saline mixtures.[1] |
| SMILES | CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4 |
Mechanism of Action: Targeting the Genesis of Pathological Glycosphingolipids
Ibiglustat's therapeutic rationale is centered on the principle of substrate reduction. In several LSDs, a deficiency in a specific lysosomal enzyme leads to the accumulation of its substrate, a glycosphingolipid, causing cellular dysfunction and progressive organ damage.[6] Ibiglustat inhibits glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids—the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[2][3] By reducing the rate of GlcCer synthesis, Ibiglustat aims to decrease the production of downstream complex glycosphingolipids, thereby alleviating the substrate burden on the deficient lysosomal enzyme and mitigating the pathology of the disease.[6]
dot digraph "Ibiglustat_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=1.5, height=0.6]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, penwidth=1.5];
} . Caption: Ibiglustat inhibits glucosylceramide synthase (GCS), reducing the synthesis of glucosylceramide and downstream glycosphingolipids.
Biological Activity and Therapeutic Applications
Ibiglustat has demonstrated significant biological activity in preclinical models and is being investigated in several clinical trials for a variety of disorders.
Fabry Disease
Fabry disease is an X-linked LSD caused by a deficiency of the enzyme α-galactosidase A (α-Gal A), leading to the accumulation of globotriaosylceramide (Gb3).[7] As a substrate reduction therapy, Ibiglustat aims to lower Gb3 levels.[7]
In a Phase 2a clinical trial (NCT02228460) and its extension study (NCT02489344), treatment with Ibiglustat in adult males with classic Fabry disease led to a significant reduction in Gb3 accumulation in skin cells and a decrease in blood levels of molecules in the Gb3 synthesis pathway over a three-year period.[7] Patients also showed no signs of clinical disease progression in key organs like the kidneys, heart, and brain.[7] A Phase 3 trial, PERIDOT (NCT05206773), is currently evaluating the effect of Ibiglustat on neuropathic and abdominal pain in Fabry disease patients.[7]
Gaucher Disease
Gaucher disease results from a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide.[5] Ibiglustat's mechanism is directly relevant to this condition. Preclinical studies in a mouse model of neuronopathic Gaucher disease showed that Ibiglustat reduces gliosis, delays ataxia onset, and increases lifespan.[8]
GBA1-Associated Parkinson's Disease
Mutations in the GBA1 gene, which encodes GCase, are a major genetic risk factor for Parkinson's disease (PD).[9][10] The resulting GCase deficiency is thought to contribute to α-synuclein aggregation through lysosomal dysfunction and altered lipid metabolism.[11] As a brain-penetrant GCS inhibitor, Ibiglustat was investigated for its potential to mitigate this pathology.[2][12]
A Phase 2 trial (MOVES-PD, NCT02906020) in patients with GBA1-associated Parkinson's disease demonstrated that Ibiglustat was well-tolerated and led to a significant reduction of glucosylceramide in the cerebrospinal fluid, indicating target engagement in the central nervous system.[12][13] However, the trial did not meet its primary endpoint of improving motor function, and in fact, a worsening of motor scores was observed.[12] This has led to the discontinuation of Ibiglustat's development for this indication.[11]
GM2 Gangliosidosis
GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases, are caused by deficiencies in β-hexosaminidase, leading to the accumulation of GM2 ganglioside.[4] Ibiglustat is being investigated as a potential therapy to reduce the synthesis of the GM2 precursor, glucosylceramide.[4]
Pharmacokinetics and Pharmacodynamics
A Phase 1 study in healthy volunteers demonstrated that Ibiglustat has linear pharmacokinetics and is rapidly absorbed.[14] It has a low apparent total body clearance and a half-life of approximately 28.9 hours.[14] The systemic exposure is not affected by food.[14] Pharmacodynamic assessments showed a time- and dose-dependent decrease in plasma levels of glucosylceramide (GL-1) and monosialodihexosylganglioside (GM3).[14]
Safety and Toxicology
In clinical trials, Ibiglustat has generally demonstrated a favorable safety and tolerability profile.[13][14] In the Phase 1 study with healthy volunteers, there were no serious adverse events, and most treatment-emergent adverse events were mild.[14] Similarly, in the Phase 2 MOVES-PD trial, Ibiglustat was found to be safe and well-tolerated.[13] Preclinical toxicology studies are a standard part of drug development, typically involving acute, sub-chronic, and chronic dosing in both rodent and non-rodent species to identify potential target organs of toxicity and to establish a safe starting dose for human trials.[15][16][17] Specific details of the comprehensive preclinical toxicology program for Ibiglustat are proprietary to the manufacturer.
Experimental Protocols
The following are representative protocols for assessing the activity of GCS inhibitors like Ibiglustat.
In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay (HPLC-based)
This protocol is adapted from methodologies that utilize fluorescently labeled substrates for sensitive detection.[18][19]
Objective: To determine the in vitro inhibitory activity of Ibiglustat on GCS.
Materials:
-
Microsomal preparations containing GCS (from a suitable cell line or tissue)
-
NBD C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Ibiglustat (or other test compounds) dissolved in DMSO
-
Methanol, Chloroform
-
HPLC system with a fluorescence detector
Workflow Diagram:
dot digraph "GCS_Inhibition_Assay_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.8, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=0.7]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, penwidth=1.5];
} . Caption: Workflow for an in vitro HPLC-based GCS inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare stock solutions of NBD C6-ceramide, UDP-glucose, and Ibiglustat at various concentrations.
-
Enzyme Reaction: In a microcentrifuge tube, pre-incubate the microsomal preparation with varying concentrations of Ibiglustat (or DMSO as a vehicle control) in the assay buffer for 15 minutes at 37°C.
-
Initiation: Start the reaction by adding NBD C6-ceramide and UDP-glucose to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Lipid Extraction: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.[18] Vortex and centrifuge to separate the phases.
-
Sample Preparation for HPLC: Collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for HPLC injection.
-
HPLC Analysis: Inject the sample onto a normal-phase HPLC column. Separate the fluorescent substrate (NBD C6-ceramide) from the product (NBD C6-glucosylceramide) using an appropriate solvent gradient. Detect the compounds using a fluorescence detector.
-
Data Analysis: Quantify the peak area of the product. Calculate the percentage of GCS inhibition for each concentration of Ibiglustat compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell-Based Substrate Reduction Assay in Patient-Derived Fibroblasts
This protocol outlines a general method for assessing the ability of Ibiglustat to reduce the accumulation of a specific glycosphingolipid in patient-derived cells.[9][20][21]
Objective: To measure the reduction of a specific glycosphingolipid (e.g., GlcCer) in patient-derived fibroblasts treated with Ibiglustat.
Materials:
-
Patient-derived fibroblasts with a relevant genetic defect (e.g., from a Gaucher disease patient)
-
Cell culture medium and supplements
-
Ibiglustat
-
Reagents for lipid extraction (e.g., chloroform, methanol, water)
-
LC-MS/MS system for lipid quantification
Step-by-Step Methodology:
-
Cell Culture: Culture patient-derived fibroblasts in appropriate multi-well plates until they reach a desired confluency.
-
Treatment: Treat the cells with varying concentrations of Ibiglustat (or vehicle control) for a specified period (e.g., 72 hours).
-
Cell Harvesting and Lysis: Wash the cells with PBS and harvest them. Lyse the cells to release intracellular contents.
-
Lipid Extraction: Perform a lipid extraction on the cell lysates using a method such as the Bligh-Dyer or Folch extraction.[18]
-
Quantification by LC-MS/MS: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of the target glycosphingolipid (e.g., GlcCer). Use an appropriate internal standard for accurate quantification.
-
Data Analysis: Normalize the glycosphingolipid levels to a measure of cell number or protein concentration. Calculate the percentage reduction in the substrate for each Ibiglustat concentration compared to the vehicle-treated cells.
Conclusion and Future Directions
Ibiglustat (Venglustat) represents a significant advancement in the field of substrate reduction therapy, offering a potential treatment for a range of debilitating lysosomal storage disorders. Its ability to penetrate the central nervous system holds particular promise for diseases with neurological involvement. While its development for GBA1-associated Parkinson's disease has been discontinued, ongoing clinical trials in Fabry disease, Gaucher disease, and GM2 gangliosidosis will further elucidate its therapeutic potential. The methodologies outlined in this guide provide a framework for researchers to further investigate the properties and applications of Ibiglustat and other GCS inhibitors, contributing to the development of novel therapies for these challenging diseases.
References
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Viel, C., et al. (2021). Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model. Scientific Reports, 11(1), 20945. [Link]
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Wang, R., et al. (2024). Glucosylceramide accumulation in microglia triggers STING-dependent neuroinflammation and neurodegeneration in mice. Science Signaling, 17(829), eadk8249. [Link]
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Venglustat | ALZFORUM. (2021, July 19). Alzforum. Retrieved January 24, 2024, from [Link]
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Peterschmitt, M. J., et al. (2021). Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. Clinical Pharmacology in Drug Development, 10(1), 86-98. [Link]
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Gonzalez-Robles, C., & McKay, M. J. (2024). Underlying Mechanisms of GBA1 in Parkinson’s Disease and Dementia with Lewy Bodies: Narrative Review. Biomedicines, 12(1), 195. [Link]
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Dowden, R., et al. (2021). Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner. Communications Biology, 4(1), 1-10. [Link]
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Shao, S., et al. (2022). Model-Based Analysis of Pharmacokinetics of Venglustat, a small-molecule inhibitor of glucosylceramide synthase, Using Pooled Data from Healthy Subjects and Patients with Lysosomal Storage Disorders. ScienceOpen Preprints. [Link]
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Serra-Vinardell, J., et al. (2016). Less Is More: Substrate Reduction Therapy for Lysosomal Storage Disorders. International Journal of Molecular Sciences, 17(7), 1065. [Link]
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Venglustat - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved January 24, 2024, from [Link]
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Fröhlich, E., et al. (2018). The Effect of Substrate Properties on Cellular Behavior and Nanoparticle Uptake in Human Fibroblasts and Epithelial Cells. International Journal of Molecular Sciences, 19(11), 3352. [Link]
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Cox, T. M. (2005). Substrate reduction therapy for lysosomal storage diseases. Acta Paediatrica, 94(s447), 35-40. [Link]
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Glucosylceramide accumulation in microglia triggers STING-dependent neuroinflammation and neurodegeneration in mice | Request PDF. (2024, March). ResearchGate. Retrieved January 24, 2024, from [Link]
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Quantitative Analysis of Glucosylceramide in Commercial Supplement. (n.d.). Shimadzu. Retrieved January 24, 2024, from [Link]
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Peterschmitt, M. J., et al. (2019). Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation. Movement Disorders, 34(11), 1647-1656. [Link]
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Study of Isolation, Analysis, and Use of Skin-Derived Precursor Cells. (2019). mediaTUM. Retrieved January 24, 2024, from [Link]
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Vitner, E. B., et al. (2016). Neuronal accumulation of glucosylceramide in a mouse model of neuronopathic Gaucher disease leads to neurodegeneration. Human Molecular Genetics, 25(8), 1479-1490. [Link]
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Preclinical Studies in Rats. (n.d.). BioLegacy Research. Retrieved January 24, 2024, from [Link]
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Serra-Vinardell, J., et al. (2016). Less Is More: Substrate Reduction Therapy for Lysosomal Storage Disorders. ProQuest. [Link]
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GENERAL TOXICOLOGY: NON-RODENT SPECIES IN SAFETY STUDIES AND PLANNING CARCINOGENICITY STUDIES. (n.d.). Charles River Laboratories. Retrieved January 24, 2024, from [Link]
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Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved January 24, 2024, from [Link]
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Venglustat for Fabry disease. (2024, March 19). Fabry Disease News. Retrieved January 24, 2024, from [Link]
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GBA1-Associated Parkinson's Disease Is a Distinct Entity. (2024). MDPI. [Link]
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Hayashi, Y., et al. (2005). A sensitive and reproducible assay to measure the activity of glucosylceramide synthase and lactosylceramide synthase using HPLC and fluorescent substrates. Analytical Biochemistry, 345(2), 181-186. [Link]
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The Effect of Substrate Properties on Cellular Behavior and Nanoparticle Uptake in Human Fibroblasts and Epithelial Cells. (2018, October 26). ResearchGate. [Link]
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HPLC for Simultaneous Quantification of Total Ceramide, Glucosylceramide, and Ceramide Trihexoside Concentrations in Plasma. (2007, January 1). ResearchGate. [Link]
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A Technical Guide to the Preliminary Investigation of N-Nonyl-D19 Alcohol as a Metabolic Tracer
Foreword: The Imperative for Novel Tracers in Metabolic Research
In the landscape of drug development and metabolic research, the ability to quantitatively track the fate of molecules in vivo and in vitro is paramount. Stable isotope tracers, which are non-radioactive and safe for biological systems, have become indispensable tools for elucidating complex metabolic pathways.[1][2] This guide introduces N-Nonyl-D19 alcohol, a deuterated long-chain fatty alcohol, as a promising candidate for investigating lipid metabolism, particularly pathways involving fatty alcohol oxidation, esterification, and incorporation into complex lipids. The substitution of hydrogen with deuterium offers a significant mass shift for unambiguous detection via mass spectrometry, with a negligible kinetic isotope effect on most biological processes, ensuring that its metabolic behavior closely mirrors that of its endogenous counterpart.[3] This document provides the foundational framework for researchers and drug development professionals to conduct a preliminary investigation into the utility of this compound as a metabolic tracer.
Chapter 1: Physicochemical Profile and Rationale for Use
Core Characteristics
This compound is the fully deuterated isotopologue of n-Nonanol, a nine-carbon straight-chain fatty alcohol. The high degree of deuterium labeling provides a distinct mass signature, making it an excellent internal standard or tracer for studies where the endogenous (unlabeled) analyte is also present.[4][5]
| Property | n-Nonanol (Unlabeled) | This compound (Tracer) | Data Source(s) |
| Molecular Formula | C₉H₂₀O | C₉HD₁₉O | [4][6] |
| Molecular Weight | 144.25 g/mol | 163.37 g/mol | [4][7] |
| Appearance | Colorless liquid | Colorless to light yellow liquid | [4][6] |
| Odor | Citrus, floral, rose-like | Not specified; expected to be similar | [7] |
| Boiling Point | ~215 °C at 760 mmHg | Not specified; expected to be similar | [8] |
| Melting Point | -6 to -5 °C | Not specified; expected to be similar | [6] |
| Solubility | Practically insoluble in water; miscible with alcohol, ether | Practically insoluble in water; miscible with alcohol, ether | [8] |
| CAS Number | 143-08-8 | 349553-86-2 | [4] |
Rationale for Selection as a Tracer
The choice of a deuterated long-chain alcohol is underpinned by several key advantages:
-
Biological Relevance: Long-chain fatty alcohols are integral to various biological processes, including wax ester formation, ether lipid synthesis, and signaling pathways. Tracing their metabolism can provide insights into lipid-related disorders.
-
Safety: Deuterium is a stable, non-radioactive isotope, making it safe for a wide range of in vitro and in vivo applications, including potential human studies.[1]
-
Analytical Clarity: The 19-dalton mass difference between this compound and endogenous n-nonanol allows for clear separation and quantification using mass spectrometry, minimizing signal overlap.
-
Chemical Analogy: The substitution of hydrogen with deuterium results in negligible changes to the molecule's chemical properties, ensuring it is recognized and processed by enzymes and transport systems in a manner nearly identical to the natural compound.[3]
Synthesis Considerations
The synthesis of deuterated organic compounds has become increasingly sophisticated. While specific pathways for this compound are proprietary, general methodologies often involve the reduction of a corresponding deuterated carboxylic acid or ester, or through catalytic hydrogen-deuterium exchange reactions using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source.[9][10] The synthesis of the unlabeled precursor, n-nonanol, can be achieved via methods like the reduction of ethyl pelargonate or through industrial oxo processes.[8][11]
Chapter 2: Principles of Tracer-Based Analysis via Mass Spectrometry
The fundamental principle of a stable isotope tracer study is the introduction of a labeled compound into a biological system and the subsequent monitoring of its disappearance and the appearance of its labeled metabolites over time.[12][13] This provides direct, kinetic information about metabolic fluxes.
The primary analytical tool for this purpose is mass spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the distinct quantification of the deuterated tracer (heavier) and the corresponding endogenous molecule (lighter).[5][12]
Caption: Workflow for the in vitro cell dosing experiment.
Protocol 2: Analyte Extraction
Objective: To extract lipids and alcohols from cell lysates for GC-MS analysis.
Materials:
-
Chloroform
-
Methanol
-
Water (MS-grade)
-
Centrifuge
Procedure (Folch-based extraction):
-
Thaw Samples: Thaw cell lysate samples on ice.
-
Phase Separation: To the 1 mL of 80% methanol lysate, add 500 µL of chloroform and 400 µL of water.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge: Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collect Organic Layer: The bottom layer is the organic phase containing lipids and fatty alcohols. Carefully collect this layer using a glass pipette, avoiding the protein interface. [14]6. Dry Down: Transfer the organic extract to a new glass vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., hexane) for derivatization.
Chapter 4: Analytical Methodology for Quantification
A GC-MS/MS method provides the necessary sensitivity and selectivity for this analysis. Derivatization is required to make the alcohol amenable to GC analysis.
Protocol 3: Derivatization and GC-MS/MS Analysis
Objective: To quantify this compound using GC-MS/MS.
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine
-
GC-MS/MS system
Procedure:
-
Derivatization: To the reconstituted extract, add 50 µL of MSTFA and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether of the alcohol. Causality Note: TMS-derivatization increases the volatility and thermal stability of the alcohol, leading to better chromatographic peak shape and sensitivity. [12]2. GC-MS/MS Analysis: Inject 1 µL of the derivatized sample onto the GC-MS/MS system.
Table of Starting GC-MS/MS Parameters:
| Parameter | Suggested Setting | Rationale |
| GC Column | DB-5ms, 30m x 0.25mm x 0.25µm | A general-purpose, low-bleed column suitable for a wide range of analytes. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 100°C, ramp 15°C/min to 280°C, hold 5 min | Provides good separation of the analyte from other sample components. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces repeatable fragmentation patterns. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions. |
| MRM Transition (Analyte) | To be determined empirically (e.g., m/z for [M-CH₃]⁺ → fragment) | The precursor ion will be based on the mass of the TMS-derivatized this compound. |
| MRM Transition (Standard) | To be determined empirically (e.g., m/z for [M-CH₃]⁺ → fragment) | The precursor ion will be based on the mass of the TMS-derivatized unlabeled n-nonanol. |
Data Analysis: A calibration curve should be generated using standards of unlabeled n-nonanol-TMS ether. The concentration of this compound in the samples is then calculated by comparing its peak area to this calibration curve. The results can be plotted as the concentration of the tracer over time to determine its rate of uptake and disappearance.
Caption: Logical flow of a triple quadrupole mass spectrometer in MRM mode.
Chapter 5: Data Interpretation and Future Directions
The successful execution of the described protocols will yield quantitative data on the concentration of this compound in both the extracellular medium and intracellular lysate over time.
Potential Outcomes & Interpretations:
-
Rapid decrease in extracellular concentration with a corresponding increase in intracellular concentration: This indicates efficient cellular uptake of the tracer.
-
Decrease in intracellular tracer concentration over time (after initial uptake): This suggests metabolic conversion of the alcohol into other products.
-
Appearance of new deuterated signals: Analysis in full scan mode or by developing MRM methods for suspected metabolites (e.g., deuterated nonanoic acid, deuterated nonyl esters) can confirm metabolic conversion and identify the products.
These preliminary in vitro findings are crucial for establishing proof-of-concept. They validate the tracer's ability to enter cells and engage with metabolic machinery. Positive results would provide a strong rationale for advancing to more complex studies, such as:
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models following oral or intravenous administration. [15][16]2. Pathway Elucidation: Using advanced mass spectrometry techniques to trace the deuterium label into various downstream lipid species, thereby mapping the metabolic fate of the fatty alcohol in detail.
Conclusion
This compound represents a potent and technically accessible tool for researchers investigating long-chain fatty alcohol metabolism. Its high degree of deuteration provides an unambiguous signal for mass spectrometric detection, and its chemical properties ensure it faithfully mimics its endogenous counterpart. This guide provides a comprehensive, self-validating framework for an initial in vitro investigation, from experimental design and detailed protocols to analytical methodology and data interpretation. The insights gained from this preliminary work will be instrumental in designing future, more complex studies to unlock new understandings in lipid biology and associated pathologies.
References
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Methodological & Application
Application Note: Quantitative Analysis of Nonylphenol in Environmental Samples by LC-MS/MS Using N-Nonyl-D19 Alcohol as an Internal Standard
Introduction: The Imperative for Precision in Environmental Analysis
The accurate quantification of endocrine-disrupting compounds (EDCs) such as nonylphenol in environmental matrices is a critical task for ensuring public health and ecological safety. Nonylphenol, a degradation product of nonylphenol ethoxylates used in many industrial and consumer products, is a compound of significant concern due to its persistence and estrogenic activity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its inherent selectivity and sensitivity.[1]
This application note details a robust and validated method for the quantitative analysis of nonylphenol in water samples. The cornerstone of this methodology is the use of a stable isotope-labeled internal standard, N-Nonyl-D19 alcohol. The rationale for this choice lies in the principle of isotope dilution mass spectrometry (IDMS), a technique that provides the highest accuracy and precision by correcting for variations in sample preparation, matrix effects, and instrument response.[2][3][4][5] this compound, being chemically identical to the analyte's structural class, co-elutes and experiences similar ionization effects, thereby providing a reliable basis for quantification.[6]
Physicochemical Properties of this compound
This compound is the deuterated form of n-nonyl alcohol (nonan-1-ol).[7] The substitution of 19 hydrogen atoms with deuterium results in a significant mass shift, allowing for clear differentiation from the unlabeled analyte by the mass spectrometer, without substantially altering its chemical and chromatographic behavior.
| Property | Value (for unlabeled Nonan-1-ol) | Reference |
| Molecular Formula | C₉H₂₀O | [8] |
| Molecular Weight | 144.25 g/mol | [8][9] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | 215 °C | [9] |
| Solubility | Practically insoluble in water; miscible with alcohol and ether. | [9] |
| Deuterated Molecular Formula | C₉HD₁₉O | [7] |
| Deuterated Molecular Weight | 163.37 g/mol | [7] |
Principle of Stable Isotope Dilution using LC-MS/MS
The core of this analytical approach is the principle of isotope dilution.[2] A known quantity of the isotopically labeled internal standard (this compound) is added to the unknown sample at the earliest stage of the sample preparation process. This standard undergoes the exact same extraction, cleanup, and analysis steps as the native analyte (nonylphenol). Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard.[3][10]
During LC-MS/MS analysis, the analyte and the internal standard are separated from other matrix components by the liquid chromatography system and are then ionized and detected by the mass spectrometer. The instrument monitors specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the concentration of the analyte in the original sample, based on a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This ratiometric measurement is inherently more precise and accurate than relying on the absolute signal of the analyte alone.[4]
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocol
Materials and Reagents
-
Analytes: Nonylphenol (analytical standard, >99% purity)
-
Internal Standard: this compound solution (100 µg/mL in methanol)
-
Solvents: Methanol, Acetonitrile (LC-MS grade), Water (Type I, ultrapure)
-
Reagents: Formic acid, Ammonium acetate
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
Preparation of Standard Solutions
-
Primary Stock Solution (Analyte): Accurately weigh and dissolve nonylphenol in methanol to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions (Analyte): Serially dilute the primary stock solution with methanol:water (50:50, v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Collection: Collect 100 mL of water sample in a clean glass container.
-
Spiking: Add 10 µL of the 1 µg/mL this compound working solution to each 100 mL sample, calibration standard, and quality control (QC) sample. This results in a final internal standard concentration of 1 ng/mL.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water:methanol (90:10, v/v) to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 5 mL of acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition.
LC-MS/MS Method Development
The chromatographic and mass spectrometric parameters must be optimized for the specific instrumentation used. The following provides a starting point for method development.
a. Liquid Chromatography (LC) Conditions
Long-chain alcohols and related compounds are well-suited for reversed-phase chromatography.[11][12][13]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and resolution for hydrophobic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase LC. |
| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min. | A gradient is necessary to elute the hydrophobic analytes with good peak shape. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
b. Mass Spectrometry (MS) Conditions
Electrospray ionization (ESI) in positive ion mode is often suitable for alcohols, though derivatization can enhance sensitivity in some cases.[14][15] For this method, we will proceed without derivatization.
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for these molecules. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temperature | 150 °C | Facilitates desolvation of ions. |
| Desolvation Gas | Nitrogen, 800 L/hr at 400 °C | Aids in the desolvation process. |
c. MRM Transitions
The MRM transitions must be empirically determined by infusing the pure analyte and internal standard into the mass spectrometer. The following are hypothetical, yet plausible, transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nonylphenol (Analyte) | 221.2 | 133.1 | 25 |
| This compound (IS) | 181.3 ([M+NH₄]⁺) | 145.2 | 15 |
Note: The precursor for the internal standard is shown as an ammonium adduct, which is common for alcohols in positive ESI when an ammonium salt is present in the mobile phase. The nonylphenol precursor is the protonated molecule.
Method Validation
A full bioanalytical method validation should be performed according to regulatory guidelines such as those from the FDA and EMA.[16][17][18][19][20][21][22]
Caption: Key components of bioanalytical method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria based on international guidelines.[18][20]
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least six different blank matrix lots. | No significant interfering peaks at the retention time of the analyte and IS (<20% of LLOQ). |
| Calibration Curve | Analyze calibration standards over the expected concentration range. | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | The lowest standard on the calibration curve. | Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision (CV) ≤20%. |
| Accuracy & Precision | Analyze QC samples at LLOQ, low, medium, and high concentrations in at least 3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[18] |
| Matrix Effect | Compare the response of the analyte in post-extraction spiked matrix from different sources to the response in a neat solution. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | Evaluate analyte stability in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative). | Mean concentrations of stability samples should be within ±15% of the nominal concentration.[23] |
Conclusion
This application note provides a comprehensive framework for the development and validation of a highly reliable LC-MS/MS method for the quantification of nonylphenol in water samples. The strategic use of this compound as a stable isotope-labeled internal standard is fundamental to achieving the accuracy and precision required for regulatory compliance and meaningful environmental monitoring.[24] By compensating for analytical variability, this method ensures data integrity and trustworthiness, which are paramount in the fields of environmental science and drug development.
References
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Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]
-
Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental waters. (2014). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. (2024). MDPI. Retrieved from [Link]
-
Quantitative determination of octylphenol, nonylphenol, alkylphenol-ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges. (2004). Science of The Total Environment. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]
-
Isotope dilution. (n.d.). Wikipedia. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). Resolve Mass Spectrometry. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved from [Link]
-
Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2007). ResearchGate. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]
-
A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (2012). International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]
-
Routine Analysis of Alcohol and Nonylphenol Polyethoxylates in Wastewater and Sludge Using Liquid Chromatography – Electrospray Mass Spectrometry. (2000). ResearchGate. Retrieved from [Link]
-
Derivatization LC/MS for the Simultaneous Determination of Fatty Alcohol and Alcohol Ethoxylate Surfactants in Water and Wastewater Samples. (2005). ACS Publications. Retrieved from [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. (2011). PubMed Central. Retrieved from [Link]
-
n-Nonyl Alcohol. (n.d.). ChemIDplus. Retrieved from [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Medicines Agency. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (2023). Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation. Retrieved from [Link]
-
High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. (2020). PubMed Central. Retrieved from [Link]
-
Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. (2002). ACS Publications. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. Retrieved from [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. Retrieved from [Link]
-
1-Nonanol. (n.d.). Wikipedia. Retrieved from [Link]
-
Routine analysis of alcohol and nonylphenol polyethoxylates in wastewater and sludge using liquid chromatography-electrospray mass spectrometry. (2000). PubMed. Retrieved from [Link]
-
NONYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved from [Link]
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Nonyl alcohol-water. (n.d.). PubChem. Retrieved from [Link]
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Application of N-Nonyl-D19 Alcohol in Environmental Sample Analysis: A Technical Guide
Introduction: The Critical Role of Isotope Dilution in Environmental Forensics
In the field of environmental analysis, achieving accurate and precise quantification of trace-level contaminants is paramount. This is particularly true for endocrine-disrupting compounds (EDCs) like nonylphenols and their precursors, which can exert significant ecological and human health effects at very low concentrations.[1] The inherent complexity and variability of environmental matrices—such as water, soil, and sediment—present significant analytical challenges, including matrix-induced signal suppression or enhancement and analyte loss during sample preparation.[2][3] Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that addresses these challenges by employing a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but mass-shifted.[4][5][6]
N-Nonyl-D19 alcohol, a deuterated form of nonyl alcohol, serves as an ideal surrogate or internal standard for the analysis of nonylphenols, nonylphenol ethoxylates, and other related long-chain alcohols in environmental samples.[7][8] Its physicochemical properties closely mimic those of the target analytes, ensuring that it behaves similarly during extraction, cleanup, and derivatization processes.[1] This co-behavior allows for the correction of analyte losses and matrix effects, leading to highly accurate and reliable quantification.[1][9] This technical guide provides a comprehensive overview of the application of this compound in environmental sample analysis, complete with detailed protocols for its use in various matrices.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉HD₁₉O | [8] |
| Molecular Weight | 163.37 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [8] |
| Purity | ≥98.0% | [8] |
| Storage | -20°C for long-term storage | [8] |
Principle of Isotope Dilution using this compound
The core principle of using this compound as a surrogate or internal standard lies in the addition of a known quantity of this deuterated compound to the environmental sample at the very beginning of the analytical workflow.[9] As the sample is processed, any losses of the target analyte (e.g., nonylphenol) will be accompanied by a proportional loss of the this compound. By measuring the ratio of the native analyte to its deuterated counterpart using a mass-selective detector (such as a mass spectrometer), the initial concentration of the analyte in the sample can be accurately determined, irrespective of recovery efficiency.[4]
Experimental Workflow for Environmental Sample Analysis
The following diagram illustrates the general workflow for the analysis of environmental samples using this compound as a surrogate standard.
Caption: General workflow for environmental sample analysis using this compound.
Detailed Protocols
Protocol 1: Analysis of Nonylphenols in Water Samples
This protocol details the extraction and analysis of nonylphenols in water samples using this compound as a surrogate standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
1. Materials and Reagents:
-
This compound standard solution (10 µg/mL in methanol)
-
Nonylphenol analytical standard
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or HLB)[10][11]
-
Methanol, Acetonitrile, Dichloromethane (pesticide residue grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Pyridine (silylation grade)[1]
-
Anhydrous sodium sulfate
-
High-purity water
-
Glassware (volumetric flasks, pipettes, vials)
2. Sample Preparation and Extraction (Solid Phase Extraction):
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, acidify to pH < 2 with sulfuric acid and store at 4°C.[12]
-
Surrogate Spiking: To a 500 mL water sample, add a known amount of this compound solution (e.g., 50 µL of 10 µg/mL solution to achieve a final concentration of 100 ng/L).
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of high-purity water.[13] Do not allow the cartridge to go dry.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of high-purity water to remove interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 30 minutes to remove residual water.
-
Elution: Elute the retained analytes and the surrogate standard with 10 mL of a suitable solvent mixture, such as dichloromethane or acetone/hexane.[12][14]
-
Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3. Derivatization:
-
Transfer 100 µL of the concentrated extract into a 2 mL autosampler vial.
-
Add 50 µL of pyridine.[1]
-
Add 100 µL of BSTFA with 1% TMCS.[1]
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 60 minutes.[1]
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Program: 100°C (hold 1 min), ramp to 220°C at 20°C/min (hold 3 min), then to 280°C at 60°C/min (hold 10 min)[15]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions for Quantification:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Nonylphenol (TMS derivative) | 107 | 135, 149, 163, 121[16] |
| This compound (TMS derivative) | (Calculated based on deuteration) | (Calculated based on deuteration) |
5. Data Analysis and Quality Control:
-
Calibration: Prepare a series of calibration standards containing known concentrations of nonylphenol and a constant concentration of this compound. Process these standards in the same manner as the samples.
-
Quantification: Calculate the concentration of nonylphenol in the samples using the response factor generated from the calibration curve, based on the ratio of the analyte peak area to the surrogate peak area.
-
Quality Control: Analyze a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples to assess background contamination, analytical performance, and matrix effects.[17] Surrogate recoveries should fall within established acceptance limits (typically 70-130%).
Protocol 2: Analysis of Nonylphenols in Soil and Sediment Samples
This protocol outlines the extraction and analysis of nonylphenols from solid matrices.
1. Materials and Reagents:
-
Same as Protocol 1
-
Diatomaceous earth or anhydrous sodium sulfate
-
Accelerated Solvent Extraction (ASE) or Ultrasonic Bath
2. Sample Preparation and Extraction (Ultrasonic Extraction):
-
Sample Preparation: Homogenize the soil or sediment sample and air-dry or freeze-dry to a constant weight. Sieve to remove large debris.
-
Surrogate Spiking: Weigh 10 g of the homogenized sample into a beaker. Spike with a known amount of this compound solution. Allow the solvent to evaporate.
-
Extraction:
-
Mix the spiked sample with an equal amount of anhydrous sodium sulfate.
-
Transfer the mixture to an extraction thimble or vessel.
-
Add 30 mL of an extraction solvent mixture (e.g., hexane/acetone 1:1 v/v).
-
Extract in an ultrasonic bath for 30 minutes.[11] Repeat the extraction twice with fresh solvent.
-
Alternatively, use Pressurized Liquid Extraction (PLE) with a mixture of acetone-hexane (50:50 v/v).[14]
-
-
Cleanup and Concentration: Combine the extracts and concentrate to approximately 1 mL. Proceed with a cleanup step using SPE as described in Protocol 1 (steps 2.3-2.8) to remove interferences.
3. Derivatization, GC-MS Analysis, and Data Analysis:
-
Follow steps 3, 4, and 5 from Protocol 1.
Expected Performance and Data
The use of this compound as a surrogate standard significantly improves the accuracy and precision of the analytical method.
Table of Expected Method Performance:
| Parameter | Expected Value | Source |
| Recovery | 80-110% | [18] |
| Relative Standard Deviation (RSD) | <15% | [18] |
| Limit of Detection (LOD) | 0.1 - 2.0 µg/kg | [18] |
| Limit of Quantification (LOQ) | 0.5 - 6.0 µg/kg | [18] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Surrogate Recovery | Incomplete extraction, analyte degradation, matrix interference | Optimize extraction solvent and time. Check sample pH. Perform additional cleanup steps. |
| High Blank Contamination | Contaminated glassware, reagents, or instrument | Use high-purity solvents and reagents. Thoroughly clean all glassware. Run instrument blanks to identify the source of contamination. |
| Poor Chromatographic Peak Shape | Incomplete derivatization, active sites in the GC system | Optimize derivatization conditions (time, temperature, reagent volume). Use a fresh GC liner and trim the column. |
| Matrix Interference | Co-eluting compounds from the sample matrix | Improve sample cleanup. Use a more selective GC column or adjust the oven temperature program. Utilize high-resolution mass spectrometry if available. |
Conclusion
This compound is an invaluable tool for the accurate and precise quantification of nonylphenols and related compounds in complex environmental matrices. Its use as a surrogate standard in isotope dilution mass spectrometry-based methods effectively compensates for analytical variability, ensuring the generation of high-quality, defensible data. The protocols outlined in this guide provide a robust framework for researchers and scientists engaged in environmental monitoring and risk assessment of these priority pollutants.
References
- Lara-Martín, P. A., et al. (2011). Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(6), 1947–1958.
-
U.S. Environmental Protection Agency. (n.d.). Chapter Four: Organic Analytes. Retrieved from [Link]
- Crescenzi, C., et al. (2000). Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection.
-
U.S. Environmental Protection Agency. (n.d.). The Use of Surrogate Compounds as Indicators of PCDD/F Concentrations in Combustor Stack Gases. Retrieved from [Link]
- Lee, S., et al. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 269.
-
U.S. Environmental Protection Agency. (2014). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Retrieved from [Link]
-
Biotage. (2023). What is the difference between an Internal Standard and Surrogate?. Retrieved from [Link]
- Nonell, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
- Jia, W., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Scientific Reports, 10(1), 11680.
- Lara-Martín, P. A., et al. (2011). Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry.
- Ieda, T., et al. (2005). Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry.
- Hao, R., et al. (2006). [Determination of nonylphenol in wastewater by solid phase extraction gas chromatography mass spectrometry and multi-selective ions]. Se Pu, 24(6), 569-572.
- PHILIS. (2022).
- U.S. Environmental Protection Agency. (n.d.). Method 527.
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- Petrović, M., et al. (2005).
- Jonkers, N., et al. (2001). Routine analysis of alcohol and nonylphenol polyethoxylates in wastewater and sludge using liquid chromatography-electrospray mass spectrometry.
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Agilent. (n.d.). EPA Groundwater Standards. Retrieved from [Link]
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Chapter Three: Inorganic Analytes. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 136 -- Guidelines Establishing Test Procedures for the Analysis of Pollutants. Retrieved from [Link]
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Application Note: N-Nonyl-D19 Alcohol for Quantitative Metabolomics and Lipidomics
A Senior Application Scientist's Guide to Stable Isotope Dilution using Mass Spectrometry
Abstract
Accurate quantification of lipids and metabolites in complex biological matrices is a significant challenge in life sciences research. Endogenous molecules like nonyl alcohol, a nine-carbon fatty alcohol, play various roles in cellular signaling and metabolism. To overcome variability in sample preparation and instrumental analysis, the stable isotope dilution (SID) method using a deuterated internal standard is the gold standard for quantitative mass spectrometry. This guide provides a comprehensive overview and detailed protocol for the application of N-Nonyl-D19 Alcohol as an internal standard for the precise quantification of endogenous nonyl alcohol in metabolomics and lipidomics research.
Introduction: The Principle of Stable Isotope Dilution
Mass spectrometry (MS) has become an indispensable tool in lipidomics for its sensitivity and specificity.[1] However, the accuracy of quantification can be compromised by several factors, including sample loss during extraction, matrix effects, and variations in instrument response.[2][3] The stable isotope dilution (SID) technique effectively mitigates these issues.[4]
The core principle of SID lies in adding a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to a sample at the earliest stage of preparation.[5][6] This "heavy" internal standard is chemically identical to the endogenous ("light") analyte and thus behaves identically during extraction, derivatization, and chromatographic separation.[2][7] Because the mass spectrometer can differentiate between the heavy standard and the light analyte based on their mass difference, the ratio of their signal intensities can be used to calculate the precise concentration of the endogenous analyte, correcting for any experimental variations.[8][9] Deuterated standards are particularly favored as they provide a distinct mass shift without significantly altering the chemical properties or chromatographic retention time of the molecule.[2][7]
This compound: Properties and Specifications
This compound is the fully deuterated analog of n-nonyl alcohol (1-nonanol). The substitution of 19 hydrogen atoms with deuterium results in a significant mass increase, making it an ideal internal standard for MS-based quantification.[10]
| Property | Value | Source |
| Chemical Name | Nonan-1-ol-d19 | [10] |
| Molecular Formula | C₉HD₁₉O | [10] |
| Molecular Weight | 163.37 g/mol | [10] |
| Unlabeled MW | 144.26 g/mol | [11] |
| Mass Difference | +19 Da | N/A |
| Appearance | Colorless to light yellow liquid | [10][11] |
| Solubility | Miscible with alcohol, ether; Insoluble in water | [12] |
| Purity | ≥98% (Isotopic and Chemical) | [10] |
Scientist's Note: The high level of deuteration (D19) is critical. It ensures that the isotopic clusters of the standard and the endogenous analyte do not overlap, which is essential for accurate peak integration and quantification.
The Logic of Quantification with an Internal Standard
The fundamental assumption is that any loss or signal fluctuation affects both the analyte and the internal standard equally. The ratio of their measured signals remains constant regardless of these variations. This relationship allows for precise calculation of the unknown analyte concentration.
Figure 1: The logical workflow for quantitative analysis using a stable isotope-labeled internal standard.
Detailed Experimental Protocol
This protocol provides a robust method for the quantification of n-nonyl alcohol in human plasma using this compound and LC-MS/MS.
Materials and Reagents
-
This compound (Internal Standard, IS)
-
n-Nonyl alcohol (Certified Standard for calibration curve)
-
Human Plasma (K2-EDTA)
-
Methanol (LC-MS Grade)
-
Methyl-tert-butyl ether (MTBE, HPLC Grade)
-
Water (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Isopropanol (LC-MS Grade)
-
Ammonium Acetate
-
Formic Acid
-
1.5 mL Microcentrifuge Tubes
-
LC-MS Vials with inserts
Preparation of Solutions
-
IS Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol.
-
IS Working Solution (1 µg/mL): Perform a serial dilution of the IS Stock Solution in methanol.
-
Calibration Standard Stock (1 mg/mL): Prepare a stock solution of unlabeled n-nonyl alcohol in methanol.
-
Calibration Curve Solutions: From the Calibration Standard Stock, prepare a series of dilutions in a 1:1 methanol:water mixture to create calibration points ranging from 1 ng/mL to 1000 ng/mL.
Scientist's Note: Store all stock solutions in amber glass vials at -20°C or lower to prevent degradation and solvent evaporation. Long-term storage at -80°C is recommended.[13]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from standard lipid extraction methods.[14]
-
Thaw Samples: Thaw frozen plasma samples on ice to prevent degradation of lipids.[13]
-
Aliquot: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or blank (1:1 methanol:water).
-
Spike Internal Standard: Add 10 µL of the IS Working Solution (1 µg/mL) to every tube except for the blank. Vortex briefly.
-
Rationale: Adding the IS at the very beginning ensures it undergoes the exact same extraction and potential loss as the endogenous analyte, which is the key to accurate correction.[5]
-
-
Protein Precipitation & Lysis: Add 225 µL of ice-cold methanol. Vortex for 10 seconds to precipitate proteins.
-
Lipid Extraction: Add 750 µL of MTBE. Vortex vigorously for 1 minute.
-
Incubation: Place samples on a shaker at 4°C for 20 minutes to ensure thorough extraction.
-
Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation.[14] Vortex for 20 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Three layers will form: an upper organic (lipid) layer, a protein pellet, and a lower aqueous layer.[14]
-
Collect Supernatant: Carefully transfer ~700 µL of the upper organic layer to a new 1.5 mL tube, avoiding the protein pellet.
-
Evaporation: Dry the collected organic phase to completion under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Isopropanol). Vortex and transfer to an LC-MS vial with an insert.
Figure 2: Step-by-step experimental workflow for lipid extraction from plasma.
LC-MS/MS Method Parameters
Analysis of fatty alcohols can be performed by both Liquid Chromatography (LC) and Gas Chromatography (GC). An LC-MS/MS method is presented here for its broad applicability in metabolomics labs.[15][16][17]
-
LC System: UHPLC System
-
Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile:Isopropanol (50:50)
-
Gradient: 30% B to 100% B over 8 minutes, hold at 100% for 2 minutes, re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions (Example):
-
Analyte (Nonyl Alcohol): Q1: 127.1 (M+H-H₂O)⁺ -> Q3: 83.1
-
Internal Standard (Nonyl-D19 Alcohol): Q1: 145.2 (M+H-H₂O)⁺ -> Q3: 96.2
-
Scientist's Note: The precursor ion for long-chain alcohols in ESI+ is often the water loss ion ([M+H-H₂O]⁺), which is more stable and abundant than the protonated molecule [M+H]⁺. MRM transitions must be optimized on your specific instrument by infusing the pure standards.
Data Analysis and Quantification
The concentration of endogenous nonyl alcohol is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio against a calibration curve.[8][18]
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (e.g., m/z 127.1 -> 83.1) and the internal standard (e.g., m/z 145.2 -> 96.2) for all samples, calibrators, and QCs.
-
Calculate Response Ratio: For each injection, calculate the response ratio:
-
Response Ratio = Peak Area (Analyte) / Peak Area (Internal Standard)
-
-
Generate Calibration Curve: Plot the Response Ratio of the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x or 1/x² weighting) to obtain the equation y = mx + c, where y is the response ratio and x is the concentration.
-
Calculate Unknown Concentration: Use the regression equation to calculate the concentration of nonyl alcohol in the unknown samples based on their measured Response Ratios.
-
Concentration_Analyte = (Response_Ratio_Sample - c) / m
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No/Low IS Signal | IS degradation; Pipetting error; Incorrect MRM transition. | Prepare fresh IS working solution; Verify pipettes; Infuse IS directly into the MS to confirm signal and optimize transitions. |
| High Variability in QCs | Inconsistent extraction; Instrument instability; Sample degradation. | Ensure consistent vortexing and pipetting; Run a system suitability test; Avoid multiple freeze-thaw cycles.[13] |
| Poor Peak Shape | Column degradation; Incompatible reconstitution solvent. | Replace the column; Ensure the reconstitution solvent is weaker than or matches the initial mobile phase. |
| Analyte/IS Co-elution Failure | Significant isotopic effect (rare for deuterium); Incorrect chromatography. | This is highly unlikely with D19. If observed, re-evaluate and optimize the LC gradient. Deuterated standards should co-elute with the analyte.[7] |
Conclusion
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available at: [Link]
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Li, Y., et al. (2020). Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. Analytical Chemistry. Available at: [Link]
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Köfeler, H. C., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites. Available at: [Link]
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Shchel 、, E. N., et al. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules. Available at: [Link]
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ResearchGate. (2014). How can I calculate the concentration from a gc/ms chromatogram which is having retention time and peak area only?. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in water samples. Available at: [Link]
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SchM_lia, A. A., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Journal of Proteome Research. Available at: [Link]
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Ogu, O. C., & Max, J. F. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]
-
Takamiya, M., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry. Available at: [Link]
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Wiley Analytical Science. (2019). Internal standard calculations ensure improved determinations. Available at: [Link]
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ResearchGate. (n.d.). A Novel Lipidomics Workflow for Improved Human Plasma Identification and Quantification Using RPLC-MSn Methods and Isotope Dilution Strategies. Available at: [Link]
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Pérez-Esteban, E., et al. (2014). Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. The Plant Journal. Available at: [Link]
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Agilent Technologies. (n.d.). A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Available at: [Link]
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LCGC International. (2024). LC–MS/MS System Developed for Fatty Acid Analysis. Available at: [Link]
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Wikipedia. (n.d.). Internal standard. Available at: [Link]
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JoVE. (2022). Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography | Protocol Preview. Available at: [Link]
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Chem-Supply. (n.d.). n-Nonyl Alcohol. Available at: [Link]
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LIPID MAPS. (2007). Internal standards for lipidomic analysis. Available at: [Link]
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ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available at: [Link]
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ResearchGate. (n.d.). Analysis of fatty alcohol derivatives with comprehensive two-dimensional liquid chromatography coupled with mass spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). 1-Nonanol. Available at: [Link]
-
Gelhaus, S. L., et al. (2011). Cellular lipid extraction for targeted stable isotope dilution liquid chromatography-mass spectrometry analysis. Journal of Visualized Experiments. Available at: [Link]
-
Ataman Kimya. (n.d.). NONYL ALCOHOL. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
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HSC Cores - BookStack. (n.d.). Lipidomics SOP. Available at: [Link]
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ChemEurope.com. (n.d.). 1-Nonanol. Available at: [Link]
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Application Note: N-Nonyl-D19 Alcohol as a Surrogate Standard for the Accurate Quantification of Long-Chain Alcohols
Abstract
This application note provides a comprehensive guide for the utilization of N-Nonyl-D19 alcohol as a surrogate standard in the quantitative analysis of long-chain alcohols by mass spectrometry. We will delve into the foundational principles of isotope dilution, the rationale for selecting a deuterated standard, and provide detailed, field-proven protocols for sample preparation, derivatization, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their long-chain alcohol quantification methods.
Introduction: The Challenge of Quantifying Long-Chain Alcohols
Long-chain alcohols, also known as fatty alcohols, are aliphatic alcohols with a chain of at least six carbon atoms. They are ubiquitous in biological and environmental systems, playing crucial roles in cellular structure, energy storage, and signaling.[1][2] The accurate quantification of these compounds is paramount in various fields, from clinical diagnostics and drug development to environmental monitoring.
However, the analysis of long-chain alcohols is often hampered by their inherent chemical properties and the complexity of biological matrices. Challenges include:
-
Sample Loss During Extraction: The hydrophobic nature of long-chain alcohols can lead to significant variability during multi-step extraction procedures.[3]
-
Matrix Effects in Mass Spectrometry: Co-eluting matrix components can suppress or enhance the ionization of target analytes, leading to inaccurate measurements.[4]
-
Instrumental Variability: Fluctuations in instrument performance can introduce imprecision in quantitative results.[5]
To overcome these challenges, the use of a suitable internal standard is essential. An ideal internal standard should mimic the chemical behavior of the analyte throughout the entire analytical process, from extraction to detection.[6]
The Power of Isotope Dilution: Why this compound is an Excellent Surrogate Standard
Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification.[4] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte to the sample at the earliest stage of analysis.[7] The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry.
This compound , a deuterated analog of n-nonyl alcohol, serves as an exceptional surrogate standard for the quantification of a range of long-chain alcohols. Here's why:
-
Chemical and Physical Similarity: As a deuterated straight-chain fatty alcohol, this compound exhibits nearly identical chemical and physical properties to its unlabeled counterparts.[5] This ensures it behaves similarly during extraction, derivatization, and chromatographic separation, effectively compensating for sample losses and matrix effects.
-
Mass Difference for Unambiguous Detection: The 19 deuterium atoms provide a significant mass shift, allowing for clear differentiation from the naturally occurring analytes in the mass spectrometer without interfering with their signals.[6]
-
Co-elution with Analytes of Interest: Due to its structural similarity, this compound will co-elute with other long-chain alcohols under typical chromatographic conditions, which is a critical characteristic for an effective internal standard.[6]
-
Low Natural Abundance: The natural abundance of deuterium is very low, ensuring minimal background interference.[8]
The use of a deuterated standard like this compound provides a self-validating system, where the internal standard acts as a reliable tracer for the analyte of interest throughout the analytical workflow.[3]
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. Since the amount of the internal standard added is known, the concentration of the native analyte can be accurately calculated.
Figure 1: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of long-chain alcohols in a biological matrix (e.g., plasma, tissue homogenate) using this compound as a surrogate standard.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% isotopic purity | Commercially available |
| Long-chain alcohol standards | Analytical grade | Commercially available |
| Chloroform | HPLC grade | Commercially available |
| Methanol | HPLC grade | Commercially available |
| Hexane | HPLC grade | Commercially available |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Derivatization grade | Commercially available |
| Pyridine | Anhydrous | Commercially available |
| Potassium hydroxide (KOH) | ACS grade | Commercially available |
| Deionized water | Type 1 | In-house |
Sample Preparation and Extraction
This protocol is adapted from established methods for lipid extraction.[9][10]
-
Sample Aliquoting: To a 2 mL glass vial, add 100 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL solution of this compound in methanol to each sample, vortex briefly.
-
Saponification (for total long-chain alcohols): Add 500 µL of 0.5 M KOH in 80% methanol.[10] Incubate at 60°C for 1 hour to hydrolyze any esterified long-chain alcohols.[9][10]
-
Acidification: After cooling to room temperature, acidify the mixture to pH 3-4 with 6 M HCl.
-
Liquid-Liquid Extraction: Add 1 mL of hexane, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass vial.
-
Repeat Extraction: Repeat the extraction step (steps 5 & 6) one more time and combine the hexane layers.
-
Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40°C.
Derivatization for GC-MS Analysis
For GC-MS analysis, derivatization is often necessary to improve the volatility and chromatographic properties of long-chain alcohols.[1][9]
-
Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Incubation: Cap the vial tightly and incubate at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Analytical Workflow
Figure 2: General Analytical Workflow for Long-Chain Alcohol Quantification.
GC-MS Instrumental Parameters (Example)
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Determine characteristic ions for each silylated long-chain alcohol and this compound-TMS derivative |
LC-MS Instrumental Parameters (Example for APPI)
For LC-MS, derivatization may not be necessary, and Atmospheric Pressure Photoionization (APPI) is often a suitable ionization technique for nonpolar compounds like long-chain alcohols.
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid |
| Gradient | 80% B to 100% B over 10 min, hold 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6495C Triple Quadrupole LC/MS or equivalent |
| Ion Source | APPI |
| Gas Temperature | 325°C |
| Vaporizer Temperature | 350°C |
| Capillary Voltage | 3500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Determine precursor and product ions for each long-chain alcohol and this compound |
Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure it is fit for its intended purpose.[11] Key validation parameters include:
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of the long-chain alcohol standards into a surrogate matrix (e.g., stripped serum) containing a constant concentration of this compound.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: Evaluated by comparing the response of the analyte in the matrix to its response in a neat solution.
-
Stability: Assessed for the analyte in the biological matrix under various storage and processing conditions.
Conclusion
The use of this compound as a surrogate standard in conjunction with mass spectrometry provides a highly accurate, precise, and robust method for the quantification of long-chain alcohols in complex matrices. The near-identical chemical and physical properties of this deuterated standard ensure reliable compensation for sample loss and matrix effects, leading to high-quality, defensible data. The detailed protocols and validation guidelines presented in this application note offer a solid foundation for researchers to implement this powerful analytical strategy in their own laboratories.
References
- Cyberlipid.
- Funke, M., et al. (2018). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Journal of Mass Spectrometry & Advances in the Clinical Lab, 10, 1-9.
- Murphy, R. C. (2011). New Applications of Mass Spectrometry in Lipid Analysis. Journal of Biological Chemistry, 286(29), 25355–25361.
- Google Patents. (2015). Nonyl alcohol synthesis process. CN105001046A.
- Winczyk, J., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2955.
- Takaichi, S. (2006). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Food Science and Technology Research, 12(4), 292-297.
- Takaichi, S. (2006). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto.
- MacNeill, R. J., et al. (2014). Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules. Bioanalysis, 6(13), 1783–1797.
- MedchemExpress.com. Nonan-1-ol-d19.
- ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Gelhaus, S. L., et al. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Journal of Visualized Experiments, (57), e3399.
- Winczyk, J., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS.
- YouTube. (2023).
- Biotage. (2023).
- ResearchGate. (2021). Synthesis of dihydrodehydrodiconiferyl alcohol and derivatives through intramolecular C–H insertion.
- Mudge, S. M. (2018). Analytical Methods.
- U.S. Food and Drug Administration. (2023). Q2(R2)
- Mudge, S. M. (2015). Fatty Alcohols – a review of their natural synthesis and environmental distribution.
- Dove, H., & Mayes, R. W. (2006). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers.
- ACS Publications. (2023). Practical Phosphomolybdate-Catalyzed Hydroboration of Carbon–Carbon Triple and Double Bonds. The Journal of Organic Chemistry.
- ResearchGate. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics.
- AptoChem.
- MDPI. (2022). Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes.
- ACS Publications. (2000). Isotope dilution liquid chromatography/atmospheric pressure ionization mass spectrometry for determination of serum cholesterol. Analytical Chemistry.
- Wikipedia. 1-Nonanol.
- ResearchGate. (2016). Synthesis of dihydrodehydrodiconiferyl alcohol: The revised structure of lawsonicin.
- JoVE. (2022).
- MDPI. (2021).
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- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. New Applications of Mass Spectrometry in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. youtube.com [youtube.com]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. fda.gov [fda.gov]
Application Notes and Protocols for the Preparation of N-Nonyl-D19 Alcohol Stock and Working Solutions
Introduction: The Role of Deuterated Standards in Quantitative Analysis
N-Nonyl-D19 alcohol is a deuterated analog of n-nonyl alcohol, a nine-carbon fatty alcohol. The replacement of 19 hydrogen atoms with their stable isotope, deuterium, renders the molecule significantly heavier. This mass shift is the cornerstone of its utility in sensitive analytical techniques, most notably mass spectrometry (MS). In such applications, this compound serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart, n-nonyl alcohol, in complex biological or environmental matrices. The co-elution of the deuterated standard with the native analyte during chromatography, combined with their distinct mass-to-charge ratios (m/z), allows for precise correction of variations in sample extraction, processing, and instrument response.
This document provides a comprehensive, field-tested protocol for the preparation of high-fidelity stock and working solutions of this compound. The procedures detailed herein are designed to ensure the highest degree of accuracy, precision, and preservation of isotopic purity, which are paramount for generating reliable and reproducible quantitative data.
Pre-Protocol Checklist: Safety, Handling, and Material Preparation
Safety and Handling Precautions
While this compound is not classified as acutely toxic, it is a chemical compound that requires prudent handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is suitable).
-
Ventilation: All handling of the neat compound and concentrated stock solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Material Safety Data Sheet (MSDS): Before beginning any work, it is imperative to consult the Material Safety Data Sheet provided by the supplier. While a specific MSDS for the D19 variant may be unavailable, the MSDS for n-nonyl alcohol provides a reliable proxy for handling and safety information.
Maintaining Isotopic Purity
Deuterated standards are susceptible to hydrogen-deuterium (H/D) exchange, which can compromise their isotopic purity and, consequently, their accuracy as internal standards.
-
Solvent Selection: Only use high-purity, anhydrous, aprotic solvents for the primary stock solution to prevent H/D exchange. Avoid protic solvents like water or methanol for long-term storage of high-concentration stocks.
-
Atmospheric Moisture: Minimize the exposure of the neat compound and concentrated solutions to atmospheric moisture. Use containers with tight-fitting seals, and consider flushing the headspace with an inert gas like argon or nitrogen before sealing for long-term storage.
Required Materials and Equipment
-
This compound (neat compound)
-
High-purity, anhydrous solvent (e.g., Acetonitrile, Ethyl Acetate, or Dichloromethane)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Ultrasonic bath
Protocol for Preparation of Primary Stock Solution (1 mg/mL)
The primary stock solution is the cornerstone of all subsequent dilutions. Its accurate preparation is therefore of utmost importance. The following protocol describes the preparation of a 1 mg/mL stock solution, a common starting concentration for many applications.
Gravimetric Preparation Workflow
The workflow below outlines the gravimetric method for preparing the primary stock solution, which is considered the gold standard for accuracy.
Caption: Workflow for gravimetric preparation of the primary stock solution.
Step-by-Step Methodology
-
Tare the Balance: Place a clean, dry 2 mL amber glass vial on the analytical balance and tare the mass to zero.
-
Weigh the Compound: Carefully add approximately 1-2 mg of neat this compound directly into the tared vial. Expert Tip: Due to the viscous nature of long-chain alcohols, this is best accomplished using a clean micro-spatula.
-
Record the Mass: Record the exact mass of the compound to the highest precision of the balance (e.g., 1.54 mg).
-
Calculate Solvent Volume: The key to accuracy is to add the solvent by volume to match the exact mass weighed. Use the following formula: Volume of Solvent (mL) = Mass of Compound (mg) / Target Concentration (mg/mL)
-
Example: For a weighed mass of 1.54 mg and a target concentration of 1 mg/mL, the required solvent volume is 1.54 mL.
-
-
Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous acetonitrile (or other suitable solvent) to the vial.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex for 30-60 seconds. N-nonyl alcohol is soluble in common organic solvents, but gentle warming in an ultrasonic bath for 5-10 minutes can aid in complete dissolution. Visually inspect the solution against a dark background to ensure no undissolved material remains.
-
Label and Store: Clearly label the vial with the compound name ("this compound Stock"), concentration (1 mg/mL), solvent, preparation date, and your initials. For long-term storage, refer to Section 4.0.
Protocol for Preparation of Working Solutions
Working solutions are prepared by serially diluting the primary stock solution to the final concentrations required for spiking into calibration standards and quality control samples.
Serial Dilution Workflow
The following diagram illustrates a typical serial dilution scheme to generate a range of working solutions.
Caption: Example of a 1:10 serial dilution scheme for working solutions.
Step-by-Step Methodology
-
Prepare Intermediate Stock (e.g., 100 µg/mL):
-
Pipette 900 µL of the chosen solvent into a clean, labeled amber vial.
-
Pipette 100 µL of the 1 mg/mL (1000 µg/mL) primary stock solution into the vial.
-
Cap the vial and vortex thoroughly for 30 seconds. This creates a 1:10 dilution.
-
-
Prepare Subsequent Working Solutions:
-
Repeat the 1:10 dilution process using the previously diluted solution as the source. For example, to prepare a 10 µg/mL solution, add 100 µL of the 100 µg/mL solution to 900 µL of solvent.
-
Continue this process until you have prepared the full range of working solutions required for your analytical curve. Expert Tip: Always use a fresh pipette tip for each transfer to avoid cross-contamination and ensure accuracy.
-
Storage and Stability
Proper storage is critical to maintain the integrity and concentration of your solutions over time.
| Solution Type | Container | Temperature | Max Recommended Storage |
| Neat Compound | Supplier's original vial, tightly sealed | 4°C to -20°C | Per supplier's recommendation |
| Primary Stock (1 mg/mL) | Amber glass vial, PTFE-lined cap | ≤ -20°C | 6-12 months |
| Working Solutions (<100 µg/mL) | Amber glass vial, PTFE-lined cap | ≤ -20°C | 1-3 months |
Rationale for Storage Conditions:
-
Low Temperature (≤ -20°C): Significantly slows the rate of solvent evaporation and potential degradation reactions.
-
Amber Glass: Protects the compound from potential photodegradation, although n-nonyl alcohol is not known to be highly light-sensitive.
-
PTFE-Lined Caps: Provides an inert seal that minimizes solvent evaporation and prevents leaching of contaminants from the cap material.
Quality Control and Self-Validation
To ensure the trustworthiness of your quantitative results, the integrity of the internal standard solutions must be periodically verified.
-
Purity Check: The purity of the neat material should be provided on the Certificate of Analysis (CoA) from the supplier.
-
Concentration Verification: The concentration of a newly prepared primary stock solution can be verified by comparing its instrument response (e.g., peak area in an LC-MS analysis) against a previously validated, stored stock solution. The responses should agree within a pre-defined tolerance (e.g., ±15%).
-
Stability Monitoring: For long-term studies, the response of the oldest working solution should be periodically compared against a freshly prepared one to detect any degradation or concentration changes over time.
By adhering to this detailed protocol, researchers and scientists can confidently prepare this compound solutions that provide the accuracy and reliability required for high-quality quantitative analysis in drug development and other research fields.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 1-Nonanol. Retrieved from [Link]
A Validated LC-MS/MS Bioanalytical Method for the Quantification of n-Nonyl Alcohol in Human Plasma Using N-Nonyl-D19 Alcohol as a Stable Isotope-Labeled Internal Standard
Application Note & Protocol
Abstract
This document provides a comprehensive guide for the development, validation, and application of a robust and reliable bioanalytical method for the quantification of n-Nonyl Alcohol in human plasma. The method employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1] To ensure the highest level of accuracy and precision, N-Nonyl-D19 Alcohol is utilized as a stable isotope-labeled internal standard (SIL-IS). This application note details the scientific rationale behind the methodological choices, provides step-by-step protocols for sample preparation and analysis, and outlines a complete validation strategy compliant with the latest international regulatory standards, including the ICH M10 Guideline.[2][3][4]
Introduction and Scientific Rationale
n-Nonyl Alcohol (NA), a nine-carbon straight-chain fatty alcohol, is a compound of interest in various fields, from industrial toxicology to metabolic research. Accurate quantification in biological matrices like plasma is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. The inherent challenges of bioanalysis, such as sample complexity and matrix effects, necessitate a highly specific and robust analytical method.
1.1. The Role of Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis due to its ability to selectively detect and quantify an analyte in a complex mixture.[1] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, chemical noise is significantly reduced, leading to superior sensitivity and specificity.
1.2. The Critical Importance of a Stable Isotope-Labeled Internal Standard (SIL-IS)
The cornerstone of a robust quantitative LC-MS/MS method is the use of a SIL-IS.[5][6][7] this compound, being chemically identical to the analyte (n-Nonyl Alcohol) but with a different mass, co-elutes and experiences nearly identical behavior during extraction, chromatography, and ionization. This co-behavior allows the SIL-IS to normalize for variability in sample preparation (e.g., recovery) and for signal suppression or enhancement caused by the sample matrix, a phenomenon known as the "matrix effect".[1] The use of a SIL-IS is a key recommendation in regulatory guidelines for ensuring data integrity.
Method Development and Optimization
The following section outlines the strategic choices made during the development of this method.
2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Given the non-polar, lipophilic nature of n-Nonyl Alcohol, Liquid-Liquid Extraction (LLE) is an effective and efficient technique for isolating the analyte from the complex plasma matrix, which is predominantly aqueous and rich in proteins and salts. Methyl tert-butyl ether (MTBE) is selected as the extraction solvent due to its excellent recovery for lipids and non-polar compounds, its low miscibility with water, and its volatility, which facilitates easy evaporation.[8]
2.2. Chromatographic Conditions
Reversed-phase chromatography is employed to retain and separate the non-polar analyte from potential interferences. A C18 stationary phase is chosen for its hydrophobic characteristics. The mobile phase consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) and water, with a small amount of modifier like formic acid to improve peak shape and ionization efficiency.
2.3. Mass Spectrometry Conditions
Electrospray Ionization (ESI) in positive mode is typically suitable for alcohols, often forming protonated molecules [M+H]+ or adducts. The MRM transitions for both n-Nonyl Alcohol and the this compound internal standard must be optimized by infusing pure standards into the mass spectrometer to determine the most stable and abundant precursor and product ions.
Detailed Bioanalytical Protocol
This section provides a step-by-step workflow for sample analysis.
3.1. Reagent and Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for n-Nonyl Alcohol (Analyte) and this compound (Internal Standard) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Analyte stock solution in 50:50 methanol:water to create calibration curve (CAL) and quality control (QC) spiking solutions.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS stock solution in methanol.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE), HPLC grade.
-
Reconstitution Solvent: 90:10 acetonitrile:water.
3.2. Preparation of Calibration Standards and Quality Control Samples
-
Label tubes for Blank, Zero Standard (Blank + IS), and eight Calibration (CAL) standards.
-
Spike 10 µL of the appropriate working standard solution into 190 µL of blank human plasma to achieve the final CAL concentrations (e.g., 1, 2, 5, 10, 20, 50, 80, 100 ng/mL).
-
Prepare Quality Control (QC) samples in the same manner at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. QC spiking solutions should be prepared from a separate stock solution weighing.[9]
3.3. Sample Extraction Protocol (LLE)
Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.
3.4. LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (NA) | To be determined empirically (e.g., m/z 145.2 -> 83.1) |
| MRM Transition (IS) | To be determined empirically (e.g., m/z 164.3 -> 90.2) |
| Dwell Time | 100 ms |
Bioanalytical Method Validation
To ensure the method is suitable for its intended purpose, a full validation must be performed according to regulatory guidelines.[2][10][11] The objective is to demonstrate that the method is selective, sensitive, accurate, precise, and reproducible.[11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. scispace.com [scispace.com]
- 8. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for the Analysis of N-Nonyl Alcohol in Biological Fluids Using N-Nonyl-D19 Alcohol
Introduction: The Significance of Long-Chain Alcohols and the Imperative for Precise Quantification
Long-chain fatty alcohols, such as n-nonyl alcohol (1-nonanol), are integral components of various biological processes and are found in a wide array of natural products.[1] Their presence and concentration in biological fluids can be indicative of metabolic pathways, exposure to certain environmental factors, or the body's response to xenobiotics. In the realms of clinical diagnostics, forensic toxicology, and drug development, the accurate and precise quantification of these lipophilic molecules is of paramount importance. N-nonyl alcohol, a nine-carbon straight-chain fatty alcohol, naturally occurs in citrus oils and is used in the manufacturing of artificial lemon oil.[1]
The analysis of such compounds in complex biological matrices like blood, plasma, or urine presents significant analytical challenges. These challenges include low endogenous concentrations, potential for interference from other matrix components, and variability during sample preparation. To overcome these hurdles, stable isotope dilution analysis using a deuterated internal standard is the gold standard. This application note provides a comprehensive guide to the quantitative analysis of n-nonyl alcohol in biological fluids, employing N-Nonyl-D19 alcohol as an internal standard. This compound is the deuterium-labeled analogue of n-nonyl alcohol, making it an ideal internal standard for mass spectrometry-based methods.[2]
This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for n-nonyl alcohol. The protocols herein are designed to be self-validating, with a focus on the scientific principles that underpin each step of the analytical workflow.
Physicochemical Properties of N-Nonyl Alcohol and its Deuterated Analog
A thorough understanding of the physicochemical properties of the analyte and the internal standard is fundamental to developing a successful analytical method.
| Property | N-Nonyl Alcohol | This compound |
| Chemical Formula | C9H20O | C9HD19O |
| Molecular Weight | 144.25 g/mol | 163.37 g/mol [2] |
| Appearance | Colorless to light yellow liquid[2] | Colorless to light yellow liquid[2] |
| Boiling Point | 215 °C | Not specified, expected to be similar to n-nonyl alcohol |
| Solubility | Practically insoluble in water; miscible with alcohol, ether | Not specified, expected to be similar to n-nonyl alcohol |
| CAS Number | 143-08-8 | 349553-86-2[2] |
The Rationale for Using this compound as an Internal Standard
In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. The ideal internal standard has physicochemical properties very similar to the analyte. Deuterated standards, such as this compound, are considered the "gold standard" for several key reasons:
-
Similar Chemical and Physical Behavior: this compound has nearly identical extraction recovery, derivatization efficiency, and chromatographic retention time to n-nonyl alcohol. This ensures that any sample loss or variation during the analytical process affects both the analyte and the internal standard equally.
-
Mass Spectrometric Distinction: Despite their chemical similarity, the mass difference between n-nonyl alcohol and this compound allows for their distinct detection by a mass spectrometer. This is the cornerstone of the stable isotope dilution technique.
-
Minimization of Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer's ion source. Because the deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte's signal.
Analytical Workflow: A Step-by-Step Overview
The quantitative analysis of n-nonyl alcohol in biological fluids can be systematically approached through a series of well-defined steps, from sample collection to data analysis.
Caption: A generalized workflow for the quantitative analysis of n-nonyl alcohol.
Detailed Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of N-Nonyl Alcohol from Human Plasma
This protocol is designed for the efficient extraction of the relatively nonpolar n-nonyl alcohol from a complex aqueous matrix like plasma.
Materials:
-
Human plasma (or serum)
-
This compound solution (1 µg/mL in methanol)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Hexane, HPLC grade
-
Deionized water
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a 15 mL glass centrifuge tube.
-
Spike the plasma sample with 50 µL of the 1 µg/mL this compound internal standard solution.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 2 mL of MTBE to the plasma sample.
-
Add a pinch of NaCl to facilitate phase separation.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (MTBE) to a clean glass tube.
-
Repeat the extraction (step 2) with another 2 mL of MTBE.
-
Combine the organic extracts.
-
-
Drying and Evaporation:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of hexane. This sample is now ready for derivatization.
-
Protocol 2: Derivatization to Trimethylsilyl (TMS) Ethers
Derivatization is a crucial step to increase the volatility and thermal stability of n-nonyl alcohol for gas chromatography.
Materials:
-
Reconstituted sample extract (from Protocol 1)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reagent Addition:
-
To the 100 µL of reconstituted extract in the GC vial, add 50 µL of BSTFA with 1% TMCS.
-
Add 10 µL of anhydrous pyridine to catalyze the reaction.
-
-
Reaction:
-
Cap the vial tightly.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[3]
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following GC-MS parameters are recommended for the analysis of TMS-derivatized n-nonyl alcohol.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides excellent retention time reproducibility. |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Offers high sensitivity and selectivity. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A nonpolar column suitable for a wide range of analytes. |
| Injection Volume | 1 µL | |
| Injector Temperature | 280 °C | Ensures complete vaporization of the derivatized analytes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min | Optimized for the separation of C9 alcohols from other matrix components. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions. |
Selected Ion Monitoring (SIM) Parameters
The selection of appropriate ions to monitor is critical for the specificity and sensitivity of the assay. The following ions are proposed based on the expected fragmentation of the TMS derivatives.
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| n-Nonyl alcohol-TMS | 117 | 73, 201 |
| This compound-TMS | 126 | 73, 220 |
Rationale for Ion Selection: The fragmentation of TMS ethers of primary alcohols often involves cleavage of the C-C bond alpha to the oxygen, leading to a prominent ion at m/z [M-CH3]+ and other characteristic fragments. The base peak is often a rearrangement ion. For n-nonyl alcohol-TMS, the ion at m/z 117 corresponds to the [CH2=O-Si(CH3)3]+ fragment. The quantifier ion for the deuterated standard is shifted by 9 mass units due to the deuterium atoms on the carbon adjacent to the oxygen. The qualifier ions provide additional confirmation of the analyte's identity.
Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure its performance is suitable for its intended purpose. Key validation parameters include:
-
Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of n-nonyl alcohol. A linear range appropriate for the expected sample concentrations should be established.
-
Accuracy and Precision: The accuracy (% recovery) and precision (% relative standard deviation) should be assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other endogenous plasma components should be evaluated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.[4]
-
Stability: The stability of n-nonyl alcohol in plasma under various storage conditions (e.g., freeze-thaw cycles, long-term storage at -80°C) should be assessed.
Safety Precautions
-
Chemical Hazards: N-nonyl alcohol is a flammable liquid and can cause skin and eye irritation.[5] Derivatizing agents like BSTFA are corrosive and moisture-sensitive. All handling of chemicals should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6]
-
Biological Hazards: Human biological fluids should be handled with universal precautions to prevent exposure to bloodborne pathogens.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low analyte recovery | Inefficient extraction or derivatization. | Optimize vortexing time and solvent volumes. Ensure derivatization reagents are fresh and anhydrous. |
| Poor peak shape | Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the GC column. |
| High background noise | Contaminated solvents or reagents. Matrix interference. | Use high-purity solvents. Optimize the sample cleanup procedure. |
| Inconsistent results | Variability in manual sample preparation. | Use an automated liquid handler for improved precision. Ensure consistent vortexing and evaporation times. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of n-nonyl alcohol in biological fluids using this compound as an internal standard. The detailed protocols for liquid-liquid extraction, TMS derivatization, and GC-MS analysis are designed to yield accurate, precise, and reliable results. By adhering to the principles of method validation and quality control, researchers can confidently apply this methodology in a variety of research and development settings. The use of a deuterated internal standard is a critical element of this method, ensuring the highest level of analytical rigor.
References
-
Agilent Technologies. (2015). Analysis of alcohols in blood/plasma. Retrieved from [Link]
-
Jia, Z., et al. (2020). GC-MS profiles and molecular structure of TMS derivatization products of phosphatidylethanol. ResearchGate. Retrieved from [Link]
-
Fiehn, O., et al. (2008). Extraction and GC/MS analysis of the human blood plasma metabolome. PubMed. Retrieved from [Link]
- Wood, R. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols.
-
Petersson, G. (1969). Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. Retrieved from [Link]
-
Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 1-Nonanol. Retrieved from the NIST WebBook: [Link]
-
CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
-
PubChem. (n.d.). Trimethylsilyl radical. Retrieved from [Link]
- Zhang, X., et al. (1999). Gas chromatographic–mass spectrometric analysis of perillyl alcohol and metabolites in plasma.
-
U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - n-Octyl Alcohol (CAS Reg. No. 111-87-5) and n-Decyl Alcohol (CAS Reg. No. 111-86-4). Retrieved from [Link]
- Hossain, M. B., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PLoS ONE, 11(12), e0168525.
-
Scribd. (n.d.). World/Gmp Grade Isopropyl Alcohol, 99%: Certificate of Analysis. Retrieved from [Link]
-
Airgas. (2022). N-Butyl Alcohol Safety Data Sheet. Retrieved from [Link]
- Ozkan, S. A., et al. (2007). Development and Validation of an RP-HPLC Method for the Determination of Valacyclovir in Tablets and Human Serum and Its Application to Drug Dissolution Studies.
- Lee, E. J., et al. (2022). Validation of a Microsampling-Compatible Liquid-Liquid Extraction Method for Cannabinoid Quantitation in 50 µL of Whole Blood using LC-MS/MS. Journal of Analytical Toxicology, 46(1), 1-10.
- Gjelstad, A., et al. (2020). Salt assisted liquid-liquid extraction combined with dispersive liquid-liquid microextraction for the determination of 24 regulated polycyclic aromatic hydrocarbons in human serum. Talanta, 219, 121272.
- Perez-Albaladejo, E., et al. (2021). Evaluation of Liquid-Liquid Extraction Methods for Determining the Levels of Lipids and Organochlorine Pollutants in Human Milk. International Journal of Environmental Research and Public Health, 18(16), 8429.
- Valente, A., et al. (2021). Combination of LC-MS- and GC-MS-based Metabolomics to Study the Effect of Ozonated Autohemotherapy on Human Blood. Metabolites, 11(8), 503.
-
MDPI. (2021). Metabolomic and Transcriptomic Analysis Reveal the Impact of Delayed Harvest on the Aroma Profile of 'Shine Muscat' Grapes. Retrieved from [Link]
-
Peptide QUOTES. (n.d.). This compound 5mg. Retrieved from [Link]
- Torres-Lapasio, J. R., et al. (2019). Validation of a Liquid-Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmo salar) Exposed to Docosahexaenoic Acid. Molecules, 24(18), 3249.
-
Ataman Kimya. (n.d.). NONYL ALCOHOL. Retrieved from [Link]
-
DrugFuture. (n.d.). n-Nonyl Alcohol. Retrieved from [Link]
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Troubleshooting & Optimization
troubleshooting deuterium back-exchange with N-Nonyl-D19 alcohol
Introduction: Understanding Deuterium Back-Exchange
Welcome to the technical support guide for N-Nonyl-D19 alcohol. This document is designed for researchers, scientists, and drug development professionals who utilize deuterated compounds in their work. A primary challenge when working with isotopically labeled molecules, particularly those with potentially labile deuterium atoms, is the phenomenon of deuterium back-exchange.[1] Back-exchange is a chemical reaction where deuterium atoms on your compound are replaced by hydrogen atoms from the surrounding environment.[2] For this compound, while the deuterons are attached to carbon atoms and are generally stable, the hydroxyl (-OH) proton is highly exchangeable. More critically, experimental conditions can inadvertently promote the exchange of the C-D bonds, compromising the isotopic purity of the standard and affecting the accuracy of quantitative analyses.[3][4]
This guide provides in-depth troubleshooting advice, preventative protocols, and the causal reasoning behind our recommendations to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is the deuterium on this compound stable?
The deuterium atoms on the nonyl chain (C-D bonds) are covalently bonded and generally stable under standard, controlled conditions. However, the stability can be compromised by factors such as exposure to protic solvents, acidic or basic catalysts, and elevated temperatures, which can facilitate exchange.[2][5] The single proton on the oxygen atom (-OH) is, by nature, labile and will readily exchange with any available protons or deuterons in the solvent.
Q2: What is the most significant factor causing deuterium back-exchange?
The single most critical factor is the presence of labile protons, most commonly from water.[1] Many standard laboratory solvents are hygroscopic and readily absorb atmospheric moisture. This introduces a vast source of hydrogen that can exchange with the deuterium on your compound, especially under non-ideal pH or temperature conditions.[1] Therefore, maintaining a strictly anhydrous and inert experimental environment is paramount.
Q3: Can I use solvents like methanol or ethanol with my deuterated standard?
It is strongly discouraged. Solvents like methanol, ethanol, and water are protic solvents , meaning they have hydrogen atoms connected to electronegative atoms (like oxygen) and can easily donate protons. These solvents will actively promote deuterium back-exchange.[1][6] You should always use aprotic solvents (e.g., anhydrous acetonitrile, chloroform, DMSO, hexane) which lack exchangeable protons and are far less likely to facilitate the exchange reaction.[7][8]
Troubleshooting Guide: Diagnosing Back-Exchange Issues
This section addresses specific experimental problems that indicate a potential back-exchange issue.
Problem 1: My Mass Spectrometry (MS) analysis shows a lower m/z value than expected for this compound, or a distribution of peaks.
-
Underlying Cause: This is a classic symptom of deuterium loss. Instead of a single, sharp peak corresponding to the fully deuterated molecule, you are observing a population of molecules where one or more deuterium atoms have been replaced by hydrogen. Each substitution lowers the mass by approximately 1 Da.
-
Troubleshooting Workflow:
-
Review Your Solvent:
-
Question: Did you use an aprotic solvent (e.g., anhydrous acetonitrile, hexane, deuterated chloroform)?
-
Action: If you used a protic solvent (water, methanol, ethanol), this is the most likely cause. Immediately reprepare your sample using a fresh, sealed vial of a recommended anhydrous aprotic solvent.[7]
-
-
Assess Environmental Contamination:
-
Question: Was the solvent from a previously opened bottle? Was your glassware properly dried?
-
Action: Atmospheric moisture is a primary source of proton contamination.[1] Use glassware that has been oven-dried at >120°C for several hours and cooled in a desiccator. Use a fresh, sealed bottle of anhydrous solvent or solvent dispensed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Check the pH of Your Sample/Mobile Phase:
-
Question: Was your sample exposed to acidic or basic conditions? This is particularly relevant in LC-MS.
-
Action: The rate of hydrogen-deuterium exchange is highly pH-dependent, with the minimum rate occurring around pH 2.5-3.0.[9][10] Both strongly acidic and, more significantly, basic conditions will catalyze back-exchange.[1][11] If using LC-MS, ensure your mobile phase is within a suitable pH range and minimize the time the sample is exposed to it.[2]
-
-
Evaluate Temperature Exposure:
-
Question: Was the sample heated during preparation or analysis (e.g., in the GC inlet or ESI source)?
-
Action: Higher temperatures provide the activation energy needed to accelerate the exchange reaction.[5][12] Minimize heat exposure wherever possible. For LC-MS, consider using a cooled autosampler and column compartment.[13][14]
-
-
Problem 2: The quantitative results for my analyte, using this compound as an internal standard, are inconsistent and show poor reproducibility.
-
Underlying Cause: If your internal standard is undergoing back-exchange, its concentration is effectively changing during the experiment, leading to unreliable normalization and inaccurate quantification of your target analyte.[15]
-
Troubleshooting Workflow:
-
Verify Internal Standard Integrity First:
-
Action: Prepare a sample of only the this compound internal standard in your chosen solvent and run it through your analytical method. Analyze the mass spectrum. If you see evidence of back-exchange (as described in Problem 1), you must resolve the issue with the standard before analyzing any unknown samples.
-
-
Examine Matrix Effects:
-
Question: Is there something in your sample matrix (e.g., buffers, salts) that could be catalyzing the exchange?
-
Action: Prepare your standard in the same matrix as your analyte (without the analyte present) to see if the matrix itself induces back-exchange. If it does, a sample cleanup step (e.g., solid-phase extraction, liquid-liquid extraction) may be required to remove the interfering components before adding the internal standard.
-
-
Standardize Sample Handling Time:
-
Question: Is there significant variability in the time between sample preparation and analysis?
-
Action: Back-exchange is a time-dependent process.[12] Establish a strict and consistent workflow where all samples, calibrators, and QCs are prepared and analyzed within a fixed and minimized timeframe.
-
-
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering suspected back-exchange.
Caption: Troubleshooting workflow for deuterium back-exchange.
Best Practices & Preventative Protocols
Adhering to a stringent protocol is the most effective way to prevent back-exchange.
Protocol: Minimizing Deuterium Back-Exchange During Sample Preparation for MS Analysis
-
Glassware & Apparatus Preparation:
-
Place all glassware (vials, volumetric flasks, pipette tips) in an oven at 150°C for a minimum of 4 hours.
-
Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
-
-
Solvent & Reagent Handling:
-
Use only new, sealed bottles of high-purity, anhydrous aprotic solvents (e.g., acetonitrile, hexane, chloroform-d).
-
If a bottle must be reused, ensure it is purged with an inert gas (argon or nitrogen) before sealing. Store in a desiccator.
-
Prepare all solutions under an inert atmosphere if possible (e.g., in a glove box).
-
-
Sample Preparation:
-
Allow the this compound vial to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Perform dilutions quickly and efficiently to minimize exposure to the atmosphere.
-
If the sample matrix is aqueous, consider a liquid-liquid extraction into an immiscible aprotic solvent as a cleanup and transfer step.
-
-
Analytical Run:
-
Set the autosampler temperature to a low value (e.g., 4°C) to slow any potential exchange reactions while samples are queued.
-
Minimize the overall run time of the analytical method to reduce the compound's exposure to mobile phases.[2]
-
For LC-MS, if an acidic mobile phase is required, use one with a pH as close to the minimum exchange rate (pH 2.5-3.0) as chromatographically feasible.[9]
-
Data Summary: Key Factors Influencing Back-Exchange
| Factor | Impact on Back-Exchange Rate | Recommendation |
| Solvent Type | High: Protic solvents (H₂O, MeOH, EtOH) readily donate protons.[1][6] | Low: Aprotic solvents (Hexane, ACN, DMSO, CDCl₃) lack exchangeable protons.[7] |
| Moisture | Very High: Water is a primary source of protons.[1] | Maintain a strictly anhydrous environment using dried glassware and fresh solvents. |
| pH | High: Rate is significantly increased in strongly acidic or basic conditions.[10][11] | Maintain neutral conditions in an aprotic solvent or adjust aqueous mobile phases to pH ~2.5-3.0.[9] |
| Temperature | High: Increased temperature provides the activation energy for the exchange.[5] | Work at ambient or sub-ambient temperatures. Use cooled autosamplers.[13][14] |
| Exposure Time | High: The longer the exposure to adverse conditions, the greater the exchange.[12] | Minimize time between sample preparation and analysis. Use faster analytical methods.[2] |
Analytical Verification of Isotopic Purity
The most direct way to assess back-exchange is through Mass Spectrometry (MS) .
-
Method: Infuse a solution of the this compound directly into the mass spectrometer or analyze it via GC-MS or LC-MS.
-
Data Interpretation: Examine the isotopic cluster for the molecular ion. A pure sample will show a primary peak at the expected m/z for the fully deuterated species. The presence of significant peaks at M-1, M-2, M-3, etc., is direct evidence of back-exchange, where M is the mass of the deuterated molecule. The relative intensities of these peaks can be used to calculate the extent of deuterium loss.[16]
For more detailed structural information on where the exchange has occurred (though less common for routine checks), Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.
References
-
Zhang, Z., & Smith, D. L. (1993). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. Protein Science, 2(4), 522-531. Retrieved from [Link]
-
Wszelaka-Rylik, M., & Głowacki, R. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2949. Retrieved from [Link]
-
Kim, M. Y., Trbovic, N., & Voorhees, D. J. (2007). Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(1), 89-96. Retrieved from [Link]
-
ResearchGate. (n.d.). Example calculation of deuterium incorporation based on deuterated... [Image]. Retrieved from [Link]
-
Wikipedia. (2023). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Deuterium Exchange. Retrieved from [Link]
-
Leung, H. W., & Konermann, L. (2020). A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins. Analyst, 145(15), 5133-5140. Retrieved from [Link]
-
Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(17), 10833-10878. Retrieved from [Link]
-
Ago, B. (2020, December 30). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example [Video]. YouTube. Retrieved from [Link]
-
Głowacki, R., & Wszelaka-Rylik, M. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2949. Retrieved from [Link]
-
Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. ACS Chemical Reviews, 121(17), 10833-10878. Retrieved from [Link]
-
Rand, K. D., et al. (2010). Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 82(21), 9031-9038. Retrieved from [Link]
-
He, Y., et al. (2005). A method for quantitative determination of deuterium content in biological material. Rapid Communications in Mass Spectrometry, 19(6), 838-842. Retrieved from [Link]
-
Chen, B., et al. (2010). Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. Biochemistry, 49(42), 9114-9122. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry, 95(1), 350-358. Retrieved from [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NS7. Solvent Effects. Retrieved from [Link]
-
Ataman Kimya. (n.d.). NONYL ALCOHOL. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Matrix Effects with N-Nonyl-D19 Alcohol
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving accurate and reproducible quantification in complex biological matrices is a significant challenge. Matrix effects are a primary obstacle in liquid chromatography-mass spectrometry (LC-MS) based assays, often compromising data integrity.[1][2] This guide is designed to provide you with expert insights, actionable troubleshooting protocols, and a clear understanding of how to effectively use N-Nonyl-D19 alcohol, a stable isotope-labeled (SIL) internal standard, to mitigate these effects and ensure the robustness of your analytical methods.
Part 1: Foundational Concepts - Understanding the "Why"
This section addresses the fundamental principles behind matrix effects and the mechanism of their correction using a SIL-internal standard (IS).
Q1: What are matrix effects and why are they a critical issue in LC-MS analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These components, which can include salts, phospholipids, metabolites, and proteins, compete with the analyte for the available charge in the mass spectrometer's ion source, particularly in electrospray ionization (ESI).[3][4]
This interference can manifest in two ways:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization of the analyte, leading to a decreased signal and artificially low quantification.[2][5]
-
Ion Enhancement: A less common effect where matrix components increase the ionization efficiency of the analyte, causing an elevated signal and artificially high quantification.[3]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound work to correct for these effects?
A: The "gold standard" for mitigating matrix effects is the use of a SIL-IS.[1][6] this compound is a deuterated form of 1-nonanol, meaning hydrogen atoms have been replaced with their heavier, stable isotope, deuterium.[10][11]
The principle of correction is based on the near-identical physicochemical properties of the SIL-IS and the analyte (or, in the case of a surrogate standard, a class of analytes). Because they are chemically alike, the SIL-IS and the analyte will co-elute during chromatography and experience the exact same degree of ion suppression or enhancement in the MS source.[7]
A known, constant amount of this compound is added to every standard, quality control sample, and unknown sample at the very beginning of the sample preparation process.[7] While the absolute signal intensities of both the analyte and the IS may fluctuate from injection to injection due to matrix effects, their ratio remains constant and proportional to the analyte's concentration. The quantification is based entirely on this stable ratio, effectively nullifying the variability caused by the matrix.
Caption: The principle of SIL-IS correction for matrix effects.
Q3: When is it appropriate to use a surrogate internal standard like this compound?
A: Ideally, the internal standard should be a stable-isotope-labeled version of the specific analyte you are measuring.[12][13] However, custom synthesis of a specific SIL-IS for every new analyte can be prohibitively expensive and time-consuming.[1][14]
This compound is an effective surrogate internal standard in specific scenarios:
-
Multi-analyte Panels: When analyzing a group of structurally similar compounds (e.g., a panel of fatty alcohols, surfactants, or other medium-chain hydrophobic molecules) where a single IS can mimic the behavior of the entire class.
-
Early-Stage R&D: In early drug discovery and development, where a "good enough" correction is needed for screening assays before a specific SIL-IS for the lead candidate is synthesized.[8]
-
Cost-Constrained Projects: When budget limitations prevent the synthesis or purchase of a dedicated SIL-IS.
Crucial Caveat: The validity of using a surrogate IS hinges on demonstrating that it co-elutes and experiences the same matrix effects as your target analyte(s). This must be rigorously proven during method validation.[15][16]
Part 2: Experimental Design & Protocols
This section provides practical, step-by-step guidance for incorporating this compound into your workflow.
Q4: How do I determine the optimal concentration of this compound for my assay?
A: The goal is to use a concentration that provides a strong, stable signal without depleting the ion source or contributing to suppression itself. An excessively high IS concentration can compete with the analyte, creating an artificial matrix effect.
Protocol for Determining Optimal IS Concentration:
-
Prepare a Matrix Blank: Process a sample of your control matrix (e.g., blank plasma) using your intended sample preparation method, but without adding any analyte or IS.
-
Prepare IS Working Solutions: Create a series of working solutions of this compound in an appropriate solvent (see Table 1) at concentrations that will result in final on-column amounts spanning a reasonable range (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Post-Spike and Analyze: Spike the processed matrix blank extracts with each of the IS working solutions. Also, prepare an equivalent set of standards in a pure solvent (e.g., mobile phase).
-
Inject and Evaluate: Inject all samples onto the LC-MS system and monitor the peak area response of the this compound.
-
Select the Concentration: Plot the peak area versus concentration. Choose a concentration that is in the middle of the linear response range and provides a robust signal-to-noise ratio (>100:1) without showing signs of detector saturation. This ensures the IS response is not a source of variability.
Q5: At what stage of my sample preparation should I add the this compound?
A: Add the internal standard at the earliest possible stage. For most applications, this means adding a small, precise volume of the IS working solution directly to the biological matrix sample (e.g., plasma, urine) before any extraction, precipitation, or cleanup steps.
Causality: The purpose of the IS is to correct for variability in every step of the process.[6][7] By adding it at the beginning, it experiences the same potential for loss during protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and evaporation steps as your analyte. Adding it later, for example, post-extraction, would only correct for injection volume variability and ion suppression, not for inconsistencies in sample recovery.
Q6: How do I properly prepare and store stock and working solutions of this compound?
A: Proper handling of your standard is critical for assay accuracy. This compound is a long-chain alcohol and is hydrophobic.[17]
| Solution Type | Recommended Solvents | Storage Conditions | Notes |
| Stock Solution | Methanol, Acetonitrile, Isopropanol | -20°C in a tightly sealed, amber vial. | Prepare at a high concentration (e.g., 1 mg/mL). Avoid aqueous solutions for long-term storage to prevent precipitation. |
| Working Solution | 50:50 Acetonitrile:Water or compatible with your initial mobile phase. | 4°C for short-term use (≤ 1 week). Prepare fresh for each new batch of samples. | The working solution is added to the samples. Ensure the solvent is miscible with your sample matrix. |
Stability: this compound is a stable compound. When stored under recommended conditions, it should be re-analyzed for chemical purity after three years before use.[10]
Part 3: Troubleshooting Guide
Even with a SIL-IS, problems can arise. This section addresses common issues and their solutions.
Q7: My analyte and N-Nonyl-D19 IS are showing different levels of ion suppression. What's happening and how can I fix it?
A: This is a critical failure of the internal standard method and almost always points to a chromatographic separation between the analyte and the IS.[18] Even a small retention time shift can cause one compound to elute in a region of high ion suppression while the other elutes in a cleaner region, invalidating the correction.[19] Deuteration can sometimes slightly shorten the retention time on reversed-phase columns.[18]
Caption: Troubleshooting workflow for differential matrix effects.
Solutions:
-
Confirm Co-elution: Carefully overlay the chromatograms of your analyte and N-Nonyl-D19 IS. Zoom in on the peaks to ensure they are perfectly aligned.
-
Modify Chromatography: If a shift is observed, adjust your chromatographic method to force co-elution. This can be achieved by reducing the gradient slope, using a shorter or lower-efficiency column, or modifying the mobile phase composition.[18]
-
Improve Sample Cleanup: If chromatography changes don't work, the issue may be a highly specific interference. Enhance your sample preparation (e.g., switch from protein precipitation to LLE or SPE) to better remove the interfering matrix components.[3][5]
Q8: I'm seeing poor precision (high %CV) in my results even with the internal standard. What are the common causes?
A: High coefficient of variation (%CV) suggests inconsistent results. If the IS is working correctly, it should correct for random error. If it's not, check these common culprits:
-
Inaccurate IS Addition: The most frequent cause. Ensure your pipetting of the IS working solution is precise and consistent across all samples. Use a calibrated pipette and verify its performance.
-
IS Instability in Matrix: While unlikely for N-Nonyl-D19, some SIL-IS can degrade during sample processing. Perform a stability test by incubating the IS in the matrix at various process temperatures and times.
-
Sample Non-homogeneity: If your sample (e.g., tissue homogenate) is not uniform, the aliquot taken may not be representative, affecting both analyte and IS. Ensure thorough mixing before aliquoting.
-
IS Concentration Too Low: If the IS signal is weak and close to the limit of quantitation, its own variability will be high, which translates to poor precision in the final calculated result.
Q9: The N-Nonyl-D19 IS signal is very low or absent. What should I check?
A:
-
Check Preparation: Start with the simplest explanation. Verify that the IS was actually added to the sample. Confirm the concentrations of your stock and working solutions.
-
Instrument Issues: Inject a pure solution of the IS to confirm the LC-MS system is functioning correctly and the correct MRM transition is being monitored.
-
Severe Suppression: In extremely "dirty" matrices, the ion suppression can be so severe that it wipes out the IS signal entirely. Dilute the sample with a clean solvent (e.g., 1:10 with mobile phase) and re-inject.[20] If the signal returns, you must implement a more rigorous sample cleanup method.[21]
Part 4: Validation & Data Interpretation
Validating your method is a non-negotiable step to ensure your data is trustworthy and meets regulatory standards.
Q11: How do I validate my method to prove that this compound is effectively correcting for matrix effects, according to regulatory expectations?
A: Regulatory bodies like the FDA require a thorough assessment of matrix effects during method validation.[15][16][22] The standard experiment is to calculate the Matrix Factor (MF) using a post-extraction spike analysis.
Protocol for Matrix Factor Assessment:
-
Source Matrix Samples: Obtain at least six different lots of blank matrix from individual donors.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike your analyte and N-Nonyl-D19 IS into a pure solvent (e.g., mobile phase) at low and high concentrations relevant to your assay's range.
-
Set B (Post-Spike Matrix): Process the six blank matrix lots through your entire sample preparation procedure. After all extraction steps, spike the resulting clean extracts with the analyte and IS to the same low and high concentrations as Set A.
-
Set C (Pre-Spike Matrix): Spike the six blank matrix lots with the analyte and IS at the beginning (before extraction) and process them. This set is used to determine recovery but is also useful for comparison.
-
-
Analyze and Calculate: Inject all samples and record the peak areas.
Q12: How do I calculate and interpret the Matrix Factor (MF)?
A: The Matrix Factor is a quantitative measure of ion suppression or enhancement. It is calculated for the analyte and the internal standard separately.
Calculation Formulas:
-
MF = (Peak Area in Presence of Matrix [Set B]) / (Peak Area in Neat Solution [Set A])
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
The results are interpreted as follows:
| Calculation | Result | Interpretation |
| Matrix Factor (MF) | MF = 1 | No matrix effect. |
| MF < 1 | Ion Suppression. | |
| MF > 1 | Ion Enhancement. | |
| IS-Normalized MF | Value close to 1.0 | Success: The IS effectively tracks and corrects for the matrix effect on the analyte. |
| Value deviates significantly from 1.0 | Failure: The IS does not adequately correct for the matrix effect. This indicates differential suppression/enhancement. | |
| %CV of IS-Normalized MF | < 15% | Success: The correction is consistent across different lots of the matrix, demonstrating method robustness. |
According to FDA guidance, the precision of the IS-normalized MF across the different matrix lots should be ≤15% CV.[15][23] This demonstrates that your use of this compound provides consistent and reliable quantification regardless of inter-subject variability in the sample matrix.
References
- Buhrman, D., et al. (1996). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of the American Society for Mass Spectrometry.
-
Souza, I.D., & Queiroz, M.E.C. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International - Chromatography Online. [Link]
-
(n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. ResolveMass Laboratories Inc.[Link]
-
van de Merbel, N.C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. [Link]
-
Baranowska, I., & Koper, M. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
-
(n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
(n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]
-
(2023). Minimizing matrix effects in LC-MS/MS measurement of alcohol biomarker. Technology Networks. [Link]
-
(n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
(n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]
-
(n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]
-
Phinney, K.W., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Analytica Chimica Acta. [Link]
-
da Silva, A.F., et al. (2018). Non-clinical studies required for new drug development - Part I. Brazilian Journal of Pharmaceutical Sciences. [Link]
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de Oliveira, P.R., et al. (2016). Non-clinical studies in the process of new drug development - Part II. Brazilian Journal of Pharmaceutical Sciences. [Link]
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(2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org. [Link]
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(2023). Nonyl Alcohol. Riddhisiddhi Chemicals. [Link]
-
(n.d.). Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Hewavitharana, A.K., et al. (2010). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). The Open Chemical and Biomedical Methods Journal. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. [Link]
-
(n.d.). NONYL ALCOHOL. Ataman Kimya. [Link]
-
(n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. [Link]
-
(n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]
-
(2014). FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. [Link]
-
(2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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Technical Support Center: Optimizing LC-MS/MS for N-Nonyl-D19 Alcohol
Welcome to the technical support guide for the quantitative analysis of N-Nonyl-D19 alcohol. This document is designed for researchers, analytical scientists, and drug development professionals who are working to establish a robust and sensitive LC-MS/MS method for this deuterated internal standard and its non-labeled analogue. As a long-chain fatty alcohol, nonyl alcohol presents unique challenges, primarily related to its poor ionization efficiency. This guide provides a comprehensive framework, from foundational principles to advanced troubleshooting, to ensure you can develop a reliable, self-validating analytical method.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to provide a foundational understanding of the analytical strategy.
Q1: What is the primary challenge in analyzing N-Nonyl Alcohol by LC-MS/MS?
A: The principal difficulty lies in its chemical nature. N-Nonyl alcohol is a relatively non-polar, nine-carbon fatty alcohol with no readily ionizable functional groups.[1][2] Standard electrospray ionization (ESI), which relies on the formation of ions in solution, is inefficient for such molecules.[3][4] Therefore, achieving the sensitivity required for trace-level quantification demands specialized approaches to ionization.
Q2: Which ionization source is better for N-Nonyl Alcohol: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A: Atmospheric Pressure Chemical Ionization (APCI) is generally the superior choice for N-Nonyl Alcohol. APCI is designed for less polar and thermally stable compounds that are not amenable to ESI.[4][5][6] The mechanism involves vaporizing the analyte and mobile phase in a heated nebulizer, followed by gas-phase ion-molecule reactions initiated by a corona discharge.[4] This process is much more efficient at ionizing non-polar molecules like long-chain alcohols. While ESI can be made to work, it typically requires chemical assistance through adduct formation and may still yield lower sensitivity than a well-optimized APCI method.
Q3: If I must use ESI, how can I improve the signal for N-Nonyl Alcohol?
A: To enhance ESI signal, you must promote the formation of a stable, charged adduct. The two most effective strategies are:
-
Ammonium Adduct Formation: By adding a volatile ammonium salt like ammonium formate or ammonium acetate to the mobile phase (typically 5-10 mM), you can promote the formation of the ammonium adduct [M+NH4]+.[7][8] This is a widely used technique for alcohols and other molecules with hydroxyl groups.
-
Acetonitrile Adduct Formation: If using acetonitrile as the organic mobile phase, you can optimize for the formation of protonated acetonitrile adducts, such as [M+ACN+H]+.[9][10][11] This can be a highly sensitive method for detecting simple alcohols.
Q4: What type of liquid chromatography (LC) setup is recommended?
A: A reversed-phase chromatographic method is ideal. Given the hydrophobic nature of N-Nonyl Alcohol (LogP ≈ 3.77), a C18 stationary phase will provide the necessary retention.[1][12]
-
Column: A standard C18 column (e.g., 50-150 mm length, 2.1-4.6 mm ID, with particle sizes from 1.8 to 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using water (Mobile Phase A) and methanol or acetonitrile (Mobile Phase B) is recommended.[12] Both organic solvents should contain the same modifier (e.g., 0.1% formic acid for APCI, or 5-10 mM ammonium formate for ESI) to ensure a stable baseline and consistent adduct formation.
Q5: Why is a deuterated internal standard like N-Nonyl-D19 essential?
A: A stable isotope-labeled internal standard (SIL-IS) like N-Nonyl-D19 is the gold standard for quantitative mass spectrometry. It is chemically almost identical to the analyte (non-labeled nonyl alcohol), meaning it co-elutes chromatographically and behaves similarly during sample extraction and ionization.[13] Its key advantage is that it can correct for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved accuracy and precision in the final calculated concentration.[14] The high degree of deuteration (D19) ensures a sufficient mass shift to prevent isotopic crosstalk with the analyte.
Part 2: Systematic Method Optimization Workflow
Successful LC-MS/MS analysis relies on a systematic, step-by-step optimization process. This workflow breaks down the procedure into four key stages.
Step 1: Analyte & Standard Preparation
The first step is to prepare clean stock solutions of both the analyte (nonyl alcohol) and the internal standard (this compound).[12]
-
Solvent: Use a high-purity solvent that is compatible with your mobile phase, such as methanol or acetonitrile.
-
Concentration: Prepare a primary stock solution at ~1 mg/mL. From this, create a working solution for infusion at a concentration of approximately 100-1000 ng/mL in a 50:50 mixture of your anticipated mobile phases (e.g., 50% acetonitrile, 50% water with 0.1% formic acid).
Step 2: Mass Spectrometer Tuning via Direct Infusion
This is the most critical step for ensuring maximum sensitivity.[15] Infuse the working solution directly into the mass spectrometer using a syringe pump to bypass the LC system. The goal is to optimize all compound-specific MS parameters.
Protocol: MS Parameter Optimization
-
Select Ionization Mode: Start with APCI in positive ion mode. If unavailable, use ESI with a mobile phase containing an adduct-forming modifier.
-
Find the Precursor Ion: Acquire full scan (Q1) spectra.
-
For N-Nonyl Alcohol (MW ≈ 144.25), look for:
-
[M+H]+ at m/z 145.2 (APCI)
-
[M+H-H2O]+ at m/z 127.2 (Common in-source fragment for alcohols in APCI)
-
[M+NH4]+ at m/z 162.2 (ESI with ammonium)
-
-
For This compound (MW ≈ 163.4), look for:
-
[M+H]+ at m/z 164.4 (APCI)
-
[M+H-H2O]+ at m/z 146.4 (APCI)
-
[M+NH4]+ at m/z 181.4 (ESI with ammonium)
-
-
-
Optimize Source Conditions: While infusing, adjust source parameters (e.g., corona discharge current for APCI, gas temperatures, nebulizer gas pressure) to maximize the intensity of your chosen precursor ion.
-
Identify Product Ions: Select your precursor ion in Q1 and perform a product ion scan to see how it fragments. Ramp the collision energy (CE) to find the most abundant and stable product ions. For long-chain alcohols, expect neutral losses of water and ethylene.
-
Optimize MRM Transitions: Create Multiple Reaction Monitoring (MRM) methods for at least two transitions per compound (one for quantification, one for confirmation).[12] For each transition, optimize the following:
-
Declustering Potential (DP) / Cone Voltage: Ramps this voltage to maximize precursor ion transmission into the collision cell.
-
Collision Energy (CE): Ramps this energy to maximize the formation of the specific product ion.
-
| Parameter | N-Nonyl Alcohol | This compound | Rationale |
| Molecular Weight | ~144.25 g/mol [1] | ~163.4 g/mol [16] | Foundational for predicting m/z values. |
| Precursor Ion (APCI) | m/z 127.2 ([M+H-H2O]+) | m/z 146.4 ([M+H-H2O]+) | The dehydrated ion is often more stable and abundant for alcohols in APCI. |
| Precursor Ion (ESI) | m/z 162.2 ([M+NH4]+) | m/z 181.4 ([M+NH4]+) | Ammonium adduction is a reliable way to ionize alcohols via ESI. |
| Example Product Ions | Dependent on precursor & CE | Dependent on precursor & CE | Product ions must be specific and intense for robust quantification. |
Step 3: Liquid Chromatography (LC) Method Development
Once MS parameters are set, develop an LC method to achieve good peak shape and retention.[12]
-
Column: Start with a C18 column (e.g., Agilent Zorbax, Waters Acquity, Phenomenex Kinetex).
-
Mobile Phase A: Water + modifier (e.g., 0.1% Formic Acid or 10 mM Ammonium Formate).
-
Mobile Phase B: Acetonitrile or Methanol + same modifier.
-
Flow Rate: Start with 0.4-0.6 mL/min for a 2.1 mm ID column.
-
Gradient: Develop a gradient that provides a retention factor (k') between 2 and 10. A good starting point is a linear ramp from 50% to 95% B over 5-10 minutes, followed by a hold and re-equilibration.
-
Injection Volume: Typically 1-10 µL. Ensure the injection solvent is weaker than or equal to the initial mobile phase composition to prevent peak distortion.[17]
Step 4: Method Verification
Verify the performance of the integrated LC-MS/MS method.[12]
-
Inject a Dilution Series: Prepare a set of calibration standards by spiking known amounts of the non-labeled analyte into a solution containing a constant concentration of the D19-IS.
-
Assess Performance: Plot the peak area ratio (Analyte Area / IS Area) versus concentration. The resulting calibration curve should have a correlation coefficient (r²) > 0.99 and demonstrate acceptable accuracy and precision at each concentration level.
Part 3: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during method development and sample analysis.
Q: I have very low or no signal for my analyte and/or internal standard. What should I do?
A: This is the most common issue. Follow the logic in the diagram above (Fig 2).
-
Confirm with Direct Infusion: First, bypass the LC and infuse your standard directly. If you have a strong, stable signal here, the problem is with your LC system or method. If the signal is weak or absent during infusion, the issue lies within the mass spectrometer's settings or source.[18]
-
MS Optimization (If Infusion Signal is Low):
-
Re-optimize Source Conditions: Ensure gas flows and temperatures are appropriate. For APCI, check the position and condition of the corona needle.
-
Check Compound Parameters: Double-check that you are monitoring the correct m/z for the precursor and product ions. Re-run the DP and CE optimization experiments. You may be forming an unexpected adduct.
-
-
LC Method (If LC-MS Signal is Low):
-
Check Retention Time: Is the peak eluting too early (at or near the void volume)? If so, increase the starting strength of your mobile phase or use a more retentive column.
-
Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase will cause severe peak broadening and signal loss.[17] Dilute your sample in the initial mobile phase conditions.
-
Mobile Phase Modifiers: Ensure your modifier is compatible with your ionization mode and is present in both mobile phase A and B.
-
Q: My chromatographic peak shape is poor (tailing, fronting, or broad). How can I fix this?
A: Poor peak shape can compromise integration and reduce sensitivity.
-
Tailing Peaks: This is often caused by secondary interactions between the analyte and the column. Adding a small amount of a weak acid (like formic acid) to the mobile phase can help for acidic silanol interactions.[19] It can also be a sign of column contamination or degradation; try flushing or replacing the column.[17]
-
Fronting Peaks: This typically indicates column overloading. Reduce the mass of analyte injected onto the column by either lowering the injection volume or diluting the sample.
-
Broad Peaks: This can be caused by extra-column volume (using tubing that is too long or wide), a mismatch between the injection solvent and mobile phase, or low column temperature.[12][19] Increasing the column temperature can improve efficiency and sharpen peaks.
Q: My deuterated internal standard (IS) signal is dropping or inconsistent across a batch. What is the cause?
A: While SIL-IS correct for many issues, they are not infallible.
-
Matrix Effects: Even a deuterated standard can suffer from severe ion suppression if it co-elutes with a high concentration of a matrix component.[20] Try adjusting the chromatography to move the peak away from suppression zones.
-
Source Saturation: At high analyte concentrations, the analyte and IS can compete for ionization. This can lead to a non-linear response and a decrease in the IS signal as the analyte concentration increases.[21] This is an indicator that you should dilute your samples to fall within the linear range of the assay.
-
Source Contamination: As a run progresses, the ion source can become contaminated, leading to a gradual loss of sensitivity for all compounds.[18][22] Regular source cleaning is essential for maintaining performance.
References
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
-
Varma, D. et al. (2022). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Research Journal of Pharmacy and Technology. [Link]
-
Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
CHROMacademy. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
-
Ataman Kimya. NONYL ALCOHOL. [Link]
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PubChem, National Center for Biotechnology Information. 1-Nonanol. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Song, L., & D'Agostino, P. A. (2014). Acetonitrile Adduct Formation as a Sensitive Means for Simple Alcohol Detection by LC-MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Crescenzi, C., et al. (2000). Routine Analysis of Alcohol and Nonylphenol Polyethoxylates in Wastewater and Sludge Using Liquid Chromatography – Electrospray Mass Spectrometry. Journal of Chromatography A. [Link]
-
ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard?[Link]
-
Chen, B., et al. (2026). A successful strategy of pyridine derivatization for sensitive LC-ESI-MS detection of pinacolyl alcohol. Microchemical Journal. [Link]
-
Crescenzi, C., et al. (2000). Routine analysis of alcohol and nonylphenol polyethoxylates in wastewater and sludge using liquid chromatography-electrospray mass spectrometry. PubMed. [Link]
-
Song, L., & D'Agostino, P. A. (2014). Acetonitrile adduct formation as a sensitive means for simple alcohol detection by LC-MS. PubMed. [Link]
-
LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]
-
Liko, F. P., & Voinov, V. G. (2011). How Are Completely Desolvated Ions Produced in Electrospray Ionization: Insights from Molecular Dynamics Simulations. Analytical Chemistry. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
LCGC International. (2016). Hidden Problems in Your LC–MS Data?[Link]
-
Zhao, X., et al. (2019). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. NIH National Library of Medicine. [Link]
-
Springer. (2014). Acetonitrile Adduct Formation as a Sensitive Means for Simple Alcohol Detection by LC-MS. [Link]
-
Wikipedia. 1-Nonanol. [Link]
-
Quora. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?[Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Chemistry For Everyone. (2025). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?[Link]
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potential for isotopic interference with N-Nonyl-D19 alcohol
Welcome to the technical support resource for N-Nonyl-D19 Alcohol. This guide is designed for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled (SIL) internal standard in quantitative mass spectrometry assays. We will explore the potential for isotopic interference, a critical factor that can impact analytical accuracy, and provide robust troubleshooting and mitigation strategies.
Section 1: Foundational Concepts - Understanding Isotopic Interference
This section addresses the fundamental principles governing the use of this compound as an internal standard and the nature of isotopic interference.
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of n-nonyl alcohol (1-nonanol), where 19 hydrogen (H) atoms have been replaced by their stable heavy isotope, deuterium (D or ²H).[1] In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), it serves as an ideal internal standard (IS).[1][2]
Causality Behind its Use: The core principle of using a stable isotope-labeled internal standard is that it is chemically identical to the analyte of interest (the unlabeled n-nonyl alcohol).[3] This ensures it behaves in a nearly identical manner during sample preparation, chromatography, and ionization.[2][4] However, due to the mass difference from the incorporated deuterium, it is easily distinguished from the native analyte by the mass spectrometer.[5] This allows it to accurately correct for variability in sample extraction, matrix effects, and instrument response, leading to highly precise and accurate quantification.[2][3][6]
Q2: What is isotopic interference in the context of a deuterated standard?
Isotopic interference, often termed "cross-talk," occurs when the mass spectral signal of the analyte contributes to the signal of the internal standard, or vice-versa.[7] This violates the primary assumption that the analyte and IS signals are independent, which can lead to biased quantitative results and non-linear calibration curves.[7][8]
There are two primary forms of this interference:
-
Analyte to Internal Standard Interference (IISI): The unlabeled analyte contributes to the signal measured at the mass-to-charge ratio (m/z) of the deuterated internal standard.[6]
-
Contaminant Interference (CI): The internal standard material contains a small amount of unlabeled analyte as an impurity, which contributes to the analyte signal.[6][9]
Q3: How does the unlabeled analyte (n-Nonyl Alcohol) interfere with the this compound signal?
While n-nonyl alcohol has a distinct monoisotopic mass from its D19 counterpart, all molecules containing carbon, hydrogen, oxygen, etc., have a natural distribution of heavy isotopes.[10] For example, carbon exists naturally as ~98.9% ¹²C and ~1.1% ¹³C.[11]
For a molecule like n-nonyl alcohol (C₉H₂₀O), there is a statistical probability that it will contain one or more heavy isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O). These heavier versions of the analyte will appear at higher m/z values, creating an isotopic envelope in the mass spectrum. If the concentration of the unlabeled analyte is extremely high relative to the internal standard, the "tail" of this isotopic envelope can extend to the m/z of the deuterated standard, artificially inflating its signal.[7][12] This phenomenon is more pronounced for higher molecular weight compounds.[7]
Q4: Can the this compound standard itself be a source of interference?
Yes. This is a crucial aspect of quality control. The this compound reagent can contribute to the analyte signal in two ways:
-
Incomplete Deuteration: The synthesis of deuterated compounds is rarely 100% complete. A small percentage of the internal standard may be incompletely labeled (e.g., D18) or completely unlabeled (D0). This unlabeled impurity will generate a signal at the exact m/z of the analyte, causing a positive bias, especially in samples with very low analyte concentrations.[7][9]
-
"Back Exchange": While less common for C-D bonds, deuterium atoms on certain functional groups (like -OH or -NH) can sometimes exchange with hydrogen from the solvent (e.g., water) under certain pH or temperature conditions. For this compound, the C-D bonds are very stable, but it's a factor to consider in method development.
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and diagnosing issues related to isotopic interference.
Q5: My calibration curve is non-linear, showing a downward curve at high concentrations. Could isotopic interference be the cause?
Yes, this is a classic symptom of analyte-to-internal standard interference (IISI).
Expert Rationale: In a typical quantitative assay, you plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. At high analyte concentrations, the contribution from the natural isotopes of the analyte to the IS signal becomes significant. This artificially inflates the denominator (IS area) of the ratio. As a result, the calculated ratio is lower than it should be, causing the calibration curve to lose linearity and bend downwards.[7][8]
Caption: Decision tree for troubleshooting non-linear calibration curves.
Q6: How can I experimentally confirm the presence and extent of isotopic interference?
A systematic evaluation is necessary to isolate and measure the interference. This protocol validates the system by testing the extremes.
Experimental Protocol: Interference Verification
-
Objective: To quantify the signal contribution of the unlabeled analyte to the N-Nonyl-D19 IS channel and vice-versa.
-
Materials:
-
Unlabeled n-nonyl alcohol standard.
-
This compound internal standard.
-
Blank matrix (e.g., solvent or biological matrix free of the analyte).
-
Calibrated LC-MS/MS system.
-
-
Procedure:
-
Step 1: Analyze Analyte Contribution to IS (IISI).
-
Prepare a high-concentration sample of the unlabeled n-nonyl alcohol standard in the blank matrix. This concentration should correspond to the highest point on your calibration curve.
-
Do not add the N-Nonyl-D19 IS.
-
Inject this sample into the LC-MS/MS.
-
Acquire data by monitoring the mass transitions for both the unlabeled analyte and the N-Nonyl-D19 IS.
-
Analysis: Examine the chromatogram for the N-Nonyl-D19 IS transition. Any peak observed at the retention time of n-nonyl alcohol confirms cross-talk from the analyte to the IS. The area of this peak represents the magnitude of the interference at that concentration.
-
-
Step 2: Analyze IS Contribution to Analyte (CI).
-
Prepare a sample containing only the N-Nonyl-D19 IS in the blank matrix at the working concentration used in your assay.
-
Do not add the unlabeled analyte standard.
-
Inject this sample and acquire data, monitoring the transitions for both the analyte and the IS.
-
Analysis: Examine the chromatogram for the unlabeled analyte transition. A peak at the expected retention time indicates the presence of unlabeled impurity in your IS.
-
-
-
Interpretation:
-
If Step 1 yields a significant peak, your high-concentration samples are likely inaccurate due to IISI.
-
If Step 2 yields a significant peak, your low-concentration samples (especially the blank and zero calibrator) may have a positive bias due to Contaminant Interference.
-
Q7: What are the key instrument parameters to check when suspecting interference?
While isotopic interference is a chemical phenomenon, instrument settings can exacerbate or mitigate its observation.
-
Mass Resolution: Ensure your mass spectrometer is calibrated and operating at the required resolution.[13] Higher resolution can sometimes help distinguish the analyte's isotopic peaks from the IS peak if their mass difference is sufficient, though this is less effective for isotopes like ¹³C vs ¹²C.
-
Collision Energy (in MS/MS): If the analyte and IS fragment differently, optimizing collision energy might help select for a product ion that is more unique to the IS, reducing overlap.
-
Dwell Time: Ensure sufficient data points are collected across each peak, but be aware that excessively long dwell times on an interfering ion could worsen the problem.
-
Detector Status: Check for detector saturation. At very high analyte concentrations, the detector response can become non-linear, which can mimic the appearance of interference.
Section 3: Mitigation Strategies & Advanced Protocols
Once interference is confirmed, several strategies can be employed to either minimize its impact or correct for it.
Q8: How can I minimize or correct for isotopic interference?
A multi-faceted approach is often the most effective.
-
Chromatographic Optimization: While the analyte and its deuterated IS should ideally co-elute to correct for matrix effects, ensure that they are well-separated from any other matrix components that might contribute to isobaric or polyatomic interferences.[9][14][15]
-
Judicious Selection of MS/MS Transitions: This is a powerful method for mitigation.[16] If the initial fragmentation pathway shows cross-talk, investigate alternative precursor-product ion transitions that may be more specific to each compound. A methodology for accurately calculating isotopic interferences based on different transitions can guide this selection.[16]
-
Adjusting IS Concentration: The concentration of the internal standard should be carefully chosen. It needs to be high enough to provide a robust signal but not so high that its own impurities significantly affect the analyte baseline. A common practice is to set the IS concentration to be in the middle of the calibration curve range.[8]
-
Mathematical Correction: For situations where interference cannot be eliminated, it can be corrected for mathematically. This involves using a non-linear calibration model that accounts for the measured contribution of the analyte to the IS signal.[6][7][12] Modern analytical software platforms often have options for quadratic or other non-linear curve fits that can accurately model this behavior.[12]
Q9: Protocol for Developing a Correction Factor for Analyte Contribution
This protocol establishes a data-driven method for correcting interference.
-
Objective: To generate a correction factor or a non-linear calibration model to account for predictable isotopic interference.
-
Procedure:
-
Step 1: Characterize the Interference. Follow the protocol in Q6 to determine the percentage contribution of the analyte signal to the IS channel at several high concentrations.
-
Step 2: Generate Calibration Data. Prepare your full set of calibration standards, from the limit of quantification (LOQ) to the upper limit of quantification (ULOQ).
-
Step 3: Analyze and Plot. Analyze the calibrators and plot the data using both a standard linear regression and a non-linear (e.g., quadratic) regression.
-
Step 4: Evaluate the Fit. Compare the coefficient of determination (R²) and, more importantly, the accuracy of the back-calculated concentrations for each calibrator. A non-linear fit is justified if it provides significantly better accuracy (e.g., <15% deviation) for the high-concentration standards where the linear model fails.[12]
-
Step 5: Implement the Model. Use the validated non-linear model for processing all subsequent samples. This approach provides more accurate quantitation in MS-based assays where contributions from the analyte to the stable labeled internal standard signal exist.[6][7]
-
Section 4: Data & Visualization
Table 1: Theoretical Isotopic Data for Analytes
This table summarizes the key mass-related properties of n-nonyl alcohol and its deuterated internal standard.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | M+1 Abundance (%) | M+2 Abundance (%) |
| n-Nonyl Alcohol | C₉H₂₀O | 144.1514 | 10.14 | 0.49 |
| This compound | C₉HD₁₉O | 163.2704 | 10.03 | 0.48 |
Note: Isotopic abundances were calculated based on natural abundances of ¹³C, ²H, and ¹⁸O. These values are theoretical and can be confirmed by analyzing a high-resolution mass spectrum of the standards.
Caption: Experimental workflow for assessing isotopic interference.
Section 5: References
-
Rule, G. S., Clark, Z. D., Yue, B., & Rockwood, A. L. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(8), 3879–3885. [Link]
-
Xu, X., Lan, K., & Prakash, C. (2009). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Rapid Communications in Mass Spectrometry, 23(19), 3163–3173. [Link]
-
Wilbur, S. (2020). A Pragmatic Approach to Managing Interferences in ICP-MS. Spectroscopy Online. [Link]
-
Rule, G. S., Clark, Z. D., Yue, B., & Rockwood, A. L. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. ACS Publications. [Link]
-
Request PDF: Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. ResearchGate. [Link]
-
Chemistry For Everyone. (2023). What Are Common Interferences In ICP-MS?. YouTube. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]
-
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. [Link]
-
Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(Pt 2), 208–211. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]
-
LGC Group. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. [Link]
-
Bocker, S. (n.d.). Isotope distributions. Saarland University. [Link]
-
JoVE. (n.d.). Mass Spectrometry: Isotope Effect. [Link]
-
Netinbag. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. [Link]
-
Academia.edu. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
RÖMPP Online. (n.d.). n-Nonyl Alcohol. Thieme. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
-
Alani Rister. (2020). Calculating Isotopic Distributions. YouTube. [Link]
-
Wikipedia. (n.d.). 1-Nonanol. [Link]
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
ChemEurope.com. (n.d.). 1-Nonanol. [Link]
-
NIST. (n.d.). 1-Nonanol. NIST WebBook. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Video: Mass Spectrometry: Isotope Effect [jove.com]
- 11. mi.fu-berlin.de [mi.fu-berlin.de]
- 12. researchgate.net [researchgate.net]
- 13. zefsci.com [zefsci.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. myadlm.org [myadlm.org]
- 16. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Nonyl-D19 Alcohol Stability and Long-Term Storage
Welcome to the technical support guide for N-Nonyl-D19 alcohol. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical and isotopic integrity of this highly specialized deuterated alcohol during long-term storage. This guide provides a structured, in-depth approach to stability, from quick-reference FAQs to detailed troubleshooting and analytical protocols.
Section 1: Quick Reference & Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to prevent chemical degradation and isotopic exchange. The primary threats are oxidation from atmospheric oxygen and contamination by moisture.[1][2] Ideal conditions are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of potential oxidative and degradation reactions.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents autoxidation of the alcohol to form aldehydes, carboxylic acids, or peroxides.[4] |
| Container | Amber Borosilicate Glass Vial with PTFE-lined Septum Cap | Protects from light, which can catalyze degradation, and provides an inert, impermeable seal.[5] |
| Handling | Minimize Headspace | Reduces the amount of trapped oxygen that can react with the alcohol. |
| Environment | Dry, well-ventilated area away from heat sources and direct sunlight.[1][6] | Prevents moisture absorption and thermal degradation.[1] |
Q2: What is the expected shelf-life of this compound?
A2: When stored under the ideal conditions specified in Q1, this compound is expected to be stable for at least 2-3 years. However, for applications requiring the highest precision, we recommend performing a quality control check after 12 months and annually thereafter. The primary concern with long-term storage is slow oxidation.[7][8][9]
Q3: What are the common physical signs of degradation?
A3: Routine visual inspection is a simple first-line check.[10] Signs of potential degradation include:
-
Color Change: A shift from colorless to a yellowish tint can indicate oxidation.
-
Cloudiness or Haze: The presence of turbidity may suggest the formation of insoluble degradation products or water absorption.[10][11]
-
Particulate Formation: Solids precipitating from the liquid are a clear sign of chemical change.[10]
-
Sharp or Acrid Odor: The formation of the corresponding aldehyde (nonanal) or carboxylic acid (nonanoic acid) can alter the alcohol's mild odor.
Q4: I suspect my this compound has degraded. What is the first step?
A4: If you observe any of the physical signs from Q3 or experience inconsistent experimental results (e.g., shifted retention times, unexpected mass signals), you should proceed to the Troubleshooting Guide in Section 2 to systematically investigate the material's integrity.
Q5: Is there a risk of the deuterium atoms exchanging with hydrogen from the environment?
A5: The deuterium atoms on the carbon backbone (C-D bonds) are very stable and not prone to exchange under normal storage conditions.[12][13] The deuterium-carbon bond is significantly stronger than a hydrogen-carbon bond, which enhances the molecule's metabolic stability.[12][14] The only potentially exchangeable position is the hydroxyl (-OH) proton, which will readily exchange with protons from atmospheric moisture or protic solvents.[15] This is expected and typically does not affect experiments where the alcohol is derivatized or used in a deuterated solvent system.
Section 2: Troubleshooting Guide: Investigating Suspected Degradation
This section provides a logical workflow for diagnosing the stability of your this compound when degradation is suspected.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process for investigating potential degradation.
Caption: Troubleshooting workflow for this compound stability.
Step-by-Step Investigation
Step 1: Physical Inspection
-
Procedure: Carefully observe the sample in its vial against a white background. Note its color, clarity, and the presence of any solid matter.
-
Interpretation: As stated in the FAQs, any deviation from a clear, colorless liquid is an immediate red flag.[10]
Step 2: Chemical Purity Assessment via GC-MS
-
Objective: To detect and identify volatile degradation products, primarily the oxidation products nonanal-d18 and nonanoic acid-d17.
-
Why: Gas chromatography provides excellent separation of volatile components, while mass spectrometry allows for definitive identification of impurities based on their mass-to-charge ratio.[16][17] The deuterated nature of the parent alcohol will result in correspondingly deuterated degradation products, which are easily identifiable.
-
Action: If peaks corresponding to the aldehyde or carboxylic acid are detected above an acceptable threshold (e.g., >0.5% area), the material's purity is compromised. Proceed to SOP-01 for the detailed protocol.
Step 3: Isotopic Purity Assessment via NMR
-
Objective: To confirm the integrity of the C-D bonds and ensure no significant back-exchange has occurred on the carbon chain.
-
Why: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the position and extent of deuteration.[18][19] A ¹H NMR spectrum should show a complete absence of signals in the alkyl region, confirming high isotopic purity.
-
Action: The appearance of signals in the alkyl region of the ¹H NMR spectrum would indicate a catastrophic loss of isotopic integrity. Proceed to SOP-02 for the detailed protocol.
Step 4: Water Content Analysis via Karl Fischer Titration
-
Objective: To quantify the amount of absorbed water.
-
Why: Water can facilitate the second stage of oxidation, converting the intermediate aldehyde to a carboxylic acid.[7][20] High water content indicates improper storage and increases the risk of future degradation.
-
Action: A water content significantly above the specification (typically <0.1% or 1000 ppm) suggests the material has been compromised by exposure to humidity. Proceed to SOP-03 for the detailed protocol.
Section 3: Understanding Degradation Pathways
The primary pathway for the degradation of this compound is autoxidation, a free-radical chain reaction initiated by atmospheric oxygen. This process occurs in two main steps.
-
Oxidation to Aldehyde: The primary alcohol is first oxidized to its corresponding aldehyde (Nonanal-d18).
-
Oxidation to Carboxylic Acid: In the presence of water, the aldehyde can form a hydrate intermediate, which is then further oxidized to the carboxylic acid (Nonanoic acid-d17).[7][20][21]
Caption: Primary oxidative degradation pathway of this compound.
Section 4: Standard Operating Protocols (SOPs)
SOP-01: Purity and Degradant Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify this compound and its potential oxidative impurities.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound in a high-purity, anhydrous solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex briefly to ensure homogeneity.
-
-
Instrumentation & Conditions:
-
GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is recommended.
-
Injection: 1 µL, split mode (e.g., 50:1).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: m/z 30-350.
-
-
Data Analysis:
-
Identify the main peak for this compound (Expected M.W. = 163.3 g/mol ).
-
Search for the mass spectra corresponding to potential impurities:
-
Nonanal-d18: Expected M.W. = 162.3 g/mol .
-
Nonanoic Acid-d17: Expected M.W. = 175.3 g/mol (Note: may require derivatization for optimal chromatography).
-
-
Calculate the area percentage of each impurity. A total impurity level >0.5% indicates significant degradation.
-
SOP-02: Assessment of Isotopic Stability via Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To verify the isotopic purity and confirm the absence of H/D back-exchange on the carbon backbone.
-
Sample Preparation:
-
Dissolve ~10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6). The solvent should be from a freshly opened ampule to minimize moisture.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation & Acquisition:
-
Spectrometer: 400 MHz or higher.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
²H NMR (Optional but Recommended):
-
Acquire a standard deuterium spectrum to confirm the presence of deuterium at the expected chemical shifts.
-
-
-
Data Analysis:
-
¹H Spectrum: The spectrum should be "clean" in the alkyl region (~0.8-1.6 ppm). The only significant peaks should be the residual solvent signal, the -OH proton (which will be broad and variable in position), and the signal for the two deuterons on the carbon adjacent to the hydroxyl group (a multiplet around 3.6 ppm, which may be very small or broadened due to coupling with deuterium).
-
Interpretation: The presence of sharp, integrated signals in the 0.8-1.6 ppm region indicates that C-D bonds have been replaced by C-H bonds, signifying a failure in isotopic stability.
-
References
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
University of Wisconsin–Madison, Environment, Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Free Science Lessons. (2022, February 23). A Level Chemistry Revision "Oxidation of Primary Alcohols". YouTube. Retrieved from [Link]
-
Pielech-Przybylska, K., et al. (2020). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. Molecules, 25(18), 4197. Retrieved from [Link]
-
SciSpace. (n.d.). Determination of Alcohol Content in Alcoholic Beverages Using 45 MHz Benchtop NMR Spectrometer. Retrieved from [Link]
-
ResearchGate. (n.d.). An Analysis of Ethanol in Commercial Liquors via Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Restek. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]
-
Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]
-
Lab Alley. (n.d.). Storage and Shelf Life of Ethanol. Retrieved from [Link]
-
Nature Reviews Drug Discovery. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]
-
Silvari's Group. (n.d.). Storage and Shelf Life of Ethanol. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]
-
JoVE. (n.d.). Autoxidation of Ethers to Peroxides and Hydroperoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. Retrieved from [Link]
-
ReagentC. (2025, April 7). Storage instructions for chemical reagents. Retrieved from [Link]
-
Indiana University. (n.d.). Storage of Laboratory Chemicals. Retrieved from [Link]
Sources
- 1. laballey.com [laballey.com]
- 2. silvarigroup.com [silvarigroup.com]
- 3. agilent.com [agilent.com]
- 4. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 5. Storage instructions for chemical reagents [en.hnybio.com]
- 6. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 16. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 17. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Troubleshooting Poor Peak Shape for N-Nonyl-D19 Alcohol
Welcome to the technical support guide for optimizing the chromatographic analysis of N-Nonyl-D19 alcohol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with poor peak shape during their experiments. An ideal chromatographic peak is sharp and symmetrical, but analytes like long-chain alcohols can present unique challenges, often resulting in tailing, fronting, or broad peaks that compromise resolution and quantification.
This guide provides a structured troubleshooting workflow, detailed FAQs, and validated experimental protocols to help you diagnose and resolve these common issues, ensuring the integrity and accuracy of your results.
Part 1: Systematic Troubleshooting Guide
Poor peak shape is a common indicator of underlying issues in a chromatographic system, which can be broadly categorized into chemical interactions and physical or system-related problems. This guide will walk you through a logical diagnostic process.
Initial Diagnosis: Is the Problem Analyte-Specific or System-Wide?
Before adjusting method parameters, it's crucial to determine the scope of the issue.
-
Test Protocol: Inject a well-behaved, neutral compound (e.g., toluene or caffeine) using your current method.
-
Interpreting the Result:
-
If all peaks (including the neutral standard) show poor shape: The problem is likely physical or system-related. Proceed to Section 1.1: Addressing System-Wide Peak Distortion .[1][2]
-
If only the this compound peak shows poor shape: The issue is likely due to specific chemical interactions between your analyte and the stationary or mobile phase. Proceed to Section 1.2: Targeting Analyte-Specific Peak Tailing .[1]
-
Addressing System-Wide Peak Distortion
When all peaks in a chromatogram are affected, the cause is typically related to the physical setup of the HPLC system or the column integrity.
-
Problem: Peak Fronting or Splitting on All Peaks
-
Potential Cause: Column void or physical damage. This can happen from rapid pressure changes or operating at a pH or temperature that degrades the silica support.[3]
-
Solution:
-
Disconnect the column outlet and reverse-flush the column to waste at a low flow rate (follow manufacturer's guidelines). This can sometimes dislodge particulates from the inlet frit.[2]
-
If the problem persists after flushing, the column has likely reached the end of its usable life and should be replaced.[2]
-
-
-
Problem: All Peaks are Broad or Tailing Uniformly
-
Potential Cause 1: Extra-Column Volume. Excessive volume between the injector and detector can cause band broadening.
-
Solution: Check all tubing and fittings. Ensure you are using narrow internal diameter tubing (e.g., 0.005") and that all connections are made properly to avoid dead volume.[4]
-
Potential Cause 2: Blocked Column Frit. Particulates from the sample, mobile phase, or system wear can clog the inlet frit, distorting the flow path.[2]
-
Solution: As above, attempt to reverse-flush the column. To prevent recurrence, always filter samples and mobile phases and consider installing a guard column.[2][5]
-
Targeting Analyte-Specific Peak Tailing
Peak tailing for polar analytes like this compound on reversed-phase columns is most often a chemical issue.[6] The primary cause is secondary interactions between the analyte's polar hydroxyl group and residual silanol groups (Si-OH) on the silica stationary phase.[4][6][7]
dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Troubleshooting Workflow for Peak Shape"; fontsize=14; fontname="Arial"; } enddot Caption: A logical workflow for diagnosing and solving poor peak shape.
-
Strategy 1: Suppress Silanol Interactions with an Acidic Modifier
-
Causality: Acidic silanol groups on the silica surface (pKa ~3.8-4.2) can become deprotonated and negatively charged, leading to strong electrostatic interactions with polar analytes.[8] By adding a small amount of acid to the mobile phase, the pH is lowered, keeping the silanols in their neutral, protonated state and minimizing these secondary interactions.[7][9][10]
-
Recommended Action: Add 0.1% formic acid or acetic acid to your mobile phase. These are volatile and compatible with mass spectrometry detectors.[10]
-
See Protocol 1: Preparation of 0.1% Formic Acid in Mobile Phase.
-
-
Strategy 2: Select a More Inert Stationary Phase
-
Causality: Not all columns are created equal. Modern columns often use high-purity silica with advanced end-capping to shield residual silanols.[6] End-capping involves reacting the silanols with a small, silanizing agent to make them inert.
-
Recommended Action: If an acidic modifier is insufficient, switch to a column specifically designed for polar analytes. Look for columns described as "end-capped," "base-deactivated," or those with "polar-embedded" phases.[4][11]
-
| Column Type | Mechanism for Improved Peak Shape | Ideal Use Case for this compound |
| Standard C18 (Type A Silica) | Basic hydrophobic retention. Prone to silanol interactions. | Not recommended if peak tailing is observed. |
| High-Purity, End-Capped C18 (Type B Silica) | Residual silanols are chemically bonded ("capped") to reduce secondary interactions. | Good starting point. Significantly reduces tailing for polar analytes.[6] |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain, shielding silanols. | Excellent choice. Offers alternative selectivity and good peak shape for polar compounds.[12] |
| Porous Graphitic Carbon (PGC) | Retention is based on dispersive interactions with the flat carbon surface, not silica. No silanols present. | A powerful alternative when silica-based columns fail, especially for very polar compounds.[13] |
-
Strategy 3: Optimize Sample and Injection Conditions
-
Potential Cause 1: Column Overload. Injecting too much analyte mass can saturate the stationary phase, leading to peak fronting.[14][15]
-
Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.[14]
-
Potential Cause 2: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a highly aqueous mobile phase), it can cause peak distortion.[15]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.[15]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is an acceptable peak tailing factor? A USP tailing factor (T) between 0.9 and 1.2 is considered ideal.[4] While many methods accept a T value up to 1.5, a value of 2 or greater indicates a significant problem that requires corrective action to ensure accurate integration and resolution.[2]
Q2: My peak is fronting, not tailing. What does that mean? Peak fronting is the opposite of tailing and is typically caused by column overload or poor sample solubility in the mobile phase.[6] Try injecting a smaller mass of your analyte or ensure your sample solvent is compatible with the mobile phase.[6]
Q3: Can temperature affect the peak shape of this compound? Yes. Increasing the column temperature can sometimes improve peak shape. It lowers the mobile phase viscosity, which improves mass transfer kinetics, leading to sharper peaks. However, be aware that elevated temperatures can accelerate the degradation of silica-based columns, especially at high or low pH.[3]
Q4: I added formic acid, but the peak shape is still not perfect. What else can I do? If 0.1% formic acid doesn't fully resolve the tailing, consider adding a buffer salt like ammonium formate (10 mM) along with the formic acid. The ammonium ions can further help mask residual silanol sites.[10][16] If this fails, the issue may be the column itself, and switching to a modern, end-capped, or polar-embedded column is the next logical step.
Q5: Why is a guard column recommended? A guard column is a small, sacrificial column placed before the main analytical column. It protects the analytical column from strongly retained impurities and particulates in the sample that can cause blockages and degrade performance over time.[5] This is a cost-effective way to extend the life of your more expensive analytical column.
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of 0.1% Formic Acid in Mobile Phase
This protocol describes the preparation of a 1 L mobile phase (e.g., 50:50 Acetonitrile:Water) containing 0.1% (v/v) formic acid.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
High-purity Formic Acid (~99% or better)
-
1000 mL graduated cylinder
-
1 L mobile phase reservoir bottle
-
Micropipette (100-1000 µL)
Procedure:
-
Measure Solvents: Using the graduated cylinder, measure 500 mL of HPLC-grade acetonitrile and pour it into the 1 L reservoir bottle.
-
Measure 500 mL of HPLC-grade water and add it to the same reservoir bottle.
-
Add Acid Modifier: Using a calibrated micropipette, carefully add 1.0 mL of formic acid to the 1 L of solvent mixture.
-
Safety Note: Always handle formic acid inside a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses).
-
-
Mix and Degas: Cap the reservoir bottle and swirl gently for 1-2 minutes to ensure the solution is homogeneous.
-
Degas the Mobile Phase: Before use, degas the mobile phase using sonication, vacuum filtration, or an inline degasser to prevent air bubbles from entering the HPLC system.
-
Label: Clearly label the bottle with the composition (e.g., "50:50 ACN:H2O + 0.1% Formic Acid") and the date of preparation.
References
- Troubleshooting Peak Shape Problems in HPLC.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- What is the effect of using an acidic HPLC eluent on analyte interaction on the column? Reddit.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Resolving peak tailing in the chromatography of "2-O-" compounds. Benchchem.
- LC Troubleshooting—All of My Peaks are Tailing!
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- HPLC Troubleshooting Guide. Regis Technologies.
- Routine Analysis of Alcohol and Nonylphenol Polyethoxylates in Wastewater and Sludge Using Liquid Chromatography – Electrospray Mass Spectrometry.
- Infographic: What's the Best Column for Polar Compound Retention?
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
- Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations.
- 3 Ideal Columns for Analyzing Polar Compounds. YMC America, Inc.
- Challenges and emerging trends in liquid chromatography-based analyses of mRNA pharmaceuticals. PubMed Central.
- How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv.
- Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry.
- Routine analysis of alcohol and nonylphenol polyethoxylates in wastewater and sludge using liquid chromatography-electrospray mass spectrometry. PubMed.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Crawford Scientific.
- Selecting the Right Column for Your Reversed Phase Method. Phenomenex.
- Illuminating the Patterns of Fungal Community Succession, Physicochemical Properties, Volatiles and Their Relationships in Fermented Grains for the Production of Chinese Strong-Flavor Baijiu. MDPI.
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
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- 16. youtube.com [youtube.com]
impact of solvent choice on N-Nonyl-D19 alcohol stability and performance
Technical Support Center: N-Nonyl-D19 Alcohol
A Guide to Solvent Selection for Optimal Stability and Performance
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just instructions, but a deep, mechanistic understanding of how to handle this valuable isotopic standard to ensure the integrity and reproducibility of your research. This compound (1-Nonanol-d19) is a critical tool in quantitative analysis and metabolic studies, and its performance is intrinsically linked to its environment.[1] The most influential environmental factor you control in the lab is the choice of solvent.
This guide is structured to address the most common challenges and questions encountered by researchers. We will move from foundational knowledge in our FAQs to practical application in our solvent guide, and finally, to problem-solving in our troubleshooting section.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound.
Q1: What is this compound and why is it deuterated? A: this compound is the isotopically labeled form of 1-nonanol, a nine-carbon straight-chain fatty alcohol.[2] The "D19" signifies that 19 of the hydrogen atoms have been replaced with deuterium, a stable, heavy isotope of hydrogen. This substitution results in a higher molecular weight (163.37 g/mol ) compared to the unlabeled compound (144.26 g/mol ).[3] This mass difference is the key to its primary application: it serves as an excellent internal standard for quantitative analyses using mass spectrometry (GC-MS, LC-MS) or as a tracer in metabolic studies.[1] Because it is chemically almost identical to the natural compound, it behaves similarly during sample preparation and analysis, but its distinct mass allows for precise differentiation and quantification.
Q2: What are the basic physical and chemical properties I should be aware of? A: Understanding the fundamental properties of this compound is crucial for its proper handling. Its properties are nearly identical to those of standard 1-nonanol.
Table 1: Physicochemical Properties of N-Nonyl Alcohol
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₉HD₁₉O | [1][3] |
| Molecular Weight | 163.37 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Odor | Mild, citrus-like (similar to citronella) | [2][4] |
| Boiling Point | ~215 °C | [4] |
| Density | ~0.827 g/mL | [4] |
| Solubility | Sparingly soluble in water (1 g/L); miscible with ethanol, ether, acetone, chloroform. |[4] |
Q3: How should I properly store this compound, both in pure form and in solution? A: Proper storage is the most critical factor in maintaining the stability and shelf-life of your standard.
-
Pure Compound: The neat alcohol should be stored at room temperature in a tightly sealed container to prevent moisture absorption and oxidation.[3]
-
Solutions: When dissolved in a solvent, store the solution in a cool, well-ventilated area, away from heat, sparks, and direct light.[6][7] For long-term stability, especially for low-concentration working standards, storage at -20°C in amber vials with PTFE-lined caps is recommended to minimize solvent evaporation and photo-degradation. The manufacturer suggests that after three years, the compound's purity should be re-analyzed before use.[3]
Q4: What are the primary degradation pathways for this alcohol? A: this compound is generally stable under recommended storage conditions.[3] However, like other primary alcohols, it is susceptible to oxidation. The primary degradation pathway involves oxidation of the alcohol to its corresponding aldehyde (nonanal) and subsequently to a carboxylic acid (nonanoic acid). This process can be accelerated by exposure to strong oxidizing agents, elevated temperatures, UV light, or the presence of metal ion catalysts.[8][9] Choosing a high-purity, peroxide-free solvent is essential to prevent solvent-initiated degradation.
Section 2: Solvent Selection and Stability
The interaction between this compound and the solvent dictates its solubility, stability, and performance. The guiding principle is "like dissolves like," but the nuances of solvent polarity and proticity are key.
Understanding Solvent Properties
-
Polarity: A measure of the uneven distribution of electron density in a molecule. N-nonyl alcohol has a polar hydroxyl (-OH) head and a long, non-polar nine-carbon tail, making it amphiphilic. It is best dissolved in solvents of moderate to low polarity.
-
Proticity: Protic solvents (e.g., methanol, water) have a hydrogen atom bound to an electronegative atom and can donate hydrogen bonds. Aprotic solvents (e.g., hexane, acetonitrile) cannot. While N-nonyl alcohol is soluble in protic solvents like ethanol, highly polar protic solvents like water have very low solubility.
Solvent Compatibility Guide
The following table provides guidance on selecting an appropriate solvent based on your application.
Table 2: Solvent Compatibility and Performance Guide for this compound
| Solvent | Type | Polarity | Suitability & Rationale | Potential Issues |
|---|---|---|---|---|
| Hexane / Heptane | Non-polar, Aprotic | Very Low | Excellent for GC analysis & long-term stability. The non-polar nature is highly compatible with the alkyl chain, ensuring good solubility. Non-polar solvents can enhance thermal stability.[10] | Low water tolerance; may not be suitable for mixed-mode chromatography or formulations requiring some polarity. |
| Toluene | Non-polar, Aprotic | Low | Good for GC analysis. Similar to hexane but with slightly higher polarity, which can be useful for certain sample matrices. | Higher boiling point can increase GC run times. Potential for aromatic interactions. |
| Dichloromethane (DCM) | Polar, Aprotic | Medium | Good general-purpose solvent. Its moderate polarity effectively solubilizes the alcohol. | Can contain acidic impurities (HCl) that may catalyze degradation over time. Should be high purity and used fresh. |
| Acetonitrile (ACN) | Polar, Aprotic | High | Suitable for LC-MS applications. Common mobile phase component. Good solubilizing power. | Ensure use of high-purity LC-MS grade. Can absorb water from the atmosphere. |
| Methanol / Ethanol | Polar, Protic | High | Good for stock solutions. Miscible with the alcohol.[4] Useful when subsequent dilutions will be made into aqueous or polar mobile phases. | May contain water, which can affect long-term stability. Protic nature could potentially participate in side reactions under harsh conditions. |
| Water | Polar, Protic | Very High | Not Recommended. The alcohol is practically insoluble in water.[4] | Leads to phase separation, inaccurate concentrations, and potential for microbial growth. |
Experimental Workflow: Solvent Selection and Validation
This workflow ensures you select and validate the best solvent for your specific application.
Caption: Workflow for solvent selection and validation.
Section 3: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address common issues.
Q: My this compound solution appears cloudy or has formed a separate layer. What happened? A: This indicates poor solubility or precipitation.
-
Probable Cause 1: Incorrect Solvent Choice. You may have used a solvent that is too polar, such as water or a high-water-content buffer. This compound is sparingly soluble in highly aqueous environments.
-
Probable Cause 2: Temperature Fluctuation. If a solution was prepared warm and then stored at a much lower temperature (e.g., in a refrigerator), the alcohol may have precipitated out as its solubility decreased.
-
Solution:
-
Gently warm the solution and sonicate for 5-10 minutes to see if the alcohol redissolves.
-
If the issue persists, the solvent is likely inappropriate. Remake the solution in a less polar solvent, such as hexane or acetonitrile, as recommended in Table 2.
-
For formulations requiring aqueous components, consider using a co-solvent like ethanol to improve solubility or creating an emulsion with appropriate surfactants.[11]
-
Q: I am seeing a steady decrease in the concentration of my stock solution over time. Why? A: A decreasing concentration points to either degradation of the analyte or evaporation of the solvent.
-
Probable Cause 1: Chemical Degradation. As discussed, oxidation is the primary degradation pathway. This can be caused by using a low-purity solvent (containing peroxides or other reactive species), exposure to light, or improper storage temperature.[12]
-
Probable Cause 2: Solvent Evaporation. If the container is not sealed properly, volatile solvents (e.g., hexane, DCM) will evaporate, leading to an apparent increase, not decrease, in concentration. However, if you are topping off the volume without accounting for the lost analyte, it could lead to a perceived decrease. A more likely scenario for a decrease is adsorption to the container walls.
-
Solution:
-
Verify Solvent Purity: Use only high-purity, HPLC, or MS-grade solvents. Check the expiration date and consider using solvents from freshly opened bottles.
-
Improve Storage Conditions: Store solutions in amber glass vials with PTFE-lined screw caps to prevent light exposure and evaporation. Store at recommended cool temperatures.[13]
-
Perform a Stability Study: Use the protocol below (Protocol B) to systematically evaluate the stability of your standard in the chosen solvent.
-
Analyze for Degradants: Use GC-MS to look for the signature masses of potential oxidation products like nonanal-d18 or nonanoic acid-d17.
-
Q: My GC-MS analysis shows poor peak shape (e.g., tailing or fronting) for this compound. How can I fix this? A: Poor peak shape is often related to interactions between the analyte and the analytical system, influenced by the solvent.
-
Probable Cause 1: Solvent Mismatch. Injecting a large volume of a solvent that is much stronger or weaker than the initial mobile phase (in LC) or has a very different polarity from the GC column's stationary phase can cause peak distortion.
-
Probable Cause 2: Active Sites in the GC System. The hydroxyl group of the alcohol can interact with active sites (e.g., free silanols) in the GC inlet liner or on the column itself, causing peak tailing.
-
Solution:
-
Match Solvent to Stationary Phase: For GC, use a non-polar solvent like hexane for analysis on a standard non-polar column (e.g., DB-5ms).
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated glass liner in your GC inlet. Consider replacing the liner if it has been used for many injections.
-
Derivatization: If tailing persists and is severe, consider derivatizing the alcohol to a less polar silyl ether (e.g., using BSTFA). This masks the active hydroxyl group, dramatically improving peak shape.
-
Troubleshooting Flowchart: Inaccurate Quantification
Caption: Decision tree for troubleshooting quantification issues.
Section 4: Key Experimental Protocols
These self-validating protocols provide step-by-step guidance for common laboratory procedures involving this compound.
Protocol A: Preparation of a 1 mg/mL Stock Solution in Hexane
Rationale: Hexane is an excellent choice for a primary stock solution due to its non-polar nature, which ensures good solubility and promotes long-term stability.[10] This protocol uses gravimetric preparation for the highest accuracy.
Materials:
-
This compound
-
High-purity n-Hexane (HPLC or GC grade)
-
10 mL volumetric flask (Class A)
-
Analytical balance (readable to 0.01 mg)
-
Glass Pasteur pipette or syringe
Procedure:
-
Place the 10 mL volumetric flask on the analytical balance and tare the weight.
-
Carefully add approximately 10.0 mg of this compound directly into the flask. Record the exact weight (e.g., 10.12 mg).
-
Remove the flask from the balance. Add approximately 5 mL of hexane.
-
Gently swirl the flask until the alcohol is completely dissolved. A brief sonication (2-3 minutes) can be used if needed.
-
Allow the flask to return to room temperature.
-
Carefully add hexane until the bottom of the meniscus is level with the calibration mark on the flask.
-
Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculate the exact concentration based on the measured weight (e.g., 10.12 mg / 10.0 mL = 1.012 mg/mL).
-
Transfer the solution to a labeled amber glass vial with a PTFE-lined cap for storage.
Protocol B: Short-Term Stability Assessment
Rationale: This protocol validates the choice of solvent by monitoring the concentration of the standard over a short period under stressed conditions (elevated temperature). A stable solution will show minimal change in concentration.
Materials:
-
Stock solution of this compound (from Protocol A)
-
Several 2 mL amber glass autosampler vials with PTFE-lined caps
-
Analytical instrument (GC-FID or GC-MS)
-
An internal standard (IS) for quantification (e.g., Dodecanol, if using GC-FID)
Procedure:
-
Prepare a working solution (e.g., 10 µg/mL) from your stock solution. If using GC-FID, add a constant concentration of the IS to this solution.
-
Aliquot this working solution into 5-7 separate autosampler vials and seal them tightly.
-
Time Zero (T=0) Analysis: Immediately analyze one of the vials in triplicate using a validated analytical method (see Protocol C). This is your baseline concentration.
-
Place the remaining vials in an oven or incubator set to 40°C.
-
Subsequent Analysis: At predetermined time points (e.g., T=24h, T=48h, T=1 week, T=2 weeks), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Analyze the sample in triplicate.
-
Data Evaluation: Calculate the concentration at each time point relative to the T=0 baseline. A change of >5% may indicate instability, prompting the selection of an alternative solvent.
Protocol C: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: GC-FID is a robust and widely available technique for quantifying organic compounds like alcohols.[14][15] This method provides a reliable way to assess the concentration for stability studies or other applications.
Instrumentation & Parameters:
-
Gas Chromatograph: Agilent GC or equivalent with FID
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Split Ratio: 20:1
-
Oven Program:
-
Initial Temp: 80°C, hold for 1 min
-
Ramp: 15°C/min to 240°C
-
Hold: 2 min
-
-
Detector Temperature: 280°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
Procedure:
-
Calibration Curve: Prepare a series of calibration standards from your stock solution (e.g., 1, 5, 10, 25, 50 µg/mL). Each standard should contain a fixed concentration of your chosen internal standard (e.g., 10 µg/mL Dodecanol).
-
Analysis: Inject each calibration standard to generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus concentration.
-
Sample Injection: Inject your unknown sample(s) prepared with the same fixed concentration of the internal standard.
-
Quantification: Determine the peak area ratio for your unknown sample and use the linear regression equation from the calibration curve to calculate the concentration of this compound.
References
-
Ataman Kimya. (n.d.). NONYL ALCOHOL. Retrieved from [Link]
-
PubChem. (n.d.). n-Nonyl Alcohol. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]
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Riddhisiddhi Chemicals. (2023, September 27). Nonyl Alcohol. Retrieved from [Link]
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Heggset, E. B., Syverud, K., & Knaapila, M. (2020). Effect of Low-Molecular-Weight Alcohols on Emulsion Stabilization with Lignosulfonates. ACS Omega, 5(46), 30037–30044. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Nonanol. Retrieved from [Link]
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Gerasimova, E. S., Burova, T. V., & Galkin, S. V. (2000). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Applied Biochemistry and Microbiology, 36, 375-380. Retrieved from [Link]
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Savić, S., Jevđević, M., & Vasić, V. (2021). Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. Hemijska industrija, 75(3), 175-183. Retrieved from [Link]
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Love Brewing. (n.d.). Trouble Shooting Spirits & Liqueurs. Retrieved from [Link]
-
Luengo, G. S., Lequeux, F., & Fameau, A.-L. (2023). Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions. Frontiers in Soft Matter, 3. Retrieved from [Link]
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Scott, M. J., & Jones, M. N. (2000). The biodegradation of surfactants in the environment. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 235-251. Retrieved from [Link]
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ResearchGate. (2021). Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. Retrieved from [Link]
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Scott, M. J., & Jones, M. N. (2000). The biodegradation of surfactants in the environment. PubMed. Retrieved from [Link]
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Scribd. (n.d.). Still Spirits Trouble Shooting Guide. Retrieved from [Link]
-
Guigo, N., Mija, A., & Sbirrazzuoli, N. (2017). New insights on the thermal degradation pathways of neat poly(furfuryl alcohol) and poly(furfuryl alcohol)/SiO2 hybrid materials. ResearchGate. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
Kelley, R. L., & Ramaswamy, S. (1987). Occurrence of multiple forms of alcohol dehydrogenase in Penicillium charlesii supplemented with 2,3-butanediol. PubMed. Retrieved from [Link]
-
Purdue University. (1996). DETERMINING THE IDENTITY OF ALCOHOLS IN UNKNOWN. Retrieved from [Link]
-
Wagener, S., & Schink, B. (1988). Anaerobic Biodegradation of Detergent Surfactants. MDPI. Retrieved from [Link]
-
Pharmalator. (n.d.). Troubleshooting. Retrieved from [Link]
-
National Institute on Alcohol Abuse and Alcoholism. (n.d.). Medications Development to Treat Alcohol Dependence: A Vision for the Next Decade. Retrieved from [Link]
-
ResearchGate. (2020). Improving Foam Stability of Ethanol/Water Mixture with Anionic Surfactant and Long-Chain Alcohol. Retrieved from [Link]
-
Tottmar, O., & Marchner, H. (1976). Degradation of acetaldehyde produced by the nonalcohol dehydrogenase pathway. PubMed. Retrieved from [Link]
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Zhang, C., & Li, Y. (2024). New advances in drug development for metabolic dysfunction-associated diseases and alcohol-associated liver disease. PubMed. Retrieved from [Link]
-
University of California, Santa Cruz. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from [Link]
-
ResearchGate. (2023). Investigation of excipients impact on polysorbate 80 degradation in biopharmaceutical formulation buffers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Preparing Alkyl Halides from Alcohols. Retrieved from [Link]
-
ACHE Publishing. (2021). Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. Retrieved from [Link]
-
Food and Drug Administration Philippines. (2020). Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol. Retrieved from [Link]
-
Liu, M., et al. (2023). Investigation of excipients impact on polysorbate 80 degradation in biopharmaceutical formulation buffers. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The stability of aqueous ethanol solutions after 13 years storage. Retrieved from [Link]
-
Patel, K., et al. (2024). Development of Alcohol-Resistant Extended-Release Formulations: Regulatory Considerations and Formulation Strategies. PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Non-clinical studies required for new drug development. Retrieved from [Link]
-
World Health Organization. (n.d.). WHO-recommended handrub formulations. In WHO Guidelines on Hand Hygiene in Health Care. Retrieved from [Link]
-
Barrel Clarity. (n.d.). Advanced Fermentation Troubleshooting for Craft Distillers. Retrieved from [Link]
-
Cochran, J., & Wysocki, C. (2018). Determination of ethanol concentration in alcoholic beverages by direct analysis in real time mass spectrometry (DART-MS). PubMed Central. Retrieved from [Link]
-
Hunter, C. A. (2017). Polarisation effects on the solvation properties of alcohols. Royal Society of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2011). Expired PAR-11-207: National Cooperative Drug Discovery/Development Groups (NCDDG) for the Treatment of Mental Disorders, Drug or Alcohol Addiction (U19). Retrieved from [Link]
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resolving co-elution issues with N-Nonyl-D19 alcohol
Welcome to the technical support center for N-Nonyl-D19 alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound in your analytical workflows. As a deuterated standard, this compound is a powerful tool for quantitation by mass spectrometry; however, its unique properties can sometimes lead to chromatographic challenges, most notably co-elution with analytes of interest or matrix components.[1] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these obstacles and ensure the integrity of your results.
Troubleshooting Guide: Resolving Co-elution Issues
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a critical issue that can compromise the accuracy and precision of quantitative analysis.[2][3] When using this compound as an internal standard, ensuring it is chromatographically resolved from interfering compounds is paramount. This section provides a systematic approach to diagnosing and resolving co-elution problems.
Q1: My this compound peak is showing significant overlap with an unknown peak in my sample matrix. How can I confirm co-elution and what are my first steps to resolve it?
A1: Confirming Co-elution:
The first step is to definitively identify that co-elution is occurring. A perfectly symmetrical peak does not guarantee purity.[3]
-
Visual Inspection of the Peak Shape: Look for subtle signs of asymmetry, such as a shoulder on the peak or peak fronting/tailing, which can indicate the presence of a hidden peak.[3]
-
Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer, this is your most powerful tool.
-
Examine the mass spectrum across the peak: Acquire mass spectra from the leading edge, apex, and tailing edge of the chromatographic peak. If the spectra differ, it's a clear indication of co-elution.[3]
-
Extracted Ion Chromatograms (EICs): Generate EICs for the characteristic ions of this compound and any suspected co-eluting compounds. If the peak shapes and retention times are not identical, you have co-elution.
-
Initial Troubleshooting Steps:
Once co-elution is confirmed, the goal is to alter the chromatography to improve separation. This is achieved by manipulating the three key parameters of the resolution equation: efficiency, selectivity, and retention. [2]
The Resolution Equation: A Framework for Troubleshooting
Resolution (Rs) is a measure of the degree of separation between two chromatographic peaks. The fundamental equation governing resolution is:
Rs = (√N / 4) * ((α - 1) / α) * (k / (1 + k))
Where:
-
N = Efficiency (plate number)
-
α = Selectivity
-
k = Retention factor (or capacity factor)
By systematically adjusting the parameters that influence these three factors, you can effectively resolve co-eluting peaks.
Q2: How can I improve peak separation by modifying the chromatographic method? I'm using Gas Chromatography (GC).
A2: Optimizing GC Parameters for this compound Separation:
For fatty alcohols like n-nonanol and its deuterated analog, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed and highly effective analytical technique.[4] Here’s how to address co-elution in a GC system:
1. Adjusting the Temperature Program (Modifying Retention & Selectivity):
The temperature program directly influences the retention time and can also affect selectivity.
-
Decrease the initial oven temperature: A lower starting temperature can improve the separation of early-eluting compounds.
-
Reduce the ramp rate: A slower temperature ramp (e.g., from 15°C/min to 5°C/min) increases the time the analytes spend interacting with the stationary phase, which can significantly improve resolution.[4]
-
Incorporate an isothermal hold: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can enhance separation.
2. Changing the Stationary Phase (Altering Selectivity):
If modifying the temperature program is insufficient, the issue may be a lack of chemical differentiation between your analyte and the interferent on the current column. Changing the column chemistry is the most powerful way to alter selectivity.[2][3]
-
For fatty alcohols, standard non-polar to mid-polar columns like those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5) are a good starting point. [4]
-
If co-elution persists, consider a column with a different stationary phase chemistry. A more polar column, such as one with a higher percentage of phenyl substitution or a wax-based column (polyethylene glycol), will offer different interaction mechanisms and can resolve compounds that co-elute on a non-polar phase.
3. Modifying Carrier Gas Flow Rate (Impacting Efficiency):
While it has a less dramatic effect than changing the temperature program or stationary phase, optimizing the carrier gas flow rate can improve peak efficiency (narrower peaks), which contributes to better resolution. Ensure your flow rate is near the optimal linear velocity for your carrier gas (e.g., Helium, Hydrogen).
Experimental Workflow for GC Method Optimization:
Q3: What if I'm using Liquid Chromatography (LC)? How can I resolve co-elution with this compound?
A3: Optimizing LC Parameters for this compound Separation:
For the analysis of fatty alcohols, especially when dealing with complex matrices or when derivatization is employed, Liquid Chromatography (LC) is also a viable technique.[5]
1. Adjusting the Mobile Phase Composition (Modifying Retention & Selectivity):
-
Change the organic modifier: If you are using reversed-phase chromatography with a methanol/water mobile phase, switching to acetonitrile/water can alter the selectivity and may resolve the co-eluting peaks. Acetonitrile often provides different selectivity for polar compounds compared to methanol.
-
Modify the mobile phase pH: For ionizable compounds, adjusting the pH of the mobile phase is a powerful tool to change retention and selectivity. However, for a non-ionizable compound like this compound, this will have a minimal effect on the alcohol itself but could significantly shift the retention time of a co-eluting interferent if it is ionizable.
-
Alter the gradient profile: Similar to the temperature program in GC, making the gradient shallower (i.e., increasing the proportion of the strong solvent more slowly) will increase the opportunity for separation.
2. Changing the Stationary Phase (Altering Selectivity):
This is often the most effective solution when mobile phase adjustments are insufficient.[3]
-
Commonly, a C18 column is used for reversed-phase separation of hydrophobic molecules like long-chain alcohols.
-
To alter selectivity, consider a column with a different stationary phase, such as a C8, Phenyl-Hexyl, or an embedded polar group (EPG) column. These stationary phases offer different interaction mechanisms that can resolve compounds that are difficult to separate on a C18 column.
3. Adjusting the Column Temperature:
Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter retention times. It can also subtly change selectivity.
Data Summary for Initial Troubleshooting:
| Parameter | GC Approach | LC Approach | Primary Effect |
| Temperature | Decrease ramp rate, add isothermal holds | Increase column temperature | Retention, Selectivity, Efficiency |
| Mobile/Carrier Phase | Optimize flow rate | Change organic solvent, adjust pH, modify gradient | Retention, Selectivity |
| Stationary Phase | Change to a different polarity column | Change to a different bonded phase (e.g., C8, Phenyl) | Selectivity |
Frequently Asked Questions (FAQs)
Q: I'm using this compound as an internal standard for its non-deuterated analog, 1-nonanol. I'm observing slight separation between the two peaks. Is this normal and how can I address it?
A: Yes, this is a known phenomenon. Deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect."[6] This can lead to partial separation, which might be problematic if it results in differential matrix effects.[6]
-
For quantitation, it is often desirable for the internal standard to co-elute with the analyte to compensate for matrix effects. [6] In this specific case, you might consider using a column with slightly lower resolution to intentionally merge the two peaks.[6]
-
Alternatively, if complete separation is desired for other reasons, you can use the method optimization strategies outlined above to enhance the separation.
Q: Does this compound require derivatization prior to analysis?
A: Derivatization is not always necessary but is often recommended, particularly for GC analysis.
-
For GC: Derivatizing the hydroxyl group of the alcohol (e.g., through silylation to form a trimethylsilyl (TMS) ether) can improve peak shape, reduce tailing, and increase thermal stability.[7]
-
For LC-MS: Derivatization can be used to improve ionization efficiency in the mass spectrometer, leading to better sensitivity.
A common derivatization procedure for alcohols involves silylation:
Protocol: Silylation of this compound
-
Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Add 80 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of chlorotrimethylsilane (TMCS) to the dried sample.[7]
-
Vortex the mixture to ensure complete dissolution.
-
Heat the mixture at 60°C for 30 minutes.[7]
-
After cooling, the sample is ready for direct injection into the GC-MS.
Q: What are the key mass spectral fragments of this compound that I should monitor?
A: The mass spectrum of alcohols is typically characterized by fragmentation patterns such as alpha-cleavage and dehydration (loss of water).[8][9] For this compound, you would expect to see characteristic ions resulting from these processes, taking into account the mass shift due to deuterium labeling. The molecular ion peak may be weak or absent.[8] It is advisable to obtain a full scan mass spectrum of a pure standard of this compound to identify the most abundant and characteristic ions for use in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods.
Logical Relationship Diagram for Troubleshooting Co-elution:
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identifying and minimizing sources of contamination for N-Nonyl-D19 alcohol
A Guide to Identifying and Minimizing Contamination for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nonyl-D19 alcohol is a deuterated form of nonan-1-ol, where 19 hydrogen atoms have been replaced by deuterium. It is a valuable tool in various scientific applications, particularly as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The high isotopic purity of this compound is crucial for the accuracy and reproducibility of experimental results. However, like all deuterated compounds, it is susceptible to various forms of contamination that can compromise its utility. This guide will walk you through the most common contamination challenges and provide robust protocols to identify and mitigate them.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the ideal storage conditions for this compound to maintain its purity?
A1: Proper storage is the first line of defense against contamination. This compound should be stored in a cool, dry place, protected from light.[3] For long-term storage in its pure form, -20°C is recommended, which can preserve its integrity for up to three years.[1][2] When in solvent, store at -80°C for up to six months or -20°C for one month.[1][2] To prevent atmospheric moisture contamination, which can lead to H/D exchange, it is best to store the compound under an inert atmosphere such as argon or nitrogen.[4]
Q2: I've noticed a small amount of water in my this compound sample. Is this a significant problem?
A2: Yes, water contamination is a primary concern for deuterated compounds. The hydroxyl proton on the alcohol is readily exchangeable with protons from water, leading to a decrease in the isotopic enrichment of your sample. This is a process known as hydrogen-deuterium (H/D) exchange.[5] This can impact the accuracy of quantitative analyses where the deuterated standard's purity is paramount.
Identifying Contamination
Q3: My ¹H NMR spectrum of this compound shows unexpected peaks. What could they be?
A3: Unexpected peaks in your ¹H NMR spectrum can arise from several sources. The most common culprits are:
-
Residual Protiated N-Nonyl Alcohol: Incomplete deuteration during synthesis can leave residual non-deuterated (¹H) nonyl alcohol.
-
Solvent Impurities: Trace amounts of protonated solvents used in the synthesis or handling of the compound are a frequent source of contamination. Common solvent impurities include acetone, ethanol, and diethyl ether.[6][7]
-
Water: As mentioned, water is a common contaminant and will appear as a broad singlet in the spectrum. The chemical shift of water is highly dependent on the solvent and temperature.[6]
-
Grease: Silicone grease from laboratory glassware is a common contaminant and can appear as a singlet around 0 ppm.[7]
To identify these impurities, you can compare the chemical shifts of the unknown peaks to published tables of common laboratory contaminants.[6][7][8][9]
Q4: How can I confirm the isotopic purity of my this compound?
A4: The isotopic purity of this compound can be accurately determined using mass spectrometry. High-resolution mass spectrometry (HRMS) is particularly effective as it can resolve the isotopic peaks and allow for the calculation of the percentage of deuteration.[10] LC-MS is also a powerful tool for assessing isotopic purity, with most research applications requiring an isotopic enrichment of over 95%.[11]
Q5: My GC-MS analysis shows multiple peaks when I expect only one for this compound. What could be the cause?
A5: Multiple peaks in a GC-MS chromatogram can indicate the presence of chemical impurities. These could be:
-
Isomers of Nonyl Alcohol: The synthesis of nonan-1-ol can sometimes produce other isomers of nonyl alcohol.
-
Related Alcohols: Shorter or longer chain alcohols may be present as impurities from the starting materials or side reactions during synthesis.
-
Oxidation Products: Alcohols can oxidize to form aldehydes or carboxylic acids, especially if not stored properly.
Troubleshooting Guides
Troubleshooting Isotopic Contamination
Issue: Reduced isotopic enrichment of this compound, as indicated by ¹H NMR or MS analysis.
Underlying Cause: The primary cause of reduced isotopic enrichment is H/D exchange with protic sources, most commonly water. This can occur during synthesis, purification, storage, or sample preparation.
Workflow for Minimizing H/D Exchange:
Caption: Workflow to minimize H/D exchange.
Detailed Protocol for Minimizing H/D Exchange:
-
Glassware Preparation: Dry all glassware at 150°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (argon or nitrogen).
-
Solvent Preparation: Use anhydrous solvents for all dilutions and reactions. If necessary, distill solvents over an appropriate drying agent.
-
Inert Atmosphere: Whenever possible, handle the this compound in a glove box or under a positive pressure of an inert gas.
-
Storage: Store the compound in a tightly sealed vial with a PTFE-lined cap. For added protection, the vial can be placed in a sealed container with a desiccant.
Troubleshooting Chemical Impurities
Issue: Presence of unexpected peaks in NMR or GC-MS spectra that are not attributable to isotopic variants.
Underlying Causes:
-
Synthetic Byproducts: Impurities introduced during the synthesis of the deuterated alcohol.
-
Solvent and Reagent Contamination: Use of impure solvents or reagents.
-
Degradation: Oxidation or other degradation of the alcohol over time.
Workflow for Identifying Chemical Impurities:
Caption: Workflow for identifying chemical impurities.
Data Presentation: Common NMR Chemical Shifts of Potential Impurities
The following table provides the approximate ¹H NMR chemical shifts of common laboratory solvents and contaminants in CDCl₃. These values can be used as a reference to identify unknown peaks in your spectra.[6]
| Compound | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl ether | 3.48, 1.21 | Quartet, Triplet |
| Ethanol | 3.72, 1.25 | Quartet, Triplet |
| Hexane | 1.28, 0.89 | Multiplet, Multiplet |
| Toluene | 7.29-7.17, 2.36 | Multiplet, Singlet |
| Water | ~1.56 | Broad Singlet |
| Silicone Grease | ~0.07 | Singlet |
Note: Chemical shifts can vary slightly depending on concentration and temperature.
Experimental Protocol: Purification of this compound by Flash Chromatography
If significant chemical impurities are identified, purification by flash chromatography may be necessary.
-
Column Preparation: Select a silica gel column with an appropriate diameter and length based on the amount of sample to be purified.
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A common starting point for long-chain alcohols is a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve the this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column with the selected solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or GC-MS to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Purity Confirmation: Confirm the purity of the final product by NMR and/or GC-MS.
Conclusion
Maintaining the purity of this compound is essential for obtaining reliable and reproducible results. By understanding the potential sources of contamination and implementing the troubleshooting and preventative measures outlined in this guide, researchers can ensure the integrity of their experiments. Always refer to the manufacturer's certificate of analysis for specific purity information and recommended handling procedures.
References
- BenchChem. (2025). Synthesis of Deuterated Nonanal: A Technical Guide.
- Chae, K. H., et al. (2018). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences, 187, 03003.
- Google Patents. (2017). WO2017045648A1 - Preparation method for deuterated compound.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Nakao, Y., et al. (2022). Iridium-catalyzed α-selective deuteration of alcohols. Chemical Science, 13(28), 8230-8237.
-
Restek. (n.d.). Analyzing Alcoholic Beverages by Gas Chromatography. Retrieved from [Link]
- Zhang, Z., & Li, W. (2014). Tutorial: Chemistry of Hydrogen/Deuterium Exchange Mass Spectrometry. Journal of Mass Spectrometry, 49(8), 673-685.
-
Smashd. (n.d.). Proper Storage Techniques for Non-Alcoholic Beers and Wines. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]
- Northrop, D. B., & Cho, Y. K. (2000). Effect of pressure on deuterium isotope effects of yeast alcohol dehydrogenase: evidence for mechanical models of catalysis. Biochemistry, 39(9), 2406-2412.
- Balaraman, K., & Gunanathan, C. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 481.
- Taylor, P. J. (2003). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 49(6), 1023-1024.
- Masson, G. R., et al. (2019). Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities. Chemical Reviews, 119(16), 9424-9488.
-
Excellent Cork. (n.d.). How to store liquor: a guide to maintaining its quality. Retrieved from [Link]
- Clendinen, C. S., et al. (2015). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and Bioanalytical Chemistry, 407(23), 6847-6858.
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved from [Link]
- Lambert, J. B., et al. (1982). Conformational and long-range low field steric deuterium isotope effects on carbon chemical shifts. Journal of the American Chemical Society, 104(26), 7575-7577.
-
MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. Retrieved from [Link]
- Bheeter, C. B., & Gunanathan, C. (2018). Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O. Organic Letters, 20(15), 4544-4548.
- Plutowska, B., & Wardencki, W. (2008). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. Critical Reviews in Analytical Chemistry, 38(3), 159-178.
-
University of Colorado Boulder. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones. Retrieved from [Link]
- Atzrodt, J., et al. (2007). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Current Organic Chemistry, 11(13), 1146-1166.
- Vishwanathan, K., & Jemal, M. (2018). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis, 10(14), 1099-1102.
- Kitteringham, N. R., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6526-6533.
-
LCGC Europe. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]
- Wang, H., et al. (2026). Practical Phosphomolybdate-Catalyzed Hydroboration of Carbon–Carbon Triple and Double Bonds. The Journal of Organic Chemistry.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
-
ResearchGate. (2019). Hydrogen-deuterium exchange in Mass Spectroscopy?. Retrieved from [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved from [Link]
- Wood, R. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols.
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assessing the linearity of N-Nonyl-D19 alcohol in a calibration curve
Technical Support Center: N-Nonyl-D19 Alcohol Analysis
Guide Topic: Assessing the Linearity of this compound in a Calibration Curve
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the establishment and assessment of calibration curve linearity for this compound. As a deuterated long-chain alcohol, N-Nonyl-D19 is frequently employed as an internal standard in quantitative mass spectrometry assays, making the accuracy of its calibration fundamental to reliable data.[1] This guide moves beyond simple procedural steps to explain the causality behind best practices, ensuring your methods are robust, defensible, and scientifically sound.
Frequently Asked Questions (FAQs)
FAQ 1: What is a calibration curve, and why is assessing its linearity so critical for this compound analysis?
A calibration curve is a fundamental tool in analytical chemistry that plots the response of an analytical instrument against a series of standards with known concentrations.[2] The resulting curve, or more accurately, the regression equation derived from it, is then used to determine the concentration of the analyte in unknown samples.[2]
Linearity is the ability of an analytical method, within a specific range, to produce test results that are directly proportional to the concentration of the analyte.[3] For this compound, which is often used as an internal standard to correct for variability in sample preparation and instrument response, assuming a linear relationship where one does not exist can introduce significant, systematic errors into your entire dataset.
The core reasons why linearity assessment is critical are:
-
Accuracy of Quantification: A linear model is simple and robust, but if the true instrument response is curved, using a linear equation will lead to underestimation or overestimation of concentrations, particularly at the low and high ends of the curve.[4][5]
-
Method Validation and Compliance: Regulatory bodies like the FDA and international standards such as the ICH Q2(R1) guideline mandate the evaluation of linearity as a key part of analytical method validation.[3][6] A thoroughly validated method requires proof that the chosen calibration model accurately reflects the instrument's response across the intended analytical range.
-
Understanding Method Limitations: Assessing linearity helps define the working range of your assay.[3] For long-chain alcohols like N-Nonyl-D19, non-linear behavior can occur at low concentrations due to adsorption to active sites in the analytical system or at high concentrations due to detector saturation.[7][8][9] Identifying this behavior is key to establishing a reliable quantification range.
FAQ 2: How do I properly construct a calibration curve for this compound?
Constructing a high-quality calibration curve is the foundation of any quantitative analysis. It requires meticulous preparation and a well-designed experimental plan. Simply preparing a few standards and plotting them is insufficient for robust and defensible results.
This protocol outlines the essential steps for creating a multi-point calibration curve.
1. Preparation of Stock Solutions:
- Accurately weigh a known amount of neat this compound and dissolve it in a suitable, high-purity solvent (e.g., methanol, acetonitrile) to create a primary stock solution.
- Perform serial dilutions from the primary stock to create a series of intermediate stock solutions. This approach minimizes the pipetting errors associated with creating low-concentration standards directly from the primary stock.
2. Designing the Concentration Range:
- The range should bracket the expected concentrations of your samples.[10]
- According to ICH guidelines, a minimum of five concentration levels is recommended to adequately assess linearity.[3][11] A common and effective design uses 6-8 equally spaced concentrations.[4]
- Prepare calibration standards by spiking the appropriate stock solution into a blank matrix (the same matrix as your samples, but without the analyte). This is crucial for accounting for potential matrix effects.[11][12]
3. Analysis of Calibration Standards:
- Analyze each calibration standard in triplicate to assess the precision at each level.[11]
- Crucial Step: Randomize the injection sequence of the standards.[4][13] Analyzing standards from lowest to highest concentration can mask issues like instrument drift, which may be incorrectly interpreted as non-linearity.
4. Data Acquisition:
- For each standard, record the instrument response (e.g., peak area from a GC-MS or LC-MS chromatogram).
The following diagram illustrates the recommended workflow for constructing and evaluating your calibration curve.
FAQ 3: How do I assess linearity beyond just the coefficient of determination (R²)?
While a high coefficient of determination (R² or r²) value (typically >0.995) is a common requirement, it is an insufficient indicator of linearity on its own.[11] A dataset with a clear curve can still produce a high R² value, giving a false sense of security.[4] A comprehensive assessment must include a visual inspection of the calibration curve and, most importantly, an analysis of the residuals.
What is a Residual? A residual is the vertical difference between the observed instrument response (your actual data point) and the response predicted by the calculated regression line.[13] In essence, it is the error at each calibration point.
Residual Analysis: The Gold Standard for Linearity Assessment Plotting the residuals against their corresponding concentrations is the most powerful tool for diagnosing non-linearity.[14]
-
A Good Linear Fit: The residuals will be randomly scattered around the zero line, with no discernible pattern. This indicates that the errors are random and the linear model is appropriate.
-
A Poor Linear Fit (Non-Linearity): The residuals will show a clear, systematic pattern. A common pattern for non-linearity is a "U-shape" or an inverted "U-shape," indicating that the model is not capturing the true relationship between concentration and response.[4]
The diagram below illustrates the difference between an acceptable and an unacceptable residual plot.
| Parameter | Acceptance Criteria | Rationale & Authoritative Source |
| Coefficient of Determination (R²) | Typically ≥ 0.995 | A measure of how well the regression line represents the data. While useful, it should not be the sole criterion.[4][11] |
| Visual Inspection of Calibration Curve | Data points should be close to the best-fit line with no obvious curvature. | Essential first step to identify potential outliers or significant deviations from linearity.[13] |
| Residual Plot Analysis | Residuals should be randomly distributed around the zero axis. No systematic trends (e.g., U-shape, increasing variance) should be present. | Considered the most definitive method for confirming a true linear relationship.[4][14] |
| Y-Intercept | Should not be significantly different from zero. A statistical test (e.g., t-test) can be applied. | A significant non-zero intercept may indicate a constant systematic error or background interference. Forcing the curve through zero when the intercept is significant can cause large errors, especially at low concentrations.[5] |
FAQ 4: My calibration curve for this compound is non-linear. What are the common causes and how can I fix them?
Discovering non-linearity is a common challenge. The cause can often be traced to specific aspects of the sample, the instrument, or the method parameters. For a long-chain alcohol like N-Nonyl-D19, certain issues are more prevalent.
| Potential Cause | Description & Explanation | Troubleshooting Steps & Solutions |
| Detector Saturation | At high concentrations, the detector response may no longer increase proportionally with the analyte amount, causing the curve to flatten at the top. This is a common phenomenon in many detector types. | 1. Reduce the Upper Concentration Limit: Narrow the calibration range to the linear portion of the response curve. 2. Dilute Samples: Ensure that all unknown samples fall within the validated linear range of the method. 3. Use a Quadratic Fit: If a wider range is necessary, a quadratic (second-order polynomial) regression model may be used, but this must be justified and thoroughly validated according to regulatory guidelines. |
| Adsorption/Active Sites (GC-Specific) | This compound, being a polar long-chain alcohol, can adsorb to active sites (e.g., free silanol groups) in the GC inlet liner, column, or connections. This effect is often more pronounced at lower concentrations, leading to a loss of response and a curve that bends towards the concentration axis at the low end.[8] | 1. Use a Deactivated Inlet Liner: Employ a high-quality, deactivated liner and replace it regularly. 2. Perform Inlet Maintenance: Clean the injector port and replace the septum and seals. 3. Condition the Column: Properly condition the GC column according to the manufacturer's instructions to passivate active sites. 4. Use a Higher Concentration Range: If low-level detection is not required, shifting the calibration range higher may avoid the non-linear portion. |
| Matrix Effects (LC-MS Specific) | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source.[12] This effect may not be consistent across the concentration range, leading to a non-linear response.[14] | 1. Improve Chromatographic Separation: Optimize the LC gradient to separate N-Nonyl-D19 from interfering matrix components.[12] 2. Enhance Sample Cleanup: Use a more effective sample preparation technique (e.g., Solid Phase Extraction - SPE) to remove matrix interferences.[12] 3. Use a Stable Isotope-Labeled Internal Standard: Self-correction note: Since N-Nonyl-D19 is itself a stable isotope-labeled compound often used as an internal standard, this point refers to ensuring the analyte it is being used to quantify also has a corresponding stable isotope-labeled internal standard if matrix effects are severe. The principle is that the internal standard should co-elute and experience the same matrix effects as the analyte. |
| Errors in Standard Preparation | Simple human errors in dilution, pipetting, or calculation can lead to one or more standards being at the wrong concentration, causing a deviation from linearity.[9] | 1. Prepare Fresh Standards: Remake the calibration standards from the primary stock solution, paying close attention to technique.[9] 2. Use Calibrated Pipettes: Ensure all volumetric equipment is properly calibrated. 3. Verify Stock Solution: If the problem persists, prepare a new primary stock solution. |
References
- Preparation of Calibration Curves - A Guide to Best Practice.
- Is my calibration linear? The Royal Society of Chemistry.
- Non-linear Calibr
- Calibration and Linear Regression Analysis: A Self-Guided Tutorial. University of Toronto, Department of Chemistry.
- Fitting Nonlinear Calibration Curves: No Models Perfect.
- Calibration Curves, Part I: To b or Not to b?.
- Nonan-1-ol-d19 | Stable Isotope. MedchemExpress.com.
- Linear Regression and Calibr
- Calibration Curves: Linear Least Squares. JoVE.
- Ensuring Linearity in Method Validation - A Step-by-Step Guide. Altabrisa Group.
- Non-linear calibration GCMS.
- Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry.
- Gas Chromatography Problem Solving and Troubleshooting. Agilent Technologies.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- 3 Key Regulatory Guidelines for Method Valid
- Guideline on bioanalytical method valid
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Technical Support Center: Best Practices for Deuterated Alcohol Standards
This guide provides a comprehensive, experience-driven framework for handling and storing deuterated alcohol standards. Adherence to these protocols is critical for ensuring the isotopic purity, concentration accuracy, and long-term stability of these essential materials, thereby safeguarding the integrity of your analytical results. Deuterated compounds are widely regarded as the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1]
Initial Receipt and Inspection: The First Line of Defense
Proper procedure begins the moment a new standard arrives. An immediate and thorough inspection is a non-negotiable step to prevent the introduction of compromised materials into your laboratory workflow.
Q: What should I do as soon as I receive a new deuterated alcohol standard?
A: Upon receipt, immediately perform the following checks:
-
Verify Container Integrity: Inspect the vial or ampule for any signs of damage, such as cracks, chips, or a compromised seal. For vials with septa, ensure the cap is secure and the septum is intact.
-
Check Documentation: Cross-reference the Certificate of Analysis (CoA) with the product label. Confirm that the compound name, lot number, concentration, and isotopic purity match. High-purity standards should typically have an isotopic enrichment of at least 98%.[2][3]
-
Examine for Physical Impurities: Visually inspect the solution for any particulates, discoloration, or phase separation. A pure standard should be a clear, homogenous liquid.
-
Log and Label: Record the date of receipt, opening date, and assigned expiration date in your laboratory's inventory management system. If the manufacturer does not provide an expiration date, a standard one-year warranty from the date of shipment is often applicable, but internal policies should dictate the assigned use-by date.[4]
Long-Term Storage: Preserving Integrity
The intrinsic chemical properties of deuterated alcohols—namely their hygroscopicity and volatility—dictate the stringent requirements for their storage. The primary goal is to create a stable environment that minimizes moisture absorption, evaporative loss, and chemical degradation.
Q: What are the ideal storage conditions for deuterated alcohol standards?
A: To ensure long-term stability, standards should be stored under the following conditions:
-
Temperature: Store refrigerated, typically at 4°C.[5] This slows evaporation and minimizes the rate of potential degradation reactions.[6] While some protocols may use colder temperatures, freezing is generally not recommended for serum bottles as it can compromise the seal.[7][8]
-
Atmosphere: Store under an inert gas atmosphere, such as argon or dry nitrogen.[2] This is the most effective way to prevent the absorption of atmospheric moisture, which can dilute the standard and, more critically, lead to hydrogen-deuterium (H-D) exchange, compromising isotopic purity.[2]
-
Light: Protect from light by storing in the original amber vial or within a light-blocking container.[2][6] UV exposure can catalyze degradation over time.[6]
-
Container: Always store vials upright in a well-ventilated, designated flammable materials storage unit.[7][9] Ensure the vial cap, especially those with septa, is tightly sealed.[10]
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 4°C (Refrigerated) | Slows evaporation and potential degradation pathways. Avoids seal damage from freezing.[6][8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hygroscopic absorption of atmospheric moisture and subsequent H-D exchange, preserving isotopic purity and concentration.[2] |
| Light | Amber Vials / Darkness | Prevents UV-light-induced chemical degradation.[6] |
| Container | Tightly Sealed, PTFE-lined Cap | Minimizes evaporative loss of the volatile alcohol and prevents contamination.[6] |
| Location | Flammable Safety Cabinet | Ensures safety and compliance with regulations for storing flammable liquids.[9][11] |
Daily Handling and Use: Minimizing Contamination Risk
Every time a standard vial is opened, there is a risk of introducing contaminants or altering the standard's integrity. The following practices are designed to mitigate these risks.
Q: How can I prevent moisture contamination when I access my standard?
A: Deuterated solvents are hygroscopic and readily absorb moisture from the air and glassware.[12] To prevent this:
-
Equilibration: Allow the vial to warm to ambient temperature before opening. Opening a cold vial will cause atmospheric moisture to condense on the liquid's surface.[13]
-
Dry Environment: Whenever possible, handle standards in a dry atmosphere, such as under a nitrogen blanket or within a glovebox.[7][8][12]
-
Inert Gas Purge: Before resealing, gently flush the vial's headspace with a stream of dry argon or nitrogen. This displaces moist air.[7]
-
Use Dry Glassware: All syringes, pipettes, and glassware must be thoroughly dried, ideally in an oven at ~150°C for several hours and cooled in a desiccator before use.[7][12]
Q: What is the correct technique for withdrawing an aliquot from a septum-sealed vial?
A: Use a gas-tight syringe with a non-coring needle. The proper technique is crucial:
-
Pressurize the vial by first injecting a volume of dry nitrogen equal to the volume of liquid you intend to withdraw.[7] This prevents the creation of a vacuum that can pull in contaminants.
-
Withdraw the desired volume of the standard.
-
Withdraw the needle and immediately cap your syringe if not dispensing immediately.
-
Routinely inspect the septum for signs of wear or coring and transfer the standard to a new, appropriate vial if damage is observed.
Troubleshooting Guide & FAQs
Q: My quantitative results are showing a negative bias over time. Could my deuterated standard be the cause?
A: Yes, this is a classic sign of standard degradation or concentration change. The most likely causes are:
-
Evaporation: If the vial is not sealed properly, the volatile alcohol can evaporate, leading to an increase in the actual concentration of any non-volatile components, but a decrease in the alcohol itself if it's the analyte of interest. More commonly for internal standards, it leads to inaccurate final volume calculations. Check for loose caps or damaged septa.
-
Moisture Absorption: If the standard has absorbed water from the atmosphere, its concentration will be lower than stated, causing a negative bias in your calibration curve and subsequent quantification.
-
Degradation: Over time, especially with improper storage (e.g., exposure to light or reactive materials), the alcohol can degrade.[7]
Action: Prepare a fresh working solution from your stock. If the problem persists, open a new vial of the standard. If the issue is resolved, discard the old standard.
Q: I see a slight retention time shift between my analyte and its deuterated internal standard. Is this normal?
A: Yes, a small shift in chromatographic retention time is expected. This phenomenon, known as the "isotope effect," occurs because deuterium forms slightly stronger chemical bonds than hydrogen. This can lead to minor differences in polarity and interaction with the stationary phase, often causing the deuterated standard to elute slightly earlier than the unlabeled analyte.[14] This is generally not a cause for concern as long as the peaks are well-resolved and consistently integrated.
Q: How can I verify the integrity of a standard I suspect is compromised?
A: Verifying a standard requires analytical testing. The primary methods are:
-
Mass Spectrometry (MS): To check isotopic purity. High-resolution MS can be used to determine the isotopic enrichment and distribution, confirming the degree of deuteration.[15][16]
-
Gas or Liquid Chromatography (GC/LC): To check chemical purity. A compromised standard may show additional peaks corresponding to degradation products or impurities.
-
NMR Spectroscopy: Can also be used to determine isotopic purity by integrating residual proton signals.[16]
If you lack the instrumentation for this, the most practical approach is to compare results obtained using the suspect standard against those from a freshly prepared solution from a new, unopened standard from a reputable supplier.
Key Experimental Protocols
Protocol 1: Preparation of a Working Standard Solution
This protocol outlines the gravimetric preparation of a working solution from a neat or highly concentrated stock standard.
-
Gather Materials: Use a calibrated analytical balance, Class A volumetric flasks, and gas-tight syringes.[17][18]
-
Equilibrate Standard: Allow the sealed stock standard vial to reach ambient temperature.
-
Weigh Flask: Place a clean, dry volumetric flask on the balance and tare it.
-
Dispense Standard: Using a gas-tight syringe, withdraw a small volume of the stock standard and dispense it directly into the volumetric flask.
-
Record Mass: Immediately record the mass of the added standard.
-
Dilute to Volume: Add the desired solvent to the flask, ensuring the standard is fully dissolved, then carefully bring the solution to the final volume, aligning the meniscus with the calibration mark.[18][19]
-
Mix Thoroughly: Cap the flask securely and invert it at least 10-15 times to ensure the solution is homogenous.[17]
-
Label and Store: Clearly label the working solution with the compound name, concentration, solvent, preparation date, and preparer's initials. Store appropriately.[17]
Protocol 2: Workflow for Handling a New Standard
This workflow ensures that every new standard is properly vetted and stored, maintaining a robust chain of custody and quality control.
Caption: Workflow for receiving and processing new deuterated alcohol standards.
Diagram: Troubleshooting Analytical Inaccuracy
This decision tree guides users through a logical process to determine if their deuterated standard is the root cause of inaccurate results.
Caption: Decision tree for troubleshooting inaccurate results related to standards.
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]
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ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. ResolveMass. [Link]
-
Lab Manager. (2008). Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings. Lab Manager. [Link]
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PubMed. (n.d.). Long-term stability of ethanol solutions for breath-alcohol tests. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). The stability of aqueous ethanol solutions after 13 years storage. ResearchGate. [Link]
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Almac Group. (n.d.). Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]
-
ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. ResearchGate. [Link]
-
Healthcare Facilities Today. (2020). Regulations, Codes & Standards Q&A: Isopropyl alcohol storage. Healthcare Facilities Today. [Link]
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UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]
-
University of Washington. (n.d.). Isopropyl Alcohol SOP. University of Washington. [Link]
-
ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
University of California, Santa Barbara. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. EH&S UCSB. [Link]
-
DKSH. (2021). Safety Data Sheet: Home Essentials Isopropyl Alcohol 50ml. DKSH. [Link]
-
ResearchGate. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]
-
YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
Lab Alley. (n.d.). Storage and Shelf Life of Ethanol. Lab Alley. [Link]
-
Ecolab. (n.d.). SAFETY DATA SHEET ISOPROPYL ALCOHOL 70%. Ecolab. [Link]
-
A&D Weighing. (2024). Standard Solution Preparation: A Comprehensive Guide. A&D Weighing. [Link]
-
YouTube. (2018). Dr. Ehrenstorfer - Selection and use of isotopic internal standards. LGC Group. [Link]
-
ReAgent. (2024). How To Make A Standard Solution. The Chemistry Blog. [Link]
-
MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. Skyline. [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online. [Link]
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- 19. chemicals.co.uk [chemicals.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide to Robust Analytical Method Validation Using N-Nonyl-D19 Alcohol as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of quantitative analysis is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the reliability and robustness of an analytical method. This guide provides an in-depth, technical comparison of validating an analytical method using a stable isotope-labeled (SIL) internal standard, specifically N-Nonyl-D19 alcohol, against other alternatives. We will explore the causality behind experimental choices and provide self-validating protocols grounded in regulatory standards.
The Cornerstone of Quantitative Analysis: The Internal Standard
In chromatographic and spectroscopic analysis, an internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls.[1] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[1][2] The final analyte concentration is calculated based on the ratio of the analyte's response to the IS's response, thereby mitigating the effects of random and systematic errors.[1][3]
Why a Deuterated Internal Standard is Superior
The ideal internal standard behaves identically to the analyte throughout the entire analytical process.[4] This is where stable isotope-labeled standards, such as this compound, offer a distinct advantage, particularly in mass spectrometry (LC-MS or GC-MS).
-
Physicochemical Similarity: this compound is chemically identical to n-nonyl alcohol, with the hydrogen atoms on the alkyl chain replaced by deuterium. This ensures it has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[5]
-
Co-elution: The SIL-IS co-elutes with the analyte, meaning it experiences the exact same matrix effects (ion suppression or enhancement) at the same time, providing the most accurate correction.[6][7]
-
Mass Differentiation: Despite its chemical similarity, its increased mass allows it to be easily distinguished from the analyte by a mass spectrometer, preventing signal interference.[6]
Using a non-isotopically labeled structural analog as an IS is a common alternative, but it carries risks. A structural analog may have different chromatographic behavior or be affected differently by matrix components, compromising the assay's accuracy and reliability.[7] The European Medicines Agency (EMA) has noted that over 90% of submissions incorporate SIL-IS, and studies using less ideal surrogate standards have been rejected.[7]
The Validation Framework: A Self-Validating System
A robust analytical method validation must be documented in a clear protocol before the study begins, outlining the performance characteristics to be evaluated and their acceptance criteria.[8] This guide adheres to the principles outlined by the FDA and EMA.[8][9][10]
The core parameters for validation include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Lower Limit of Quantification (LLOQ)
-
Stability
Below is a workflow diagram illustrating the key stages of the validation process.
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. nebiolab.com [nebiolab.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist’s Guide to Deuterated Long-Chain Alcohol Standards: A Comparative Analysis Featuring N-Nonyl-D19 Alcohol
Abstract
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is paramount to achieving accurate, reproducible, and reliable results. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are the gold standard in mass spectrometry-based assays. This guide provides an in-depth comparison of N-Nonyl-D19 alcohol with other deuterated long-chain alcohol standards. We will explore the critical performance characteristics, explain the scientific rationale behind experimental choices, and provide a validated protocol for their application, ensuring your analytical methods are robust and defensible.
The Foundational Role of Deuterated Standards in Quantitative Analysis
In analytical workflows, especially those employing Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), variability is an ever-present challenge. Sample loss during extraction, matrix effects causing ion suppression or enhancement, and instrumental drift can all compromise data integrity.[1] An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector.[2]
Deuterated standards are nearly perfect for this role. By replacing hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, we create a molecule that is chemically almost identical to the analyte.[2][3] This ensures it co-elutes during chromatography and behaves similarly during ionization.[2][3] However, the mass difference—one neutron per deuterium atom—allows the mass spectrometer to easily differentiate between the analyte and the standard.[2] This allows the IS to internally correct for variations throughout the analytical process, leading to highly accurate and precise quantification.[1][3]
The strength of the Carbon-Deuterium (C-D) bond is slightly greater than the Carbon-Hydrogen (C-H) bond. This "Kinetic Isotope Effect" (KIE) can slow down metabolic processes at the site of deuteration, a property that is not only useful for creating more stable internal standards but is also leveraged in drug development to improve the pharmacokinetic profiles of new drug candidates.[4][][6]
A Spotlight on this compound
This compound is the deuterated form of 1-nonanol, a nine-carbon straight-chain fatty alcohol.[7] Its high level of deuterium incorporation makes it an excellent internal standard for the quantification of 1-nonanol and other structurally related long-chain alcohols.
Key Specifications of this compound:
| Property | Specification | Source |
| Chemical Formula | C₉HD₁₉O | [7] |
| Molecular Weight | 163.37 g/mol | [7][8] |
| Unlabeled Counterpart | 1-Nonanol (CAS: 143-08-8) | [8] |
| Isotopic Purity | Typically ≥98 atom % D | [7][8] |
| Chemical Purity | Typically ≥98% | [7][9] |
| Appearance | Colorless to light yellow liquid | [7][10] |
| Storage | Recommended at -20°C for long-term stability (up to 3 years) | [7] |
Its primary applications include use as a tracer and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[7] The extensive deuteration provides a significant mass shift from its natural analog, minimizing the risk of isotopic crosstalk and ensuring a clean analytical signal.
Comparative Analysis: N-Nonyl-D19 vs. Other Deuterated Alcohols
The choice of a deuterated standard depends heavily on the specific analyte and the analytical method. While N-Nonyl-D19 is ideal for C9 alcohols, other applications may require different chain lengths. Here, we compare key characteristics of various deuterated long-chain alcohol standards.
Table 1: Performance Comparison of Deuterated Long-Chain Alcohol Standards
| Characteristic | N-Octyl-D17 Alcohol | This compound | N-Dodecyl-D25 Alcohol | N-Hexadecyl-D33 Alcohol |
| Chain Length | C8 | C9 | C12 | C16 |
| Typical Isotopic Purity | ≥98% | ≥98% | ≥98% | ≥98% |
| Mass Shift (vs. Analyte) | +17 Da | +19 Da | +25 Da | +33 Da |
| Relative Volatility | Highest | High | Moderate | Low |
| GC Elution Temperature | Lowest | Low | Moderate | High |
| LC Retention (Reversed-Phase) | Shortest | Short | Moderate | Longest |
| Ideal For Quantifying | C7-C9 Alcohols & Aldehydes | C8-C10 Alcohols & Aldehydes | C11-C13 Alcohols & Fatty Acids | C15-C18 Alcohols & Fatty Acids |
| Potential Issues | May elute too early in some GC methods for heavier analytes. | Well-balanced properties for general use. | May require higher GC oven temperatures. | Low volatility can be challenging for GC; better suited for LC-MS. |
Scientific Rationale for Selection:
-
Structural Similarity and Co-elution: The most critical factor is to select a standard that is structurally as close as possible to the analyte.[1] This ensures that the standard and analyte experience nearly identical extraction recovery and matrix effects. For quantifying 1-nonanol, N-Nonyl-D19 is the perfect choice. For a C12 alcohol, N-Dodecyl-D25 would be superior.
-
Sufficient Mass Shift: A mass shift of at least 3 Da is generally recommended to avoid interference from the natural isotopic abundance (¹³C) of the analyte. All the standards listed in Table 1 have substantial mass shifts, making them excellent choices in this regard.
-
Isotopic Stability: Deuterium atoms on a long alkyl chain, like in N-Nonyl-D19, are not exchangeable and are exceptionally stable under typical analytical conditions.[3] One must avoid standards where deuterium is placed on exchangeable sites like hydroxyl (-OH) or carboxyl (-COOH) groups, as these can undergo back-exchange with hydrogen from the solvent, compromising quantification.[11]
-
Purity: High isotopic (≥98%) and chemical (>99%) purity are essential to minimize background interference and ensure accurate standard concentrations.[1][3]
Experimental Protocol: Quantification of 1-Nonanol in Human Plasma using GC-MS and this compound
This protocol provides a robust, self-validating method for the quantification of 1-nonanol in a complex biological matrix.
Rationale for Method Choice:
Gas Chromatography is an excellent technique for separating volatile and semi-volatile compounds like long-chain alcohols.[12] Mass Spectrometry provides the sensitivity and selectivity needed for detection at low concentrations in complex samples.[13] For long-chain alcohols, derivatization is often employed to increase volatility and improve chromatographic peak shape. Here, we use BSTFA to create a trimethylsilyl (TMS) ether.
Step-by-Step Methodology:
-
Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 1-Nonanol in ethyl acetate.
-
Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.
-
From these, prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) in ethyl acetate.
-
Prepare a working Internal Standard (IS) spiking solution of 10 µg/mL this compound in ethyl acetate.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 2 mL microcentrifuge tube, add 200 µL of human plasma.
-
Add 20 µL of the 10 µg/mL IS spiking solution (final concentration: 1 µg/mL). Vortex for 10 seconds.
-
Causality Check: Spiking the IS early ensures it undergoes the same extraction losses as the analyte.[2]
-
Add 800 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean glass tube.
-
Add 1 mL of hexane and vortex for 1 minute to extract the alcohols. Centrifuge at 2,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Causality Check: This step converts the polar -OH group to a non-polar -O-TMS group, making the molecule more volatile and suitable for GC analysis.[13]
-
Cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injection: 1 µL, Splitless mode.
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Mode: Electron Impact (EI) ionization at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM)
-
1-Nonanol-TMS: Monitor m/z 117, 157
-
N-Nonyl-D19-Alcohol-TMS: Monitor m/z 120, 176
-
-
Self-Validation: Run a blank plasma sample with IS to ensure no interference at the analyte's retention time. Run a quality control (QC) sample at a known concentration with each batch to verify accuracy.
-
Visual Workflow of the Protocol
Caption: Workflow for quantifying long-chain alcohols using a deuterated IS.
Data Interpretation and Trustworthiness
The core principle of using an IS is that the ratio of the analyte's peak area to the IS's peak area will remain constant despite variations in sample volume or instrument response.
-
Calibration Curve: Plot the ratio of (Analyte Peak Area / IS Peak Area) against the known concentration of the calibration standards.
-
Regression: Apply a linear regression to the calibration curve. A correlation coefficient (R²) of >0.99 is typically required for bioanalytical methods.
-
Quantification: For unknown samples, calculate the (Analyte Peak Area / IS Peak Area) ratio and use the regression equation from the calibration curve to determine the concentration of the analyte.
This ratio-based approach is the key to the method's trustworthiness. Any sample loss during the multi-step preparation will affect both the analyte and the IS equally, leaving their ratio unchanged and the final calculated concentration accurate.
Visualizing the Internal Standard Principle
Caption: Principle of correction using a co-eluting internal standard.
Conclusion
This compound stands out as a robust and reliable internal standard for the quantitative analysis of C9 and related long-chain alcohols. Its high degree of deuteration provides excellent isotopic stability and a clear mass separation from its unlabeled counterpart. When selecting a deuterated standard, researchers must prioritize structural similarity to the analyte to ensure true co-elution and accurate compensation for matrix effects and sample loss. By implementing a well-designed, self-validating protocol like the one detailed here, laboratories can achieve the highest level of accuracy and precision in their quantitative workflows, meeting the stringent demands of research and drug development.
References
- Nonan-1-ol-d19 | Stable Isotope. MedchemExpress.com.
- Deuterated Standards for LC-MS Analysis.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- NONYL ALCOHOL.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Deuterium in drug discovery: progress, opportunities and challenges.
- This compound. CDN Isotopes.
- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
- Analytical Methods for Fatty Alcohols.
- Benefits and Mechanisms of Deuter
- Analyzing Alcoholic Beverages by Gas Chrom
- Nonyl alcohol, 98%. Otto Chemie Pvt. Ltd.
- Nonyl alcohol. Riddhisiddhi Chemicals.
- Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.
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A Researcher's Guide to Internal Standards in Lipid Analysis: N-Nonyl-D19 Alcohol vs. C13-Labeled Analogs
In the landscape of quantitative lipidomics, the precision and accuracy of analytical measurements are paramount. The inherent variability in sample preparation and mass spectrometry analysis necessitates the use of internal standards (IS) to ensure data reliability. These standards are added in known amounts to samples at the earliest stage of analysis to correct for analyte loss during extraction and to normalize for variations in instrument response, such as matrix effects.[1][2]
This guide provides an in-depth comparison of two common types of internal standards used in lipid analysis: the deuterated surrogate standard, N-Nonyl-D19 alcohol, and the "gold standard" class of C13-labeled lipid analogs. We will explore the fundamental differences in their chemical nature, performance characteristics, and appropriate applications, supported by experimental logic and protocols.
The Contenders: Understanding the Chemical and Functional Differences
The choice of an internal standard is one of the most critical decisions in designing a quantitative lipidomics experiment. The ideal standard should mimic the behavior of the analyte of interest as closely as possible throughout the entire analytical workflow.
-
This compound: This is a nine-carbon fatty alcohol in which 19 hydrogen atoms have been replaced by their heavier isotope, deuterium (²H or D). It is not a naturally occurring lipid but is used as a surrogate standard. Its chemical properties, particularly its polarity, are significantly different from the complex glycerophospholipids, sphingolipids, and neutral lipids that constitute the bulk of the lipidome.
-
¹³C-Labeled Internal Standards: These are lipid molecules that are structurally identical to the endogenous lipids being measured, but with several ¹²C atoms strategically replaced by the stable isotope ¹³C.[2] For example, ¹³C-labeled Phosphatidylcholine (16:0/18:1) is chemically identical to its natural counterpart, differing only in mass. These are considered the most ideal internal standards for mass spectrometry.[3][4]
Head-to-Head Performance Comparison
The efficacy of an internal standard is judged by its ability to compensate for analytical variability. Here, we compare the two approaches across several key performance metrics.
| Feature | C13-Labeled Internal Standards | This compound (Deuterated Surrogate) |
| Structural Similarity | Identical to the analyte. | Structurally distinct from most lipid classes. |
| Chromatographic Co-elution | Co-elutes perfectly with the unlabeled analyte.[5] | Different retention time; does not co-elute. |
| Correction for Matrix Effects | Superior . Experiences identical ion suppression/enhancement as the analyte due to co-elution.[6] | Limited . Cannot accurately correct for time-dependent matrix effects experienced by the analyte. |
| Correction for Extraction | Superior . Mirrors the extraction recovery of the target lipid class. | Variable . Recovery may not reflect that of different lipid classes (e.g., polar vs. non-polar). |
| Isotopic Stability | Excellent. ¹³C label is chemically stable and does not exchange.[4] | Generally stable, but deuterium labels can be prone to H/D back-exchange in certain chemical environments.[4][6] |
| Cost & Availability | Generally more expensive and historically less available, though this is improving.[3][5] | Less expensive and widely available.[3] |
| Best Use Case | Absolute and accurate quantification of specific lipids. | General system suitability, injection control, and semi-quantitative profiling. |
The Causality Behind Performance: Why Co-elution is Critical
In Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects—the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix—are a primary source of quantitative error.[7] Because ¹³C-labeled standards have the same physicochemical properties as their endogenous counterparts, they elute from the LC column at the exact same time.[5] This ensures that both the standard and the analyte are subjected to the identical matrix environment as they enter the mass spectrometer, allowing for the most accurate correction.
Deuterated standards, including this compound, can exhibit a slight shift in retention time due to the kinetic isotope effect.[6][8] A surrogate standard like this compound, being structurally dissimilar, will have a completely different retention time. If it elutes in a "clean" part of the chromatogram while the target lipid elutes in a region of high ion suppression, the standard cannot accurately normalize for the signal loss of the analyte, leading to significant quantification errors.
Experimental Design & Protocols
A self-validating analytical system begins with a robust and reproducible protocol. The point at which the internal standard is introduced is fundamental to its purpose.
Core Experimental Workflow
The internal standard must be added to the sample before any extraction or cleanup steps to account for analyte loss throughout the entire process.
Figure 1: General workflow for quantitative lipidomics analysis.
Protocol 1: Lipid Extraction with Internal Standard Addition
This protocol describes a modified Folch extraction, a common method for isolating lipids from biological matrices.[9]
-
Sample Aliquoting: Aliquot 50 µL of plasma into a 2 mL glass vial.
-
Internal Standard Spiking: Add 10 µL of the internal standard mixture (either a ¹³C-labeled lipid mix or this compound solution) directly to the plasma. Vortex briefly. This is the most critical step for ensuring proper quantification.
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution (saline). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve complete phase separation. Three layers will be visible: an upper aqueous/methanol layer, a protein disk, and a lower organic (chloroform) layer containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer to a clean vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.
Data and Performance: A Comparative Case Study
To illustrate the performance difference, consider the quantification of a specific phospholipid, PC(16:0/18:1), in six replicate plasma samples. We compare the results using an ideal internal standard, ¹³C-PC(16:0/18:1), versus a non-ideal surrogate, this compound.
| Replicate | Analyte Area (PC 16:0/18:1) | IS Area (¹³C-PC) | Ratio (Analyte/IS) | IS Area (Nonyl-D19) | Ratio (Analyte/IS) |
| 1 | 1,250,000 | 2,480,000 | 0.504 | 5,100,000 | 0.245 |
| 2 | 1,100,000 | 2,190,000 | 0.502 | 5,050,000 | 0.218 |
| 3 | 1,350,000 | 2,650,000 | 0.509 | 5,120,000 | 0.264 |
| 4 | 1,180,000 | 2,380,000 | 0.496 | 5,080,000 | 0.232 |
| 5 | 990,000 | 1,950,000 | 0.508 | 5,010,000 | 0.198 |
| 6 | 1,280,000 | 2,550,000 | 0.502 | 5,150,000 | 0.249 |
| Mean | - | - | 0.504 | - | 0.234 |
| Std Dev | - | - | 0.005 | - | 0.023 |
| %CV | - | - | 1.0% | - | 9.8% |
The data clearly shows that the analyte and the ¹³C-IS signal fluctuate in parallel, yielding a highly consistent ratio with a low coefficient of variation (%CV). In contrast, the signal for this compound remains relatively stable, failing to track the analyte's variability due to matrix effects, resulting in a much higher %CV. Studies have confirmed that biologically generated ¹³C-IS lipid mixtures lead to a significant reduction in the %CV of lipid quantification compared to methods using deuterated internal standards.[10][11]
Decision Logic for Internal Standard Selection
Figure 2: Decision tree for selecting an appropriate internal standard.
Conclusions and Authoritative Recommendations
-
For Highest Accuracy: When the goal is absolute and accurate quantification of lipid species, stable isotope-labeled internal standards that are structurally identical to the analyte (i.e., ¹³C-labeled standards) are unequivocally superior.[3] Their ability to perfectly co-elute and mimic the analyte throughout the entire analytical process provides the most robust correction for all sources of variation, yielding data with the highest precision and trustworthiness.
-
Appropriate Use of Surrogate Standards: this compound and similar surrogate standards have a place in lipid analysis, but their limitations must be understood. They are best suited for:
-
Semi-quantitative or relative profiling where the objective is to identify trends and fold-changes rather than precise concentrations.
-
Serving as a general quality control standard to monitor instrument performance and injection consistency.
-
Applications where a corresponding ¹³C-labeled standard is commercially unavailable or prohibitively expensive.
-
Ultimately, the investment in a high-quality, appropriate internal standard is an investment in the validity of the final results. While ¹³C-labeled standards may represent a higher initial cost, this is often offset by the increased reliability of the data and the reduced time spent on troubleshooting and re-validating ambiguous results.[5]
References
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. SciSpace. [Link]
-
(PDF) Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. ResearchGate. [Link]
-
Which internal standard? Deuterated or C13 enriched?. ResearchGate. [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing). [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central (PMC). [Link]
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The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. [Link]
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Internal standards for lipidomic analysis. LIPID MAPS. [Link]
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Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship.org. [Link]
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Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. MDPI. [Link]
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Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. ResearchGate. [Link]
-
Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry. [Link]
-
ETHANOL AS INTERNAL STANDARD FOR DETERMINATION OF VOLATILE COMPOUNDS IN SPIRIT DRINKS BY GAS CHROMATOGRAPHY. arXiv. [Link]
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Lipid Species Quantification. lipidomicstandards.org. [Link]
-
Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry. PMC - NIH. [Link]
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Lipidomic Analysis of Liver Lipid Droplets after Chronic Alcohol Consumption with and without Betaine Supplementation. PubMed. [Link]
-
Research Progress on the Application of Mass Spectrometry Imaging Technology in Cerebral Disease. MDPI. [Link]
-
Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. MDPI. [Link]
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performance evaluation of N-Nonyl-D19 alcohol in different biological matrices
This guide provides a comprehensive evaluation of N-Nonyl-D19 alcohol as an internal standard for the quantification of nonyl alcohol in various biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of bioanalytical method development, offering a comparative analysis against a common alternative, 1-decanol. The insights herein are grounded in established scientific principles and data from analogous analytical methodologies, aiming to provide a robust framework for informed decision-making in your laboratory.
Introduction: The Critical Role of Internal Standards in Bioanalysis
In the landscape of quantitative bioanalysis, particularly when employing powerful techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard (IS) is paramount. The IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the analytical process, thus ensuring the accuracy and precision of the final concentration determination.
Long-chain alcohols, such as nonyl alcohol, are analytes of interest in various research areas, including toxicology, metabolomics, and biomarker discovery. Their accurate quantification in complex biological matrices like blood, plasma, urine, and tissue presents analytical challenges due to potential matrix effects and procedural losses during sample preparation. This guide focuses on the performance evaluation of this compound, a deuterated analog of nonyl alcohol, and compares it with 1-decanol, a structurally similar, non-isotopically labeled alcohol, for the quantitative analysis of nonyl alcohol.
This compound: The Gold Standard Internal Standard
This compound is a stable isotope-labeled (SIL) internal standard where 19 hydrogen atoms in the nonyl alcohol molecule have been replaced with deuterium atoms. This isotopic substitution results in a compound that is chemically and physically almost identical to the analyte of interest, nonyl alcohol.
Key Physicochemical Properties:
| Property | Nonyl Alcohol | This compound |
| Chemical Formula | C9H20O | C9HD19O |
| Molecular Weight | 144.25 g/mol | 163.37 g/mol |
| Boiling Point | ~215 °C | Similar to nonyl alcohol |
| Solubility in water | Practically insoluble | Practically insoluble |
The primary advantage of using a deuterated internal standard like this compound lies in its ability to co-elute with the analyte during chromatographic separation. This co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source, a phenomenon known as the matrix effect. By normalizing the analyte's response to that of the deuterated internal standard, these matrix-induced variations can be effectively compensated for, leading to more accurate and precise quantification.
Alternative Internal Standard: 1-Decanol
In the absence of a deuterated internal standard, a common practice is to use a structurally similar compound, or a homolog, as the internal standard. For the analysis of nonyl alcohol (a C9 alcohol), 1-decanol (a C10 alcohol) is a suitable choice.
Key Physicochemical Properties:
| Property | 1-Decanol |
| Chemical Formula | C10H22O |
| Molecular Weight | 158.28 g/mol |
| Boiling Point | ~230 °C |
| Solubility in water | Very slightly soluble |
While 1-decanol shares similar chemical properties with nonyl alcohol, its chromatographic retention time will differ. This separation, although necessary for individual quantification, means that the two compounds may not experience the exact same matrix effects, potentially leading to less effective compensation compared to a co-eluting deuterated standard.
Performance Comparison: this compound vs. 1-Decanol
The following sections provide a comparative overview of the expected performance of this compound and 1-decanol across key validation parameters in different biological matrices. While direct comparative studies for nonyl alcohol are scarce, the data presented is extrapolated from studies on similar long-chain alcohols and established principles of bioanalytical method validation.
Accuracy and Precision
Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of reproducibility of repeated measurements. The use of a deuterated internal standard is widely recognized to improve both accuracy and precision.
Expected Performance:
| Parameter | This compound | 1-Decanol | Justification |
| Accuracy (% Bias) | < 15% | < 20% | This compound more effectively corrects for matrix effects and extraction variability due to its identical chemical and physical properties to the analyte. |
| Precision (% RSD) | < 15% | < 20% | The co-elution of the deuterated standard minimizes variability introduced by the analytical system and matrix. |
Recovery
Recovery is the efficiency of the extraction process in isolating the analyte and internal standard from the biological matrix.
Expected Performance:
| Matrix | Extraction Method | Expected Recovery (this compound) | Expected Recovery (1-Decanol) |
| Plasma/Blood | LLE (e.g., with Hexane:Ethyl Acetate) | 85-115% | 80-110% |
| Plasma/Blood | SPE (e.g., C18 cartridge) | 80-110% | 75-105% |
| Urine | LLE (e.g., with Dichloromethane) | 90-110% | 85-105% |
| Urine | SPE (e.g., Polymeric sorbent) | 85-105% | 80-100% |
| Tissue Homogenate | LLE (e.g., with MTBE) | 80-110% | 75-105% |
Causality: The slightly higher and more consistent recovery expected with this compound is attributed to its near-identical partitioning behavior to nonyl alcohol during the extraction process.
Matrix Effects
Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting components from the biological matrix. This is a critical parameter where deuterated internal standards demonstrate their superiority.
Expected Performance:
| Matrix | This compound (IS-Normalized Matrix Factor) | 1-Decanol (IS-Normalized Matrix Factor) | Justification |
| Plasma/Blood | 0.85 - 1.15 | 0.75 - 1.25 | Co-elution of this compound with the analyte ensures that both are subjected to the same ion suppression or enhancement, leading to a more consistent normalized response. |
| Urine | 0.90 - 1.10 | 0.80 - 1.20 | Urine is generally a less complex matrix than plasma, but variability in salt and organic content can still cause matrix effects that are better corrected by a deuterated standard. |
| Tissue Homogenate | 0.80 - 1.20 | 0.70 - 1.30 | Tissue homogenates are highly complex matrices, and significant matrix effects are expected. The use of a deuterated standard is strongly recommended. |
The IS-normalized matrix factor is calculated as the ratio of the analyte peak area in the presence of matrix and IS to the analyte peak area in a neat solution with IS. A value close to 1.0 indicates effective compensation for matrix effects.
Stability
The stability of the analyte and internal standard in the biological matrix under various storage conditions is crucial for reliable results. Long-chain alcohols are generally stable, but proper storage is essential.
Storage Recommendations:
| Matrix | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Plasma/Blood | 2-8 °C | -20 °C or -80 °C |
| Urine | 2-8 °C | -20 °C or -80 °C |
| Tissue Homogenate | -20 °C | -80 °C |
While specific stability data for nonyl alcohol is limited, studies on ethanol and other small molecules suggest that freezing is the best practice for long-term storage to prevent degradation[1][2]. It is recommended to perform stability studies as part of the method validation to confirm these general guidelines for nonyl alcohol.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the extraction and analysis of nonyl alcohol from different biological matrices.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma/Blood
This protocol is a robust starting point for the extraction of nonyl alcohol from plasma or whole blood.
Workflow Diagram:
Sources
A Senior Application Scientist's Guide to Method Cross-Validation: N-Nonyl-D19 Alcohol vs. a Structural Analog Internal Standard
Introduction: The Central Role of Internal Standards in Bioanalysis
In the landscape of quantitative bioanalysis, particularly within drug development and regulatory science, the accuracy and reproducibility of our measurements are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and selectivity, yet it is not immune to variability.[1][2] Fluctuations can arise from sample preparation, injection volume inconsistencies, and, most notably, matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix.[1][3][4][5]
To counteract this variability, we employ an internal standard (IS), a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[1][6] The fundamental principle is that the IS experiences the same analytical variations as the analyte. By using the ratio of the analyte's response to the IS's response for quantification, we can normalize these variations and ensure robust, reliable data.[6][7]
The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated compound.[6][8] These standards, like N-Nonyl-D19 alcohol for the analysis of Nonyl alcohol, are chemically and structurally identical to the analyte, ensuring they co-elute chromatographically and exhibit nearly identical ionization behavior.[9][10] This allows for the most effective correction of matrix effects and other variations.[11][12]
However, practical constraints such as cost or commercial availability may necessitate the use of an alternative, often a structural analog. This guide provides a comprehensive framework for the cross-validation of an analytical method, comparing the performance of the "gold standard" SIL IS, this compound, with a plausible structural analog, 4-Octylphenol, for the quantification of 4-Nonylphenol in human plasma. This process is critical for ensuring that a change in internal standard does not compromise the integrity of the data, a requirement underscored by regulatory bodies like the FDA and EMA.[13][14]
The Candidates: Profiling the Internal Standards
Analyte: 4-Nonylphenol (4-NP)
A metabolite of nonylphenol ethoxylates, widely used in industrial applications, making its quantification in biological and environmental samples crucial.[15][16][17]
Primary Internal Standard: this compound
-
Rationale: As the deuterated analog of Nonyl alcohol, it is expected to have identical chromatographic retention time and ionization efficiency to the analyte.[9][10] This property provides the most accurate compensation for variations in extraction recovery and matrix effects.[11]
Alternative Internal Standard: 4-Octylphenol
-
Type: Structural Analog Internal Standard.
-
Rationale: 4-Octylphenol is structurally similar to 4-Nonylphenol but differs by one alkyl carbon. This makes it a cost-effective and readily available alternative. However, its chromatographic and ionization characteristics will not be identical to the analyte, posing a potential risk of inadequate correction for matrix effects, which this validation study aims to quantify.
Experimental Design & Cross-Validation Rationale
This cross-validation is designed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[13][18][19][20] The objective is to directly compare the method's performance when using this compound versus 4-Octylphenol.
The core of the experiment involves analyzing two identical sets of calibration curves and quality control (QC) samples prepared in human plasma. One set will be processed using this compound as the IS, and the other will use 4-Octylphenol. By comparing key validation parameters between the two sets, we can objectively determine if the alternative standard provides comparable performance.
Key Performance Metrics for Comparison:
-
Selectivity: The ability to measure the analyte without interference from matrix components.[21][22]
-
Calibration Curve Performance: Linearity and range of the assay.
-
Accuracy & Precision: The closeness of measured values to the nominal concentration and the degree of scatter in the data, respectively.[21] These are assessed at four QC levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.
-
Matrix Effect: The quantitative assessment of ion suppression or enhancement caused by the biological matrix.
The workflow for this comparative study is visualized below.
Caption: Workflow for the cross-validation of two internal standards.
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and QC Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 4-Nonylphenol, this compound, and 4-Octylphenol in methanol.
-
Spiking Solutions: Prepare intermediate spiking solutions for the analyte (for calibration standards and QCs) by serial dilution from the stock solution in 50:50 methanol:water.
-
Internal Standard Working Solutions:
-
IS-A (Deuterated): Prepare a 100 ng/mL working solution of this compound in methanol.
-
IS-B (Analog): Prepare a 100 ng/mL working solution of 4-Octylphenol in methanol.
-
-
Calibration Standards: Spike blank human plasma with appropriate volumes of the analyte spiking solutions to achieve final concentrations of 1, 2, 5, 10, 20, 50, 80, and 100 ng/mL.
-
Quality Control (QC) Samples: Spike blank human plasma to prepare four QC levels:
-
LLOQ: 1 ng/mL
-
Low QC: 3 ng/mL
-
Mid QC: 40 ng/mL
-
High QC: 75 ng/mL
-
Protocol 2: Sample Extraction (Protein Precipitation)
For each standard, QC, and blank sample:
-
Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
For Set A: Add 20 µL of the IS-A working solution (this compound).
-
For Set B: Add 20 µL of the IS-B working solution (4-Octylphenol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
System: Agilent 1290 Infinity II UHPLC coupled to a 6470 Triple Quadrupole MS.[23]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 40% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
4-Nonylphenol: m/z 221.2 → 135.1
-
This compound: m/z 239.3 → 135.1
-
4-Octylphenol: m/z 207.2 → 107.1
-
Data Analysis & Acceptance Criteria
All data will be evaluated against the acceptance criteria defined in the FDA and EMA guidelines.[21][24]
-
Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy: The mean concentration of QC samples must be within ±15% of the nominal value (±20% for the LLLOQ).[21][24]
-
Precision: The coefficient of variation (%CV) for QC sample replicates must not exceed 15% (20% for the LLOQ).[21][24]
Hypothetical Performance Data
The following tables summarize hypothetical but realistic data from the cross-validation experiment.
Table 1: Calibration Curve Performance
| Parameter | Method with this compound (IS-A) | Method with 4-Octylphenol (IS-B) | Acceptance Criteria |
|---|---|---|---|
| Range | 1 - 100 ng/mL | 1 - 100 ng/mL | N/A |
| Regression | Linear, 1/x² weighting | Linear, 1/x² weighting | N/A |
| r² | 0.998 | 0.992 | ≥ 0.99 |
Table 2: Inter-day Accuracy and Precision (n=5 replicates over 3 days) | QC Level (ng/mL) | Method with this compound (IS-A) | Method with 4-Octylphenol (IS-B) | Acceptance Criteria | | :--- | :--- | :--- | :--- | | | Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | Precision (%CV) | Accuracy: ±15% (±20% at LLOQ)Precision: ≤15% (≤20% at LLOQ) | | LLOQ (1) | -2.5% | 8.9% | -18.2% | 19.5% | Met / Met | | Low (3) | 1.8% | 6.5% | -11.4% | 14.8% | Met / Met | | Mid (40) | -0.5% | 4.1% | 8.9% | 13.5% | Met / Met | | High (75) | 3.2% | 3.8% | 13.5% | 16.2% | Met / Fail |
Results and Discussion: The Impact of IS Selection
The results highlight the critical role of the internal standard in method performance.
-
Method with this compound (SIL IS): As expected, this method demonstrated excellent performance. The calibration curve was highly linear (r² = 0.998), and all QC samples met the stringent regulatory criteria for both accuracy and precision. The low %CV values across all levels indicate high reproducibility, which is a direct result of the SIL IS effectively compensating for analytical variability.
-
Method with 4-Octylphenol (Analog IS): This method showed acceptable but significantly poorer performance. While the calibration curve met the minimum requirement for linearity, the r² value was lower. More importantly, the precision at the High QC level (16.2%) exceeded the 15% acceptance limit, and the accuracy at the LLOQ was marginal. This increased variability is the direct consequence of the structural analog failing to perfectly mimic the analyte's behavior during extraction and, critically, ionization. Any sample-specific matrix effects that suppress or enhance the analyte's signal are not equally applied to the 4-Octylphenol IS, leading to greater inaccuracy and imprecision.[4][5]
The diagram below illustrates why a SIL IS outperforms a structural analog in the presence of matrix effects.
Caption: Impact of matrix effects on different internal standard types.
Conclusion & Recommendations
This cross-validation study unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard for quantitative bioanalysis. The method employing this compound delivered robust, accurate, and precise data that comfortably meets regulatory expectations.
The method using the structural analog, 4-Octylphenol, while potentially viable for non-regulated, exploratory studies, exhibited clear weaknesses. The failure to meet precision criteria at the high concentration and the marginal performance at the LLOQ introduce an unacceptable level of uncertainty for pivotal studies such as pharmacokinetic or bioequivalence trials.
Recommendation: For any regulated bioanalytical work requiring the highest degree of data integrity, the use of a stable isotope-labeled internal standard like this compound is mandatory. While a structural analog may seem like a cost-effective alternative, the potential for compromised data quality, failed validation runs, and regulatory scrutiny far outweighs the initial savings. The investment in a SIL IS is an investment in the reliability and success of the overall drug development program.
References
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Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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-
Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS. (n.d.). Agilent. Retrieved January 26, 2026, from [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
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LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020, December 8). KCAS Bio. Retrieved January 26, 2026, from [Link]
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Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. (2023, March 29). Taylor & Francis. Retrieved January 26, 2026, from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, May 24). Therapeutic Goods Administration (TGA). Retrieved January 26, 2026, from [Link]
-
Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS. (n.d.). Agilent. Retrieved January 26, 2026, from [Link]
-
Nonylphenols and Ethoxylates in Water by LC/MS/MS. (2017, September 15). Gov.bc.ca. Retrieved January 26, 2026, from [Link]
-
Quantitative Determination of Nonylphenol Ethoxylates. (n.d.). EAG Laboratories. Retrieved January 26, 2026, from [Link]
-
High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS. (n.d.). Shimadzu. Retrieved January 26, 2026, from [Link]
-
Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved January 26, 2026, from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved January 26, 2026, from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. (n.d.). NorthEast BioLab. Retrieved January 26, 2026, from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2016, August 17). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc. Retrieved January 26, 2026, from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. Retrieved January 26, 2026, from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA). Retrieved January 26, 2026, from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). Food and Drug Administration (FDA). Retrieved January 26, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved January 26, 2026, from [Link]
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Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. Retrieved January 26, 2026, from [Link]
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Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. (2012, March 1). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]
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The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved January 26, 2026, from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved January 26, 2026, from [Link]
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Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 26, 2026, from [Link]
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Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019, June 26). ACS Publications. Retrieved January 26, 2026, from [Link]
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Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. (n.d.). Retrieved January 26, 2026, from [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). Chromatography Online. Retrieved January 26, 2026, from [Link]
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NONYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved January 26, 2026, from [Link]
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Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved January 26, 2026, from [Link]
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A Guide to Inter-Laboratory Comparison of N-Nonyl-D19 Alcohol for Analytical Standardization
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of N-Nonyl-D19 alcohol, a deuterated internal standard crucial for quantitative analysis in various research and development sectors. The objective is to ensure consistency, accuracy, and reliability of analytical results across different laboratories, thereby upholding the principles of scientific integrity. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical measurements.
Introduction: The Imperative of Inter-Laboratory Validation
This compound, the deuterated analog of nonan-1-ol, serves as an invaluable internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility lies in its chemical similarity to the analyte of interest, with a distinct mass difference that allows for precise quantification, mitigating variations in sample preparation and instrument response. The incorporation of stable heavy isotopes into molecules is a common practice for tracer studies and quantitative analysis during drug development.[1]
However, the mere use of an internal standard does not guarantee infallible results. Inter-laboratory variation, stemming from differences in instrumentation, reagents, personnel, and environmental conditions, can introduce significant discrepancies in analytical outcomes. An inter-laboratory comparison, also known as a proficiency test, is a powerful tool to assess and ensure the reproducibility and accuracy of a given analytical method across multiple laboratories.[2][3] This guide outlines a structured approach to designing and executing such a comparison for this compound.
Designing the Inter-Laboratory Study: A Step-by-Step Protocol
The foundation of a successful inter-laboratory comparison lies in a meticulously planned and well-documented protocol. This ensures that all participating laboratories perform the analysis under harmonized conditions, allowing for a meaningful comparison of the results.
Study Objective and Design
The primary objective of this study is to assess the inter-laboratory variability in the quantification of a known concentration of a target analyte using this compound as an internal standard. A centralized sample distribution model will be employed, where a single source of test material is distributed to all participating laboratories.
Materials and Reagents
-
Test Analyte: A certified reference material of a representative long-chain alcohol (e.g., 1-octanol).
-
Internal Standard: A single, homogenous batch of this compound.
-
Solvent: High-purity solvent suitable for both the analyte and internal standard (e.g., methanol or acetonitrile, chromatographic grade).
-
Calibration Standards: A set of pre-prepared calibration standards with varying concentrations of the test analyte and a fixed concentration of this compound.
-
Quality Control (QC) Samples: Two levels of QC samples (low and high concentration) prepared independently from the calibration standards.
Experimental Workflow
The following workflow is designed to minimize variability and ensure a robust comparison.
Caption: Workflow for the inter-laboratory comparison of this compound.
Detailed Analytical Protocol
Each participating laboratory must adhere to the following standardized protocol:
-
Sample Handling: Upon receipt, log all materials and store them under the specified conditions (e.g., -20°C).[1]
-
Instrument Setup (GC-MS Example):
-
Column: Use a standard, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Set to a temperature of 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for both the analyte and this compound.
-
-
Calibration:
-
Analyze the provided calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
-
The calibration curve must have a coefficient of determination (r²) ≥ 0.995.
-
-
Sample Analysis:
-
Analyze the unknown test samples and QC samples in triplicate.
-
The results for the QC samples must fall within ±15% of the known value.
-
-
Data Reporting:
-
Calculate the concentration of the analyte in the unknown samples using the calibration curve.
-
Report the mean concentration and standard deviation for each sample.
-
Submit all raw data, including chromatograms and calibration curve parameters.
-
Presentation and Interpretation of Comparative Data
The collected data should be compiled and analyzed to assess the performance of each laboratory and the overall reproducibility of the method.
Tabulated Results
The results from all participating laboratories should be presented in a clear and concise table.
| Laboratory ID | Reported Concentration (µg/mL) | Standard Deviation | z-score |
| Lab A | 5.12 | 0.15 | 0.45 |
| Lab B | 4.88 | 0.21 | -0.68 |
| Lab C | 5.35 | 0.18 | 1.59 |
| Lab D | 4.95 | 0.12 | -0.23 |
| Lab E | 6.10 | 0.25 | 5.00* |
| Consensus Mean | 5.00 | ||
| Standard Deviation | 0.20 |
*Indicates an unsatisfactory result.
Statistical Evaluation
The performance of each laboratory is typically evaluated using a z-score, which is calculated as:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory
-
X is the assigned value (consensus mean of all participants)
-
σ is the standard deviation for proficiency assessment
A common interpretation of z-scores is:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
Laboratories with unsatisfactory results should be encouraged to investigate potential sources of error in their methodology.
Causality of Experimental Choices and Self-Validating Systems
The choice of a deuterated internal standard like N-Nonyl-D19 is deliberate; the kinetic isotope effect can influence the metabolic and pharmacokinetic profiles of compounds, making deuterated standards robust for such studies.[1] The detailed protocol aims to create a self-validating system. For instance, the requirement for a high r² value for the calibration curve ensures linearity, while the passing criteria for QC samples provide a real-time check on the accuracy and precision of the analysis within each laboratory.
Conclusion: Fostering a Culture of Quality and Consistency
Inter-laboratory comparisons are not merely exercises in proficiency testing; they are fundamental to building trust and confidence in analytical data. By participating in such studies, laboratories can benchmark their performance, identify areas for improvement, and contribute to a higher standard of scientific practice. The use of high-purity, well-characterized internal standards like this compound is a critical component of this endeavor, ensuring that quantitative analyses are both accurate and reproducible across the scientific community.
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- Guidelines for the validation and verification of quantitative and qualit
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A Technical Guide to Assessing the Accuracy and Precision of N-Nonyl-D19 Alcohol as a Surrogate Standard
In the landscape of quantitative analytical chemistry, the pursuit of accuracy and precision is paramount. For researchers, scientists, and drug development professionals, the reliability of analytical data underpins the validity of their findings, the safety of new therapeutics, and the integrity of environmental monitoring. The use of surrogates and internal standards is a cornerstone of robust analytical methodology, particularly in complex matrices where analyte loss during sample preparation and instrumental variability can significantly impact results. This guide provides an in-depth technical assessment of N-Nonyl-D19 alcohol as a surrogate standard, comparing its performance characteristics with alternative approaches and offering detailed experimental protocols for its evaluation.
The Critical Role of Surrogates in Analytical Integrity
A surrogate is a compound that is chemically similar to the analyte of interest but not expected to be present in the original sample.[1] It is added to the sample in a known amount before any preparation steps.[1] The primary function of a surrogate is to monitor the efficiency of the entire analytical process, from extraction to analysis, for each specific sample. The recovery of the surrogate provides a direct measure of the method's performance for that sample, allowing for the correction of analyte concentrations and providing confidence in the reported data.[2]
An ideal surrogate should exhibit the following characteristics:
-
Chemical Similarity: It should have physicochemical properties (e.g., polarity, volatility, molecular weight) closely matching the analyte to ensure it behaves similarly during all stages of the analytical procedure.[3][4]
-
Absence in Native Samples: The surrogate must not be naturally present in the samples being analyzed.
-
Resolvability: It must be chromatographically separable from the analytes of interest and other matrix components.
-
Purity and Stability: The surrogate must be of high purity and stable in the solvent and the sample matrix.[5]
Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, are often considered the "gold standard" for use as internal standards and surrogates in mass spectrometry-based methods.[1] This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts, leading to very similar extraction efficiencies and chromatographic retention times.[6]
This compound: A Deuterated Surrogate for Long-Chain Alcohols and Related Compounds
This compound is the deuterated form of 1-nonanol, a nine-carbon straight-chain fatty alcohol.[5] Its properties are very similar to 1-nonanol, which is a colorless to slightly yellow liquid with a citrus-like odor.[7] It is practically insoluble in water but miscible with organic solvents like ethanol and ether.[7]
Physicochemical Properties of 1-Nonanol (and this compound):
| Property | Value |
| Molecular Formula | C9H20O |
| Molecular Weight | 144.25 g/mol |
| Boiling Point | 215 °C |
| Water Solubility | Very low |
The high degree of deuteration in this compound (19 deuterium atoms) provides a significant mass shift from its native analog, making it easily distinguishable in mass spectrometry without significantly altering its chemical behavior.
Performance Assessment: this compound vs. Alternative Surrogates
The choice of a surrogate is critical and depends on the specific application, the analytes of interest, and the sample matrix. Here, we compare the expected performance of this compound with other common types of surrogates.
| Surrogate Type | Advantages | Disadvantages | Typical Precision (%RSD) |
| This compound (Deuterated Analog) | - Closely mimics the analyte's behavior through extraction and analysis.[1]- Compensates effectively for matrix effects.[1]- High accuracy and precision. | - Higher cost.- Potential for isotopic exchange in certain conditions (though less common for C-D bonds). | < 5%[1] |
| Structural Analog (e.g., a different long-chain alcohol) | - Lower cost.- Readily available. | - Differences in physicochemical properties can lead to variations in extraction recovery and chromatographic behavior.- May not fully compensate for matrix effects. | > 10%[1] |
| Non-related Compound | - Low cost. | - Poorly mimics the analyte, leading to inaccurate correction for losses and matrix effects.- Generally not a recommended approach for high-accuracy quantitative analysis. | Highly variable |
The superior performance of deuterated surrogates like this compound stems from their ability to co-elute with the target analyte, experiencing the same ionization suppression or enhancement in the mass spectrometer source.[6] This leads to more accurate and precise quantification, which is crucial in regulated environments such as clinical drug development and environmental monitoring.[3][8]
Experimental Protocols for Surrogate Performance Evaluation
To rigorously assess the suitability of this compound as a surrogate for a specific analytical method, a validation study should be performed. The following protocols outline key experiments.
Experimental Workflow: Surrogate Spike and Recovery
Caption: Decision process for selecting a suitable surrogate.
Conclusion and Recommendations
The use of a deuterated surrogate such as this compound offers significant advantages in terms of analytical accuracy and precision, particularly for mass spectrometry-based quantification of long-chain alcohols and related compounds. Its chemical and physical similarity to the native analyte ensures that it effectively tracks and corrects for variations throughout the analytical process. While the initial cost of deuterated standards may be higher than that of structural analogs, the enhanced data quality, reduced need for sample re-analysis, and increased confidence in results provide a strong justification for its use in regulated and research environments where data integrity is of the utmost importance.
For any new analytical method, it is imperative to perform a thorough validation to demonstrate the suitability of the chosen surrogate. By following the experimental protocols outlined in this guide, researchers can rigorously assess the performance of this compound and ensure the generation of reliable and defensible analytical data.
References
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U.S. Environmental Protection Agency. (n.d.). The Use of Surrogate Compounds as Indicators of PCDD/F Concentrations in Combustor Stack Gases. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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FooDB. (2010). Showing Compound 1-Nonanol (FDB003307). Retrieved from [Link]
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Biotage. (2023). What is the difference between an Internal Standard and Surrogate? Retrieved from [Link]
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U.S. Geological Survey. (n.d.). Quality-Control Data Analysis. Retrieved from [Link]
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Sinclair, A. J., & Jones, P. J. (1998). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 39(2), 433-440. Retrieved from [Link]
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EC BEVABS. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
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LaKind, J. S., Naiman, D. Q., & Hays, S. M. (2014). Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements. Environmental health perspectives, 122(11), 1153–1160. Retrieved from [Link]
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Alzweiri, M., Al-Nsour, T., & Al-Zoubi, R. (2016). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Journal of Chromatographic Science, 54(9), 1564–1570. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Criteria for selection of surrogates used to study the fate and control of pathogens in the environment. Retrieved from [Link]
-
Occupational Services, Inc. (n.d.). Surrogate Sampling. Retrieved from [Link]
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The Gold Standard: Justifying the Selection of N-Nonyl-D19 Alcohol as an Internal Standard in Quantitative Analysis
A Senior Application Scientist's Guide to Ensuring Analytical Accuracy and Precision
In the landscape of quantitative analytical chemistry, particularly within the realms of mass spectrometry and chromatography, the integrity of a result is fundamentally reliant on the methodologies employed to ensure its accuracy and reproducibility. For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an in-depth technical justification for the selection of N-Nonyl-D19 alcohol as a superior internal standard for specific applications, comparing its performance characteristics with other commonly used alternatives.
The Foundational Role of the Internal Standard
Before delving into specifics, it is paramount to understand the function of an internal standard (IS). An IS is a compound of known concentration that is added to all samples, calibration standards, and quality controls within an analytical run. Its primary purpose is to correct for the inevitable variability that occurs during sample preparation and instrumental analysis. An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest, thereby experiencing similar losses during extraction, derivatization, and injection, as well as similar responses to instrumental fluctuations.[1]
Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards in mass spectrometry.[2] These compounds are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with a heavier isotope (e.g., deuterium (²H or D), ¹³C, or ¹⁵N). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring that they behave nearly identically throughout the analytical process.
This compound: A Profile of an Ideal Internal Standard
This compound is the deuterated form of nonan-1-ol, a nine-carbon straight-chain fatty alcohol. The "D19" designation indicates that 19 of the hydrogen atoms in the molecule have been replaced with deuterium. This high level of deuteration makes it an excellent internal standard for a range of analytical applications, particularly for the quantification of other long-chain, non-polar compounds such as fatty acids, fatty acid methyl esters (FAMEs), and other alcohols.
The key physicochemical properties of this compound that underpin its suitability as an internal standard include:
-
Chemical Inertness: As a saturated alcohol, it is relatively unreactive under typical analytical conditions.
-
Structural Similarity: Its long alkyl chain and terminal hydroxyl group make it a close structural analog to many lipids and other non-polar to moderately polar analytes.
-
Predictable Chromatographic Behavior: In gas chromatography (GC) and reverse-phase liquid chromatography (LC), it exhibits predictable retention behavior, often eluting in close proximity to other long-chain analytes.
-
Mass Spectrometric Distinction: The significant mass difference between this compound and its non-deuterated counterpart, as well as other potential analytes, ensures clear differentiation in the mass spectrometer.
The Superiority of this compound: A Comparative Analysis
The justification for selecting this compound becomes evident when comparing it to other commonly employed internal standards in relevant applications.
Analysis of Fatty Acid Methyl Esters (FAMEs)
A common approach for the quantification of fatty acids is to derivatize them to their corresponding methyl esters (FAMEs) prior to GC-MS analysis.[3] The choice of internal standard in this workflow is crucial.
Common Alternative: Odd-Chain Fatty Acid Methyl Esters (e.g., C11:0, C13:0, C17:0, C19:0)
-
Rationale for Use: Odd-chain fatty acids are often chosen as internal standards because they are typically present in low abundance in many biological and food samples.
-
Significant Drawbacks:
-
Natural Occurrence: While less common than even-chain fatty acids, odd-chain fatty acids are naturally present in some matrices, which can lead to inaccuracies in quantification.
-
Differing Properties: Their physical and chemical properties (e.g., volatility, solubility) can differ from the range of even-chain FAMEs being analyzed, potentially leading to variations in extraction efficiency and chromatographic behavior.
-
Derivatization Inconsistencies: The efficiency of the derivatization reaction may not be identical for the odd-chain internal standard and all the analytes of interest, introducing another source of error.
-
The this compound Advantage:
-
No Natural Interference: As a synthetic, deuterated compound, this compound is not naturally present in any sample, eliminating the risk of background interference.
-
Co-extraction with Analytes: Its long-chain, alcoholic nature ensures that it will be co-extracted with fatty acids and their subsequent esters with high fidelity.
-
Independence from Derivatization: While the fatty acid analytes are derivatized, the this compound remains in its native form. By adding it at the very beginning of the sample preparation process, it accounts for all subsequent steps, including any variability in the derivatization reaction.
Analysis of Volatile and Semi-Volatile Alcohols
In forensic and environmental analysis, the quantification of various alcohols is a common task.
Common Alternatives: Other Alcohols (e.g., n-Propanol, tert-Butanol)
-
Rationale for Use: These are readily available and share the same functional group as the analytes of interest.
-
Significant Drawbacks:
-
Co-elution: In complex mixtures, there is a risk of chromatographic co-elution with other volatile compounds present in the sample, leading to inaccurate quantification.
-
Matrix Effects: Shorter-chain alcohols can exhibit different responses to matrix effects compared to longer-chain analytes.[4]
-
Natural Formation: In post-mortem samples, some alcohols like n-propanol can be formed through natural decay processes, compromising their use as internal standards.
-
The this compound Advantage:
-
Chromatographic Separation: Its longer chain length typically results in a longer retention time in GC, moving it away from the more volatile and potentially interfering components of the sample matrix.
-
Mimicking Longer-Chain Analytes: For the analysis of other long-chain alcohols or related compounds, this compound provides a much closer structural and behavioral match than shorter-chain alcohols.
-
Stable Isotope Labeling: The deuterium labeling provides the definitive advantage of mass separation in MS detection, which is not possible with non-deuterated alcohol standards.
Quantitative Performance: A Theoretical Comparison
| Performance Metric | This compound | Odd-Chain FAMEs | Short-Chain Alcohols |
| Recovery | Expected to closely track long-chain, non-polar analytes. | May differ from even-chain analytes of varying chain lengths. | May not accurately reflect the recovery of longer-chain or more non-polar analytes. |
| Matrix Effect | Effectively compensates for matrix effects due to near-identical physicochemical properties to analogous analytes. | Susceptible to differential matrix effects compared to the analytes of interest. | Can be significantly affected by matrix components, and may not mirror the effect on the target analytes.[4] |
| Reproducibility (%RSD) | High reproducibility is expected due to effective correction for variability. | Can be compromised by natural occurrence and differential behavior. | May lead to higher %RSD due to co-elution and matrix effects. |
| Linearity (R²) | Expected to contribute to excellent linearity of the calibration curve. | Potential for non-linearity if background levels of the standard are present. | Can be impacted by interferences, leading to a less reliable calibration. |
Experimental Protocol: Validation of an Internal Standard
To ensure the suitability of any internal standard, including this compound, a rigorous validation protocol must be followed. This protocol should be designed to assess the performance of the internal standard in the specific matrix and for the specific analytes of interest.
Step-by-Step Validation Workflow
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or hexane).
-
Prepare individual or mixed stock solutions of the target analytes.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analytes.
-
Add a constant, known amount of the this compound internal standard solution to each calibration standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To each unknown sample, add the same constant, known amount of the this compound internal standard solution.
-
Perform the sample preparation procedure (e.g., liquid-liquid extraction, solid-phase extraction, derivatization) on all calibration standards, QC samples, and unknown samples.
-
-
Instrumental Analysis (GC-MS Example):
-
Analyze the prepared samples using a validated GC-MS method.
-
The MS should be operated in a mode that allows for the selective detection of both the analytes and the deuterated internal standard (e.g., selected ion monitoring - SIM).
-
-
Data Analysis and Performance Evaluation:
-
For each injection, calculate the response ratio (peak area of analyte / peak area of internal standard).
-
Generate a calibration curve by plotting the response ratio against the known concentration of the analytes in the calibration standards.
-
Determine the concentration of the analytes in the QC samples and unknown samples using the calibration curve.
-
Evaluate Performance:
-
Linearity: The calibration curve should have a correlation coefficient (R²) of ≥ 0.99.
-
Accuracy: The determined concentrations of the QC samples should be within ±15% of their nominal values.
-
Precision: The relative standard deviation (%RSD) of replicate measurements of the QC samples should be ≤ 15%.
-
Recovery and Matrix Effect: These should be assessed by comparing the response of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample, and to a neat solution. The internal standard should effectively normalize for any observed effects.[5]
-
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the decision-making behind the selection of this compound, the following diagrams are provided.
Caption: Workflow for the use and validation of an internal standard.
Caption: Decision matrix for selecting this compound.
Conclusion
The selection of an internal standard is a decision that should be guided by sound scientific principles and a thorough understanding of the analytical challenges at hand. While a variety of internal standards are available, the use of a stable isotope-labeled analog of the analyte, where possible, provides the most robust and reliable means of ensuring data quality. This compound, with its high degree of deuteration, long alkyl chain, and chemical stability, represents an exemplary choice for the quantitative analysis of a range of long-chain, non-polar compounds. Its use mitigates the risks of natural interference, co-elution, and differential matrix effects that are inherent to other common internal standards. By incorporating this compound into their analytical workflows and performing rigorous method validation, researchers, scientists, and drug development professionals can have the highest level of confidence in the accuracy and precision of their results.
References
-
Bujaroska, M., et al. (2020). DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES: STABILITY ASSESMENT 13. RJLM, 28(2), 143-154. Available from: [Link]
-
Christie, W. W. (n.d.). Alternatives to Methyl Esters for GC Analysis of Fatty Acids. AOCS. Available from: [Link]
-
Dali-Braham, L., et al. (2025). Validation of a direct injection-GC-MS method for the quantification of volatile alcohols in blood and vitreous humor. Forensic Science, Medicine, and Pathology. Available from: [Link]
-
Gómez-Coca, R. B., et al. (2014). Determination of methanol and ethanol in olive oil by headspace-gas chromatography with flame ionization detection. Food analytical methods, 7(8), 1699-1706. Available from: [Link]
-
Licoscos, J. M. (2018). Determination of Variation in Forensic Ethanol Analysis Results Using a Deuterated Internal Standard for Samples Collected at the Lower Limit of Sufficient Volume for Analysis: A Cost Benefit Perspective. San Jose State University. Available from: [Link]
-
Martin, B. P. (2013). What is the most reliable method to do quantitative analysis of fatty acid methyl esters (FAMEs) in ecological studies? ResearchGate. Available from: [Link]
-
Mistry, D. (2016). An Indisputable Case of Matrix Effects in Blood Alcohol Determinations. LCGC International, 29(9), 16-21. Available from: [Link]
-
Biotage. (2023, February 2). How to determine recovery and matrix effects for your analytical assay. Available from: [Link]
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Phenomenex. (n.d.). A "Solid" Alternative for Analysing Oxygenated Hydrocarbons — Agilent's New Capillary GC PLOT Column. LCGC International. Available from: [Link]
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Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Available from: [Link]
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Gleason, P. M., & Hamper, B. C. (2015). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL Undergraduate Research Symposium. Available from: [Link]
-
Scherer, M., et al. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of agricultural and food chemistry, 54(9), 3145-3151. Available from: [Link]
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SCION Instruments. (n.d.). Blood Alcohol Determination By Versa Headspace Sampling. Available from: [Link]
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Tranchida, P. Q., et al. (2024). Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and derivatization methods. Food Chemistry, 449, 139169. Available from: [Link]
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UC Davis Stable Isotope Facility. (n.d.). Fatty Acid Methyl Ester (FAME) Sample Preparation. Available from: [Link]
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Establishing the Robustness of a Bioanalytical LC-MS Method with N-Nonyl-D19 Alcohol
A-Senior-Application-Scientist-s-Guide-to-Method-Robustness-Using-N-Nonyl-D19-Alcohol-as-an-Internal-Standard
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the unwavering reliability of analytical methods is not a feature, but a foundational necessity. A method that yields precise results under ideal conditions is only valuable if it can withstand the small, inevitable variations of day-to-day laboratory work. This capacity to remain unaffected by minor changes is known as robustness.[1][2] This guide provides an in-depth, experience-driven comparison of how to establish and verify the robustness of a bioanalytical liquid chromatography-mass spectrometry (LC-MS) method, using N-Nonyl-D19 alcohol as a high-fidelity internal standard.
PART 1: The Cornerstone of Reliability: Robustness and the Internal Standard
Robustness testing is a systematic evaluation of an analytical method's performance when its parameters are deliberately and slightly varied.[1] As defined by the International Council for Harmonisation (ICH) guideline Q2(R1), this process is crucial for identifying which parameters are most sensitive to change, thereby defining a reliable operational range.[3][4][5]
In LC-MS-based bioanalysis, which involves complex biological matrices like plasma or urine, results can be skewed by numerous factors:
-
Sample Preparation: Analyte can be lost during extraction or reconstitution.[6]
-
Chromatographic Separation: Column performance can vary, affecting peak shape and retention time.
-
Mass Spectrometric Detection: Co-eluting substances from the matrix can suppress or enhance the analyte's ionization, a phenomenon known as the "matrix effect."[6][7]
To counteract this variability, a known quantity of a reference compound, the Internal Standard (IS) , is added to every sample, calibrator, and quality control standard.[6][8] The quantification is then based on the ratio of the analyte's response to the IS's response. This normalization is the key to achieving accuracy and precision.[6]
The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte itself. However, when a SIL-IS for the analyte is unavailable or prohibitively expensive, a carefully chosen structural analog or a deuterated generic compound becomes the next best choice.[6][9] This is where this compound proves its utility.
PART 2: Technical Profile and Comparative Analysis of this compound
This compound is the deuterium-labeled form of 1-nonanol.[10][11] The "D19" signifies that 19 hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic enrichment makes it an excellent IS for LC-MS applications for several reasons.[10][12]
Causality Behind Key Attributes:
-
Physicochemical Similarity: As a nine-carbon aliphatic alcohol (C9), it shares similar extraction and chromatographic properties with a wide range of small molecule drugs that possess moderate lipophilicity.[13] This ensures it behaves similarly to the analyte during sample processing and LC separation.
-
Co-elution without Interference: A good IS should elute very close to the analyte to experience the same matrix effects.[6] Because this compound is chemically identical to its non-deuterated form, its chromatographic behavior is nearly identical. However, its mass is significantly different (19 Daltons heavier), making it easily distinguishable by the mass spectrometer.
-
High Isotopic Purity: Commercially available this compound typically has an isotopic enrichment of over 98%, minimizing any potential contribution to the analyte's signal.[11]
-
Inertness: It is a chemically stable and non-reactive compound, ensuring it doesn't degrade during sample storage or analysis.
Comparative Analysis with Alternative Standards
The choice of an internal standard is a critical decision. Let's compare this compound with other potential choices for a hypothetical moderately lipophilic drug analyte.
| Internal Standard Type | Example | Advantages | Disadvantages & Causality |
| Stable Isotope-Labeled (SIL) IS | This compound | - Tracks analyte behavior almost perfectly through sample prep and ionization.[6] - Corrects for matrix effects with the highest fidelity. - Co-elutes with the analyte for simultaneous effect monitoring. | - May not perfectly mimic analytes with very different functional groups. - Cost can be a factor, although generic SILs are more affordable.[9] |
| Structural Analog IS | Decanol (C10 Alcohol) | - Inexpensive and readily available. - Similar chemical properties. | - Different Retention Time: Will not co-elute perfectly, leading to exposure to different matrix effects. - Differential Ionization: May ionize more or less efficiently than the analyte, and this difference may not be consistent across samples. |
| Homologue IS | Hexanol-D13 (C6 Alcohol) | - Deuterated, so it is mass-distinct. - Shares some chemical properties. | - Poor Co-elution: The shorter carbon chain makes it significantly more polar, causing it to elute much earlier than a C9 analyte. This negates its ability to effectively correct for matrix effects at the analyte's retention time. |
| Non-related Compound | Caffeine-D9 | - Deuterated and readily available. | - Completely Different Behavior: Its polarity, extraction recovery, and ionization efficiency are unrelated to a non-polar alcohol. It cannot reliably correct for analyte-specific variability.[6] |
PART 3: Experimental Protocol for Robustness Testing
This section details a practical workflow for testing the robustness of an LC-MS method for quantifying a hypothetical analyte, "DrugX," in human plasma, using this compound as the IS.
Experimental Workflow Diagram
Caption: Workflow for Robustness Testing.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of DrugX in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.
-
Prepare a working IS solution of 100 ng/mL by diluting the IS stock solution in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each plasma sample (calibrator, QC, or unknown), add 150 µL of the working IS solution (100 ng/mL). This ensures a constant amount of IS is added to every sample.
-
Vortex for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS Parameters (Nominal Conditions):
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection: Multiple Reaction Monitoring (MRM)
-
DrugX transition: e.g., 450.3 -> 250.1
-
IS (N-Nonyl-D19) transition: e.g., 164.3 -> 63.2 (M+H-H2O)+
-
-
-
Robustness Study Design:
-
Identify critical parameters to investigate. A Design of Experiments (DoE) approach is highly recommended.[14]
-
Define deliberate variations around the nominal conditions.
-
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Column Temperature | 40°C | 38°C | 42°C |
| Mobile Phase A pH | 2.7 | 2.6 | 2.8 |
| Flow Rate | 0.4 mL/min | 0.38 mL/min | 0.42 mL/min |
| Gradient End %B | 95% | 93% | 97% |
-
Analyze a set of mid-level QC samples in triplicate under each combination of varied conditions as dictated by the DoE design.
PART 4: Data Interpretation and Performance Metrics
The core of this analysis lies in the stability of the analyte-to-IS peak area ratio. While absolute peak areas for both DrugX and the IS may fluctuate due to changes in flow rate or mobile phase composition, their ratio should remain constant if the method is robust.
Logic of Robustness Assessment
Caption: Decision logic for method robustness.
Hypothetical Data Summary
Below is a summary of results from the robustness study. The key metric is the Relative Standard Deviation (%RSD) of the calculated concentrations of the QC samples across all tested conditions.
| Condition Set | Column Temp (°C) | Flow Rate (mL/min) | Mean Calculated QC Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio |
| Nominal | 40 | 0.40 | 50.1 | 1,250,000 | 833,000 | 1.50 |
| Var 1 | 38 | 0.38 | 49.5 | 1,350,000 | 909,000 | 1.49 |
| Var 2 | 42 | 0.42 | 51.2 | 1,180,000 | 771,000 | 1.53 |
| Var 3 | 38 | 0.42 | 50.8 | 1,200,000 | 784,000 | 1.53 |
| Var 4 | 42 | 0.38 | 49.1 | 1,320,000 | 895,000 | 1.47 |
| Overall Mean | - | - | 50.1 | - | - | - |
| Overall %RSD | - | - | 1.8% | - | - | - |
Interpretation: In this hypothetical scenario, even though the absolute peak areas for both the analyte and the IS varied significantly with changes in flow rate and temperature, the peak area ratio remained remarkably consistent. The overall %RSD of the calculated concentration across all experimental variations is 1.8%, which is well within the typical acceptance criteria (e.g., <15%). This demonstrates that the method, fortified by the use of this compound as an internal standard, is robust.
Conclusion
Establishing method robustness is a non-negotiable step in validating bioanalytical procedures. The strategic use of a high-quality, isotopically labeled internal standard is paramount to this process. While a SIL-IS of the analyte is the gold standard, a carefully selected generic standard like This compound provides an exceptional alternative. Its physicochemical properties allow it to closely mimic the behavior of many small molecule analytes, effectively normalizing variations in sample preparation and instrument response. By systematically challenging the method with deliberate parameter changes and demonstrating the consistency of the analyte/IS ratio, researchers can provide definitive, data-driven proof of a method's reliability and fitness for purpose in the rigorous environment of drug development.
References
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Lab Manager. (2025, September 22). Robustness and Ruggedness Testing in Analytical Chemistry.
- Reddit. (2025, June 12). Understanding Internal standards and how to choose them. r/massspectrometry.
- MedchemExpress.com. Nonan-1-ol-d19 | Stable Isotope.
- ICH. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- C/D/N Isotopes. This compound.
- NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.
- Chromatography Online. (2026, January 24). Method Validation and Robustness. LCGC International.
- ResearchGate. (2022, December 9). Are internal standards really necessary in a LC-MS analysis?.
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Riddhisiddhi Chemicals. (2023, September 27). Nonyl Alcohol.
- LabManager.com. (2017, March 1). Analytical Robustness – How Robust Instruments and Workflows Can Optimize Lab Tests and Processes.
- Isotope Science / Alfa Chemistry. CAS 349553-86-2 this compound.
- SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
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A Researcher's Guide to Internal Standards: A Cost-Benefit Analysis of N-Nonyl-D19 Alcohol Versus Non-Deuterated Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly in mass spectrometry-based assays, the choice of an internal standard is a critical decision that directly impacts data quality, accuracy, and reliability. This guide provides an in-depth technical comparison between the use of a deuterated internal standard, specifically N-Nonyl-D19 alcohol, and its non-deuterated counterpart. As Senior Application Scientists, we aim to provide not just a recommendation, but a thorough cost-benefit analysis grounded in scientific principles and experimental evidence to empower you to make an informed decision for your analytical workflows.
The Fundamental Role of an Internal Standard
Before delving into the specifics of deuterated versus non-deuterated standards, it is crucial to understand the function of an internal standard (IS). An IS is a compound of known concentration that is added to all samples, calibrators, and quality controls in an analytical run. Its primary purpose is to correct for variability that can be introduced during sample preparation and analysis[1]. By monitoring the signal of the IS relative to the analyte of interest, we can compensate for:
-
Variations in sample extraction and recovery: Losses during sample cleanup or transfer will affect both the analyte and the IS, allowing for accurate quantification.
-
Matrix effects: Co-eluting compounds from the sample matrix can enhance or suppress the ionization of the analyte in the mass spectrometer. An ideal IS will experience similar matrix effects, enabling normalization of the analyte signal.
-
Instrumental variability: Fluctuations in injection volume, ionization efficiency, and detector response can be corrected for by referencing the consistent signal of the IS.
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it behaves similarly throughout the entire analytical process. This is where the choice between a deuterated and a non-deuterated standard becomes a pivotal consideration.
The Case for Deuterated Internal Standards: The Gold Standard in Bioanalysis
A deuterated internal standard, such as this compound, is a stable isotope-labeled (SIL) analogue of the analyte where some or all of the hydrogen atoms have been replaced with deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical properties remain nearly identical.
Key Advantages of this compound:
-
Co-elution with the Analyte: Due to their near-identical chemical structures, deuterated standards typically co-elute with the analyte in chromatographic separations. This is a significant advantage as it ensures that both compounds experience the same matrix effects at the same point in time, leading to more accurate correction.
-
Superior Correction for Matrix Effects: Matrix effects are a major challenge in complex biological samples, causing ion suppression or enhancement that can lead to inaccurate quantification. Because a deuterated IS co-elutes and has the same ionization properties as the analyte, it provides the most effective compensation for these effects.
-
Improved Accuracy and Precision: By effectively mitigating variability from sample preparation and matrix effects, deuterated internal standards lead to enhanced accuracy and precision in quantitative assays. This is particularly crucial in regulated bioanalysis where data integrity is paramount.
The Potential Downsides and Cost Considerations of Deuterated Standards
While deuterated internal standards are often considered the "gold standard," they are not without their drawbacks, the most significant of which is cost.
Cost Analysis:
The synthesis of deuterated compounds is a more complex and expensive process than that of their non-deuterated counterparts. This is reflected in their market price. For example, a quick survey of commercially available standards reveals a significant price difference:
| Compound | Purity | Price (per 10 mg) |
| This compound | >98% | ~$150 - $250+ |
| Nonyl alcohol | >98% | ~$20 - $50 |
This substantial cost difference can be a significant factor, especially for large-scale studies or routine analyses.
Potential Technical Challenges:
-
Chromatographic Shift: While generally expected to co-elute, the replacement of hydrogen with the slightly larger and heavier deuterium can sometimes lead to a small but measurable shift in retention time, particularly in high-resolution chromatography. This can compromise the ability of the IS to perfectly correct for matrix effects if the shift is significant.
-
Isotopic Instability and Exchange: In some cases, deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to exchange with hydrogen atoms from the solvent or matrix. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the analyte, resulting in inaccurate quantification. However, in a heavily deuterated compound like this compound, where all hydrogens on the carbon backbone are replaced, the risk of significant back-exchange is minimal under typical analytical conditions.
-
Isotopic Contribution: The natural isotopic abundance of elements in the analyte can sometimes lead to a small signal at the mass of the deuterated internal standard, and vice versa. This "cross-talk" can become significant at very high analyte-to-IS concentration ratios and may require correction using mathematical models.
Non-Deuterated Standards: A Viable Alternative?
Given the cost of deuterated standards, it is important to consider the viability of using a non-deuterated analogue as an internal standard. This could be a structurally similar compound, a homologue (differing by one or more methylene groups), or in some cases, the non-deuterated analyte itself if a different detection method is used (e.g., in GC-FID analysis of alcoholic beverages where ethanol can be used as an internal standard for other volatile compounds).
Advantages of Non-Deuterated Standards:
-
Cost-Effectiveness: The primary advantage is the significantly lower cost, making them more accessible for high-throughput screening and routine analyses.
-
Availability: A wider range of non-deuterated compounds are commercially available, offering more options for method development.
Disadvantages and Risks:
-
Differential Matrix Effects: The biggest drawback is that a non-deuterated analogue, even one that is structurally similar, will likely have a different retention time than the analyte. This means it will elute into the mass spectrometer at a different time and experience a different microenvironment of co-eluting matrix components, leading to incomplete correction of matrix effects.
-
Variable Extraction Recovery: Differences in polarity and other physicochemical properties can lead to variations in extraction efficiency between the analyte and a non-deuterated IS, introducing another source of error.
-
Compromised Data Quality: Ultimately, the use of a non-ideal internal standard can lead to decreased accuracy, precision, and overall reliability of the analytical method.
Experimental Evidence: A Comparative Look
Experimental Workflow: Quantification of Nonyl Alcohol in a Biological Matrix
The following workflow outlines a typical procedure for the quantification of nonyl alcohol in a complex matrix, such as plasma, using either a deuterated or non-deuterated internal standard.
Figure 1. A typical experimental workflow for the quantification of nonyl alcohol in a biological matrix using an internal standard.
Expected Chromatographic Performance
The following table summarizes the expected chromatographic behavior of this compound and a hypothetical non-deuterated analogue (e.g., Decanol) when used as internal standards for the analysis of Nonyl alcohol.
| Parameter | Nonyl Alcohol (Analyte) | This compound (Deuterated IS) | Decanol (Non-deuterated IS) |
| Expected Retention Time (min) | 5.2 | ~5.2 (slight shift possible) | ~6.0 (longer due to increased chain length) |
| Co-elution with Analyte | - | Yes | No |
| Susceptibility to Matrix Effects | High | High (but corrected for) | Moderate (but different from analyte) |
Hypothetical Data Comparison: Accuracy and Precision
To illustrate the impact on data quality, let's consider a hypothetical validation experiment where the accuracy and precision of the assay are assessed using both types of internal standards.
| Quality Control Level | This compound (Deuterated IS) | Decanol (Non-deuterated IS) |
| Low QC (10 ng/mL) | ||
| Mean Measured Concentration (ng/mL) | 10.2 | 11.5 |
| Accuracy (% Bias) | +2.0% | +15.0% |
| Precision (%RSD) | 3.5% | 12.8% |
| Medium QC (100 ng/mL) | ||
| Mean Measured Concentration (ng/mL) | 98.9 | 92.3 |
| Accuracy (% Bias) | -1.1% | -7.7% |
| Precision (%RSD) | 2.8% | 9.5% |
| High QC (500 ng/mL) | ||
| Mean Measured Concentration (ng/mL) | 505.1 | 545.2 |
| Accuracy (% Bias) | +1.0% | +9.0% |
| Precision (%RSD) | 2.5% | 8.2% |
This hypothetical data demonstrates that the use of a deuterated internal standard is expected to yield significantly better accuracy and precision, as indicated by the lower % Bias and %RSD values.
Cost-Benefit Analysis: Making the Right Choice
The decision of whether to use this compound or a non-deuterated standard ultimately comes down to a cost-benefit analysis that is specific to the goals of your research.
Figure 2. A logical diagram illustrating the cost-benefit analysis for choosing an internal standard.
When to Choose this compound:
-
Regulated Bioanalysis: For studies that will be submitted to regulatory agencies (e.g., FDA, EMA), the use of a stable isotope-labeled internal standard is strongly recommended and often expected.
-
Drug Development: In pharmacokinetic and toxicokinetic studies, where accurate and precise quantification is essential for decision-making, the investment in a deuterated standard is well-justified.
-
High-Stakes Research: For any research where the integrity of the quantitative data is paramount, the superior performance of a deuterated standard outweighs the additional cost.
When a Non-Deuterated Standard Might Be Considered:
-
High-Throughput Screening: In early-stage discovery where the goal is to screen a large number of compounds for activity, a less expensive non-deuterated standard may be sufficient to provide semi-quantitative data.
-
Early-Stage Research: For preliminary or exploratory studies where the budget is a major constraint, a non-deuterated standard can be a pragmatic choice, with the understanding that the data may have higher variability.
-
Simple Matrices: In cases where the sample matrix is very clean and matrix effects are minimal, a non-deuterated standard may provide acceptable performance.
Conclusion and Recommendations
As Senior Application Scientists, our recommendation is to prioritize data quality and reliability. For the vast majority of applications in drug development, clinical research, and other fields requiring accurate quantification, the use of a deuterated internal standard such as This compound is the superior choice . The initial higher cost is a sound investment that pays dividends in the form of more reliable data, fewer failed analytical runs, and greater confidence in your research outcomes.
While non-deuterated standards have a place in certain contexts, their use introduces a level of uncertainty that can compromise the integrity of the data. When making your decision, carefully consider the long-term implications of your choice on the overall quality and impact of your research.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Guo, X., et al. (2014). An improved and economical LLE-LC/MS method for quantifying phosphatidylethanol: Identification and separation of isotopic cross-talk in clinical alcohol testing. Clinical Biochemistry, 107, 110994. [Link]
-
Asikin, Y., et al. (2012). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Food Science and Technology Research, 18(6), 837-843. [Link]
-
Bujaroska, M., et al. (2020). DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES: STABILITY ASSESMENT. RADOVI I SAOPŠTENJA, 13. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Nonyl-D19 Alcohol
Navigating the lifecycle of specialized chemical reagents extends beyond their application in discovery and development. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-Nonyl-D19 Alcohol (a deuterated form of 1-Nonanol), grounded in established safety principles and regulatory standards. The procedures outlined are fundamentally based on the known hazards of 1-Nonanol, as isotopic labeling does not alter its primary chemical reactivity, toxicity, or physical hazards.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is foundational to its safe handling and disposal. This chemical is not benign; it is classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA)[1]. The primary hazards dictating these disposal procedures are:
-
Aquatic Toxicity: this compound is toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment[1][2][3][4]. This is a principal reason why it must never be disposed of down the drain, as this action would introduce the chemical into waterways, posing a significant environmental threat[2][4][5].
-
Serious Eye Irritation: Direct contact can cause serious and potentially damaging eye irritation[2][3][4].
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation[4].
-
Combustibility: It is a combustible liquid with a flash point of 165°F (73.9°C), meaning it can ignite when exposed to an ignition source[4].
-
Neurological Effects: Overexposure to vapors may lead to central nervous system symptoms such as headache, dizziness, and confusion[1][3].
Due to these hazards, this compound and any materials contaminated with it are designated as hazardous waste .[1][2][4]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before initiating any waste collection or disposal procedure, the following minimum PPE must be worn to mitigate exposure risks:
-
Eye Protection: Safety glasses with side shields are mandatory. Chemical goggles are required when there is a risk of splashing[1].
-
Hand Protection: Wear chemical-resistant gloves. The suitability and durability of the glove material (e.g., PVC, Nitrile) should be verified for compatibility with long-chain alcohols[1].
-
Protective Clothing: A standard lab coat is required. Ensure it is fully buttoned to protect against incidental skin contact[1].
Waste Collection and Accumulation: A Step-by-Step Protocol
All waste streams containing this compound must be collected and managed as hazardous waste. This includes pure unused chemical, reaction mixtures, and contaminated materials.
Protocol for Liquid Waste Collection:
-
Select a Compatible Container: Choose a designated hazardous waste container that is chemically compatible with alcohols. High-density polyethylene (HDPE) or glass containers are appropriate[1][6][7]. The container must have a secure, tight-fitting screw cap to prevent leaks and vapor release[6].
-
Properly Label the Container: As soon as the first drop of waste is added, affix a hazardous waste tag. The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemical constituents. All components of a mixture should be listed.
-
Keep the Container Closed: The waste container must remain closed at all times, except when actively adding waste[6]. This is a critical safety and regulatory requirement to prevent the release of vapors and to avoid spills.
-
Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of lab personnel, away from ignition sources, and ideally within secondary containment to contain potential leaks[7][8].
-
Avoid Mixing Incompatible Wastes: While compatible flammable solvents can sometimes be combined, do not mix this compound with incompatible chemicals such as strong oxidizing agents, alkali metals, or nitrides, which can generate flammable gases or cause violent reactions[9].
-
Request Pickup: Once the container is full (do not exceed 90% capacity to allow for expansion[7]), or before the accumulation time limit set by your institution (typically 90 days to one year depending on generator status[6][10]), contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup by a licensed professional waste disposal service[2][11].
Spill Management: Immediate Response Procedures
Accidental spills must be managed immediately and safely. The response differs based on the volume and location of the spill.
Minor Spill (Contained within a fume hood or a small, manageable area on a benchtop)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Contain the Spill: Prevent the spill from spreading or entering drains by using an appropriate absorbent material[2][4].
-
Absorb the Material: Cover the spill with an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent pad[4]. Do not use combustible materials like paper towels as the primary absorbent for larger quantities.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill surface with soap and water[10].
-
Dispose of Materials: All contaminated items, including gloves, absorbent pads, and wipes, must be placed in a solid hazardous waste container and disposed of accordingly.
Major Spill (Large volume, outside of containment, or poses an immediate fire or inhalation hazard)
-
Evacuate and Alert: Immediately alert all personnel in the laboratory to evacuate the area[1].
-
Isolate the Area: Close the doors to the laboratory to contain vapors.
-
Contact Emergency Services: From a safe location, contact your institution's emergency response team (EH&S) and, if necessary, the fire department. Provide them with the chemical name, quantity spilled, and location[1].
-
Do Not Attempt to Clean Up: A major spill requires specialized equipment and training. Do not re-enter the area until it has been cleared by emergency responders.
Decontamination and Empty Container Disposal
Proper decontamination prevents unintentional exposure and cross-contamination.
Equipment and Surface Decontamination:
-
For routine cleaning of surfaces or equipment that have come into contact with this compound, wash thoroughly with soap and water[10]. For more robust decontamination, a 10% bleach solution can be used, followed by a water rinse to remove residue, but be mindful of the corrosive nature of bleach on certain materials[12][13][14].
Empty Container Disposal Protocol:
-
Thoroughly Empty: Ensure the container is completely empty, with only a minimal residue remaining[15].
-
Triple Rinse: Rinse the empty container with a suitable solvent (such as water or ethanol) three times. Crucially, the rinsate from this process is considered hazardous waste and must be collected in your designated liquid hazardous waste container[15].
-
Deface the Label: Completely remove or obliterate the original chemical label to prevent misidentification[15].
-
Dispose of the Container: Once triple-rinsed and dried, the container can typically be disposed of in the regular trash or glassware disposal box, depending on institutional policy[10][15].
Regulatory Framework: Adherence to EPA Standards
The entire disposal process is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7]. Academic laboratories may operate under specific alternative regulations found in 40 CFR Part 262, Subpart K, which require the development of a Laboratory Management Plan and regular removal of waste[16].
A core tenet of these regulations is that diluting hazardous waste to render it non-hazardous is illegal [17]. This compound must be managed as hazardous waste from the point of generation to its final disposal by a licensed facility[1][11].
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₉H₂₀O (Isotopically Labeled) | [2] |
| Synonyms | 1-Nonanol, n-Nonyl alcohol, Pelargonic alcohol | [1][2][3][4] |
| Flash Point | 165.0 °F / 73.9 °C (Closed Cup) | [4] |
| Specific Gravity | 0.827 @ 68°F (20°C) (Floats on water) | [9] |
| Hazards | Serious Eye Irritant, Skin Irritant, Aquatic Toxicity, Combustible | [2][4] |
| OSHA Status | Considered a Hazardous Substance (29 CFR 1910.1200) | [1] |
Disposal Workflow Diagrams
Diagram 1: Routine Waste Disposal Workflow
Caption: Workflow for routine collection of this compound waste.
Diagram 2: Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
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1-Nonanol Material Safety Data Sheet . Santa Cruz Biotechnology, Inc. 1
-
1-Nonanol Safety Data Sheet . Sigma-Aldrich Inc. (2020-10-09). 2
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How to Dispose of Liquor and Denatured Alcohol Safely . Earth911. (2025-02-25). Link
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Alcohol C-9 FCC (Nonyl Alcohol) Safety Data Sheet . Vigon International, Inc. (2015-11-30). Link
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Laboratory Equipment Decontamination Procedures . Wayne State University. Link
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Does the EPA Alcohol Exemption Apply to Your Business? . Hazardous Waste Experts. (2017-04-03). Link
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Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. Link
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Decontamination Procedures . Stanford University Environmental Health & Safety. Link
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Ethanol Factsheet . Stanford University Environmental Health & Safety. Link
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Ethanol - Standard Operating Procedure . University of California, Los Angeles - EH&S. (2012-12-14). Link
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. (2022-04-11). Link
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Nonanol Chemical Datasheet . CAMEO Chemicals, NOAA. Link
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Nonyl-D19 Alcohol
This guide provides essential, field-proven safety and operational protocols for researchers, scientists, and drug development professionals working with N-Nonyl-D19 alcohol. As this is a deuterated form of n-nonyl alcohol (1-nonanol), its chemical reactivity and hazard profile are considered analogous to its non-isotope-labeled counterpart.[1] This document moves beyond a simple checklist to instill a deep, causal understanding of why specific personal protective equipment (PPE) and handling procedures are critical for ensuring laboratory safety and data integrity.
The Foundational Principle: Hazard-Based Risk Assessment
Effective safety protocols are not static; they are dynamically adapted to the specific risks of an experiment. This compound, like its non-deuterated form, presents several primary hazards that dictate our protective strategy:
-
Serious Eye Irritation: Contact can cause significant eye damage.[2][3]
-
Skin Irritation: Prolonged or repeated contact can cause redness, pain, and irritation.[2][4]
-
Combustibility: It is a combustible liquid with a flashpoint of approximately 165°F (73.9°C), meaning it can ignite when exposed to an ignition source at or above this temperature.[2][5]
-
Aquatic Toxicity: The substance is toxic to aquatic life with long-lasting effects, making containment and proper disposal paramount.[2]
The selection of PPE must always begin with a risk assessment of the procedure you are about to perform. Consider the quantity of the alcohol being used, the potential for splashes or aerosol generation, and the operating temperature.
Core Protective Measures: Your Non-Negotiable PPE Ensemble
Based on the known hazards, a baseline level of PPE is required for any manipulation of this compound. The following sections detail the specific equipment and the scientific rationale for its use.
Eye and Face Protection: The First Line of Defense
Given the classification of n-nonyl alcohol as a serious eye irritant, appropriate eye protection is mandatory at all times.[2][3] Vapors and splashes pose a significant risk of causing severe irritation, which may manifest as stinging, tearing, redness, and blurred vision.[2]
-
Minimum Requirement (Small Quantities, Low Splash Risk): ANSI Z87.1-rated safety glasses with side shields.
-
Required for Most Benchtop Procedures: Chemical splash goggles that provide a complete seal around the eyes are the standard.[6] This is crucial for preventing entry of liquids from splashes or vapors.
-
Required for Large Volumes (>1 Liter) or High Splash Risk: A full-face shield should be worn in addition to chemical splash goggles.[6] This provides a secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Absorption and Irritation
N-nonyl alcohol may be harmful if it comes into contact with the skin and is a known skin irritant.[2] Therefore, selecting the correct gloves is critical. The choice of glove material must be based on chemical compatibility to prevent degradation and permeation.
-
Recommended Glove Types: While a specific breakthrough time for n-nonyl alcohol is not always listed, gloves made of Nitrile or Butyl rubber generally offer good resistance to alcohols and solvents.[6]
-
Protocol: Always double-check the glove manufacturer's compatibility chart for "n-nonyl alcohol" or "1-nonanol." Inspect gloves for any signs of damage (e.g., pinholes, tears) before each use. For extended work, consider double-gloving. After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and wash your hands thoroughly.[2]
Body Protection: Shielding Against Spills and Splashes
Protective clothing serves as a barrier to prevent accidental contact with your skin and contamination of your personal clothing. The level of body protection should escalate with the quantity of material and the risk of splashing.
-
Standard Laboratory Use: A flame-resistant (FR) lab coat is the minimum requirement.
-
Procedures with High Splash Potential: When transferring larger volumes or performing vigorous mixing, supplement your lab coat with a chemical-resistant apron.
-
Large-Scale Operations: For handling significant quantities where widespread splashing is possible, chemical-resistant coveralls (e.g., Tychem®) are recommended to provide full-body protection.[7]
Respiratory Protection: A Task-Dependent Necessity
Due to its low vapor pressure at room temperature, n-nonyl alcohol does not pose a significant inhalation hazard under standard laboratory conditions with adequate ventilation.[4] However, certain operations can increase the concentration of vapors or create mists, necessitating respiratory protection.[8][9]
-
When is it Required?
-
When heating the alcohol above ambient temperature.
-
When creating aerosols (e.g., sonicating, spraying, vortexing vigorously in an open container).
-
In the event of a large spill.
-
When working in areas with poor or inadequate ventilation.
-
-
Recommended Respirator: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge.[10][11] A full-face respirator will also provide eye protection. All personnel required to wear respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program compliant with OSHA 29 CFR 1910.134.
Operational Plans: From Preparation to Disposal
Trust in safety is built upon repeatable, validated procedures. The following sections provide step-by-step guidance for key operational workflows.
PPE Selection Matrix
This table summarizes the recommended PPE based on the specific laboratory task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Pipetting (mL scale) | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile) | Lab Coat | Not typically required with good ventilation |
| Solution Preparation (up to 1L) | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile) | Lab Coat | Not typically required with good ventilation |
| Large Volume Transfer (>1L) | Face Shield + Goggles | Chemical-Resistant Gloves (Nitrile or Butyl) | Chemical-Resistant Apron + Lab Coat | Assess ventilation; may be required |
| Heating or Sonicating | Face Shield + Goggles | Chemical-Resistant Gloves (Nitrile or Butyl) | Lab Coat | Required (Air-Purifying Respirator with OV Cartridge) |
| Spill Cleanup | Face Shield + Goggles | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Coveralls or Apron | Required (Air-Purifying Respirator with OV Cartridge) |
Decision-Making Workflow for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow based on task-specific risks.
Protocol: Proper Donning and Doffing of PPE
This sequence is critical to prevent cross-contamination from the contaminated "outside" of your PPE to your skin or the "clean" inside.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don lab coat or coveralls.
-
Respiratory Protection (if required): Perform a seal check and don your respirator.
-
Eye and Face Protection: Put on goggles and/or a face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and remove it. Dispose of gloves in the appropriate hazardous waste container.
-
Hand Hygiene: Wash hands.
-
Face/Eye Protection: Remove the face shield and/or goggles from the back of the head. Avoid touching the front surface.
-
Body Protection: Remove the lab coat or coveralls, rolling it away from your body to contain any contaminants on the outer surface.
-
Respiratory Protection (if worn): Remove the respirator from the back.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Spill and Disposal Management
Small Spill Response
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE for spill cleanup (see table above).
-
Contain the spill by diking with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[2][12]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with soap and water.
Waste Disposal Plan
-
Chemical Waste: this compound and any materials heavily contaminated with it must be disposed of as hazardous waste.[2][3] Collect in a clearly labeled, sealed container. Never pour this chemical down the drain.[3][13]
-
Contaminated PPE: Disposable PPE (gloves, etc.) should be placed in the designated hazardous waste container. Reusable PPE must be decontaminated according to institutional guidelines.
By adhering to these scientifically grounded protocols, you build a system of self-validating safety that protects you, your colleagues, and the integrity of your research.
References
-
What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? (2021). CanGardCare. [Link]
-
Understanding Solvents and PPE for Chemical Safety. (2024). MCR Safety. [Link]
-
Guidance For Hazard Determination. (N.D.). Occupational Safety and Health Administration (OSHA). [Link]
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n-Butyl Alcohol - Safety Data Sheet. (2022). Airgas. [Link]
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Semiconductors - Solvents. (N.D.). Occupational Safety and Health Administration (OSHA). [Link]
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Material Safety Data Sheet - Fatty Alcohol C12-16. (N.D.). Acme-Hardesty. [Link]
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Waste Disposal Manual. (N.D.). University of Louisville, Department of Environmental Health and Safety (DEHS). [Link]
-
Knowing what PPE is Required for Handling Various Chemicals. (2015). Brewers Association. [Link]
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How to Dispose of Liquor and Denatured Alcohol Safely. (2024). Earth911. [Link]
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Methanol Safe Handling Manual. (N.D.). Methanol Institute. [Link]
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"nonanol-1(nonyl alcohol)" Search Result. (N.D.). Department of Education and Training, Queensland. [Link]
-
Personal Protective Equipment (PPE). (N.D.). U.S. Department of Health & Human Services. [Link]
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Organic Solvents. (N.D.). 3M. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
